Benzyl N-(3-hydroxypropyl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(3-hydroxypropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-8-4-7-12-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQCFKYWSKKNKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340176 | |
| Record name | Benzyl N-(3-hydroxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34637-22-4 | |
| Record name | Benzyl N-(3-hydroxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Z-Amino)-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Benzyloxycarbonylamino)-1-propanol structure and synthesis
Part 1: Chemical Identity & Structural Analysis
3-(Benzyloxycarbonylamino)-1-propanol (CAS: 34637-22-4) is a critical intermediate in organic synthesis, serving as a mono-protected amino alcohol.[1] It is widely utilized in medicinal chemistry as a "linker" scaffold, allowing researchers to functionalize the hydroxyl terminus while preserving the amine functionality under the robust Carboxybenzyl (Cbz or Z) protecting group.
Physicochemical Profile[2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | Benzyl N-(3-hydroxypropyl)carbamate |
| Molecular Formula | |
| Molecular Weight | 209.24 g/mol |
| CAS Number | 34637-22-4 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 50–53 °C |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Low solubility in water |
| pKa (Calculated) | ~11.5 (Carbamate NH is weakly acidic) |
Spectroscopic Signature (Diagnostic)[1]
The structural integrity of this compound is validated via
-
Aromatic Ring (
): 7.30–7.40 ppm (Multiplet, 5H).[2] -
Benzylic Protons (
): 5.10 ppm (Singlet, 2H).[1] -
Carbamate NH:
~5.0–5.5 ppm (Broad singlet, exchangeable). -
Hydroxymethylene (
): 3.65 ppm (Triplet or Multiplet, 2H). -
Aminomethylene (
): 3.30 ppm (Multiplet, 2H). -
Central Methylene (
): 1.65–1.75 ppm (Quintet, 2H).[1]
Part 2: Synthesis Strategy & Protocol
The most robust synthesis route utilizes the Schotten-Baumann reaction conditions .[1] This method is preferred over organic base methods (e.g.,
Reaction Scheme
[1]Experimental Protocol
Objective: Synthesis of 10g of 3-(Benzyloxycarbonylamino)-1-propanol.
1. Reagents & Setup
-
Substrate: 3-Amino-1-propanol (75.1 g/mol ).[1]
-
Reagent: Benzyl chloroformate (Cbz-Cl) (170.6 g/mol ) – Handle with care, lachrymator.
-
Base: 2N NaOH (aqueous).
-
Solvent: THF (Tetrahydrofuran) or Dioxane.
2. Step-by-Step Methodology
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 3-amino-1-propanol (1.0 equiv) in water/THF (1:1 v/v).
-
Basification: Cool the solution to 0°C using an ice bath. Add 2N NaOH (1.2 equiv) to the reaction mixture.
-
Addition: Add Benzyl chloroformate (1.05 equiv) dropwise over 30–45 minutes.
-
Critical Control Point: Maintain temperature <5°C to prevent hydrolysis of Cbz-Cl and O-acylation side reactions.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (50% EtOAc/Hexanes; stain with Ninhydrin or PMA).
-
Workup:
-
Evaporate THF under reduced pressure.
-
Acidify the remaining aqueous layer cautiously to pH ~2–3 using 1N HCl (to protonate any unreacted amine, keeping it in the aqueous phase, though the product is neutral). Note: Cbz is stable to dilute acid.
-
Extract with Ethyl Acetate (3 x 50 mL) .
-
-
Purification:
-
Wash combined organic layers with saturated
(removes Benzyl alcohol/acid byproducts) and Brine. -
Dry over anhydrous
. -
Filter and concentrate in vacuo to yield a white solid.
-
Optional: Recrystallize from EtOAc/Hexanes if purity <98%.
-
Synthesis Workflow Diagram
Caption: Step-by-step process flow for the Schotten-Baumann synthesis of N-Cbz-3-amino-1-propanol.
Part 3: Mechanistic Rationale
The synthesis relies on the Nucleophilic Acyl Substitution mechanism.
-
Nucleophilic Attack: The lone pair on the nitrogen of the primary amine attacks the carbonyl carbon of the benzyl chloroformate.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination: The chloride ion is a good leaving group and is eliminated, reforming the carbonyl bond.
-
Deprotonation: The base (NaOH) neutralizes the HCl generated, driving the equilibrium forward and preventing the amine from becoming protonated (which would render it non-nucleophilic).
Why Cbz-Cl?
The Cbz group is chosen because it is stable to basic and mildly acidic conditions but can be cleaved cleanly via catalytic hydrogenation (
Mechanistic Pathway Diagram
Caption: Mechanistic pathway showing nucleophilic attack and elimination steps.
Part 4: Applications in Drug Development[5][8]
Linker Chemistry (PROTACs & ADCs)
This compound is a quintessential "spacer." The hydroxyl group can be converted into a leaving group (Tosylate, Mesylate, Halide) or oxidized to an aldehyde, allowing for the attachment of warheads or E3 ligase ligands. The Cbz group protects the amine during these harsh transformations.
Polymer & Dendrimer Synthesis
Used as a monomer for polyurethanes or as a capping agent in dendrimer synthesis where precise control over surface functionality is required.
Peptide Mimetics
It serves as a structural analog to amino acids (homo-beta-alanine derivatives), used to introduce flexibility into peptide backbones without altering the charge state significantly.[1]
Part 5: Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store at room temperature (RT) or 2–8°C for long-term stability. Keep away from moisture.
-
PPE: Wear N95 dust mask, chemical-resistant gloves (Nitrile), and safety goggles during handling.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 562256, this compound.[1] Retrieved from [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Cbz protection protocols).
Sources
Physical properties of Benzyl N-(3-hydroxypropyl)carbamate
CAS: 34637-22-4 | Formula:
Executive Summary
Benzyl N-(3-hydroxypropyl)carbamate (commonly referred to as 3-(Cbz-amino)-1-propanol ) is a critical bifunctional intermediate in medicinal chemistry. Characterized by a benzyloxycarbonyl (Cbz/Z) protected primary amine and a free primary hydroxyl group, it serves as a versatile "linker" scaffold.[6] Its orthogonal reactivity allows researchers to modify the hydroxyl terminus—typically via oxidation, halogenation, or activation—while maintaining amine protection, making it indispensable in the synthesis of peptidomimetics, antibody-drug conjugates (ADCs), and PROTAC linkers.[6]
This guide provides a rigorous analysis of its physicochemical properties, synthesis protocols, and spectroscopic signatures to support high-precision applications in drug development.
Chemical Identity & Structural Analysis[4][5][7][8][9][10]
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 3-(Benzyloxycarbonylamino)-1-propanol; N-Cbz-3-aminopropanol; 3-(Z-Amino)propanol |
| CAS Number | 34637-22-4 |
| SMILES | OCCCNC(OCC1=CC=CC=C1)=O |
| InChI Key | WXQCFKYWSKKNKY-UHFFFAOYSA-N |
| Molecular Weight | 209.24 g/mol |
| Physical Form | White to off-white crystalline solid (low melting point) |
Physicochemical Properties
The following data aggregates experimental values from certified reference standards and high-confidence predictive models.
Core Physical Data[6]
| Property | Value (Experimental/Lit.) | Predictive/Computed | Significance |
| Melting Point | 50 – 53 °C [1, 2] | — | Defines handling; solid at room temp but melts easily. |
| Boiling Point | — | 392.5 °C (760 mmHg) | High BP indicates low volatility; purification by distillation is difficult without vacuum.[6] |
| Density | — | 1.152 g/cm³ | Slightly denser than water.[6] |
| LogP (Octanol/Water) | — | 1.1 – 1.68 | Moderate lipophilicity; amenable to RP-HPLC purification.[6] |
| Flash Point | >113 °C (Closed Cup) | — | Non-flammable under standard lab conditions.[6] |
| Refractive Index | — | 1.535 | Useful for liquid state characterization if supercooled.[6] |
Solubility Profile
-
Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol, DMSO, DMF.[6]
-
Moderately Soluble: Diethyl ether.[6]
-
Sparingly Soluble: Water (Cold).[6]
-
Implication: Extraction is best performed using DCM or EtOAc from aqueous phases.[6]
Spectroscopic Characterization
Accurate identification is paramount.[6] The following assignments correspond to the structure in deuterated chloroform (
Nuclear Magnetic Resonance ( H NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.32 – 7.37 | Multiplet (m) | 5H | Ar-H | Benzyl aromatic ring protons. |
| 5.11 | Singlet (s) | 2H | Ph-CH | Benzylic methylene (characteristic Cbz peak).[6] |
| 5.0 – 5.2 | Broad (br) | 1H | -NH - | Carbamate N-H (exchangeable).[6] |
| 3.68 | Quartet (q) / Triplet | 2H | -CH | Methylene adjacent to hydroxyl. |
| 3.36 | Quartet (q) | 2H | -NH-CH | Methylene adjacent to nitrogen. |
| 2.55 | Triplet (t) / Broad | 1H | -OH | Hydroxyl proton (shift varies with concentration).[6] |
| 1.70 | Multiplet (m) | 2H | -CH | Central methylene bridge. |
Infrared Spectroscopy (FT-IR)
-
3300 – 3450 cm⁻¹: Broad O-H stretch (H-bonded) overlapping with N-H stretch.[6]
-
1680 – 1705 cm⁻¹: Strong C=O stretch (Carbamate Carbonyl).[6] A key indicator of successful N-protection.
-
1520 – 1540 cm⁻¹: N-H bending (Amide II).[6]
-
1250 cm⁻¹: C-O stretch (Ester linkage).[6]
Synthesis & Purification Protocols
This section details the synthesis from 3-amino-1-propanol using Schotten-Baumann conditions. This method is preferred for its operational simplicity and high yield.[6]
Reaction Logic Diagram
Figure 1: Synthesis pathway via Schotten-Baumann acylation.
Step-by-Step Protocol
Objective: Synthesis of this compound (10 mmol scale).
-
Preparation:
-
Dissolve 3-amino-1-propanol (0.75 g, 10 mmol) in a mixture of Water (10 mL) and 1,4-Dioxane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add Sodium Bicarbonate (
) (1.68 g, 20 mmol) to the solution.
-
-
Reaction:
-
Add Benzyl Chloroformate (Cbz-Cl) (1.71 g, 1.43 mL, 10 mmol) dropwise over 15 minutes. Note: Exothermic reaction; maintain temperature <5 °C.
-
Allow the mixture to warm to room temperature (25 °C) and stir vigorously for 3 – 12 hours . Monitoring by TLC (50% EtOAc/Hexane) is recommended; the product will be less polar than the amine but more polar than Cbz-Cl.[6]
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove Dioxane (optional but improves extraction efficiency).[6]
-
Dilute with Ethyl Acetate (EtOAc) (30 mL) and Water (10 mL).[6]
-
Separate phases.[3][6] Extract the aqueous layer twice more with EtOAc (2 x 20 mL).[6]
-
Wash combined organic layers with 1M HCl (10 mL) to remove unreacted amine, followed by Brine (20 mL).[6]
-
Dry over anhydrous
or .[6]
-
-
Purification:
Applications in Drug Development
The utility of this compound lies in its ability to serve as a masked linker.
Functionalization Workflow
Figure 2: Divergent synthetic utility in medicinal chemistry.
-
Linker Activation: The hydroxyl group is converted to a mesylate or tosylate, allowing nucleophilic attack by heterocycles or phenols.[6] This is common in designing PROTACs where a specific chain length is required between the E3 ligase ligand and the target protein ligand [3].[6]
-
Aldehyde Generation: Oxidation (e.g., Swern) yields the corresponding aldehyde (N-Cbz-3-aminopropanal), a precursor for reductive amination or Wittig reactions.
-
Orthogonal Deprotection: The Cbz group is stable to acidic conditions (TFA/HCl) used to remove Boc groups, allowing selective manipulation of polyamine scaffolds.[6]
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[5] |
| Eye Irritation | H319 | Causes serious eye irritation.[5][6] |
| STOT-SE | H335 | May cause respiratory irritation.[5] |
Handling Precautions:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[6]
-
Storage: Store in a cool, dry place (2–8 °C recommended for long term) under inert gas (Nitrogen/Argon) to prevent moisture absorption.
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.[6]
References
-
Sigma-Aldrich. this compound Product Specification. Catalog No. 478709. Accessed Jan 2026.[6] Link[6]
-
TCI Chemicals. 3-(Benzyloxycarbonylamino)-1-propanol Product Data. Product No. C1932. Accessed Jan 2026.[6] Link
-
PubChem. this compound (Compound CID 562256).[2][6] National Library of Medicine.[6] Link
-
GuideChem. this compound MSDS & Properties. Link
Sources
- 1. This compound 97 34637-22-4 [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. N-(3-羟丙基)氨基甲酸苄酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C11H15NO3 | CID 562256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2021049504A1 - Galnac-oligonucleotide conjugate for liver-targeted delivery use, and method for producing same - Google Patents [patents.google.com]
Strategic Utilization of Benzyl N-(3-hydroxypropyl)carbamate in Medicinal Chemistry and Linker Design
This guide details the strategic application of Benzyl N-(3-hydroxypropyl)carbamate (CAS 34637-22-4) in medicinal chemistry, focusing on its role as a bifunctional linker in glycoconjugate vaccines, targeted protein degradation (PROTACs), and small molecule inhibitor synthesis.
Molecular Architecture & Reactivity Profile
This compound (often abbreviated as Cbz-3-aminopropanol) functions as a masked C3-spacer . Its utility stems from the orthogonal reactivity of its two terminal functional groups:
-
The Cbz (Benzyloxycarbonyl) Group: A robust amine protecting group stable to acidic conditions (unlike Boc) and basic conditions, but selectively cleavable via catalytic hydrogenation (
) or strong acidolysis ( ). -
The Primary Hydroxyl Group (-OH): A versatile nucleophilic handle ready for oxidation, activation (mesylation/tosylation), or direct Mitsunobu coupling.
This duality allows researchers to install a 3-carbon aliphatic chain into a drug pharmacophore or bioconjugate, keeping the amine inert until the final deprotection step.
Physicochemical Core Data
| Property | Value | Relevance |
| CAS Number | 34637-22-4 | Unique Identifier for sourcing |
| Molecular Formula | MW: 209.24 g/mol | |
| Melting Point | 50-53 °C | Solid at RT; easy to handle/weigh |
| Solubility | DCM, Ethyl Acetate, DMSO | Compatible with standard organic synthesis |
| Stability | Acid-stable (mild) | Allows downstream acidic manipulations |
Core Applications in Research
A. Glycoconjugate Vaccine Development (The Neisseria Protocol)
One of the most authoritative applications of this molecule is in the synthesis of spacer-linked saccharide antigens . Research into Neisseria meningitidis vaccines utilizes this compound to attach a phosphodiester-linked aminopropyl spacer to the reducing end of capsular polysaccharide fragments.[1]
-
Mechanism: The hydroxyl group of the carbamate reacts with a glycosyl H-phosphonate.[1]
-
Outcome: After oxidation and deprotection, the result is a sugar antigen terminating in a primary amine. This amine is then conjugated to a carrier protein (e.g., CRM197) to elicit a T-cell dependent immune response.
-
Why this linker? The 3-carbon chain provides optimal steric distance, reducing interference between the carrier protein and the immune recognition of the sugar epitope.
B. Targeted Protein Degradation (PROTAC Linkers)
In the design of Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation (Target Protein-Linker-E3 Ligase).
-
Usage: this compound serves as a "linker module."
-
Workflow: The hydroxyl group is activated (e.g., converted to a bromide or tosylate) and reacted with an E3 ligase ligand (like Thalidomide or VHL ligand). The Cbz group is then removed to reveal the amine, which is coupled to the target protein ligand.
-
Advantage: It introduces a lipophilic, flexible alkyl chain that can modulate the permeability and solubility profile of the final degrader.
C. Synthesis of Enzyme Inhibitors (PLA2)
Research into cytosolic phospholipase A2α (cPLA2α) inhibitors has employed this molecule to construct indole-based inhibitors. The hydroxypropyl chain acts as a scaffold to position the inhibitor within the enzyme's active site channel.
Experimental Protocols
Protocol 1: Synthesis of this compound
For researchers requiring de novo synthesis rather than commercial sourcing.
Reagents: 3-Aminopropanol (5.0 g), Benzyl chloroformate (Cbz-Cl, 15.6 mL),
-
Setup: Dissolve 3-aminopropanol in 100 mL of Dioxane/Water (1:1 v/v).
-
Addition: Cool to 0°C (ice bath). Add
.[2][1][3] Dropwise add Cbz-Cl over 30 minutes. -
Reaction: Stir at 0°C for 1.5 hours, then warm to Room Temperature (RT) for 1 hour.
-
Workup: Dilute with Ethyl Acetate (EtOAc). Wash with water and brine. Dry organic layer over
.[2] -
Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Yield: Expect ~62% as a white solid.
Protocol 2: Oxidation to N-Cbz-3-aminopropanal (Linker Activation)
Used to convert the alcohol into an aldehyde for reductive amination.
Reagents: Pyridinium Chlorochromate (PCC), Celite, DCM.[4]
-
Suspension: Suspend PCC (1.7 eq) and an equal weight of Celite in dry DCM.
-
Addition: Add this compound (1.0 eq) dissolved in minimal DCM.
-
Reaction: Stir at RT for 4 hours. Monitor by TLC for disappearance of alcohol.
-
Filtration: Dilute with diethyl ether. Filter through a pad of silica/Celite to remove chromium salts.
-
Result: The filtrate contains the aldehyde, suitable for immediate use in Wittig or reductive amination reactions.
Visualizing the Synthetic Logic
The following diagrams illustrate the central role of this molecule in divergent synthetic pathways.
Diagram 1: The "Hub" Reactivity Flow
This diagram demonstrates how the molecule serves as a pivot point between synthesis, activation, and conjugation.
Caption: Divergent synthetic pathways accessible from the Cbz-protected core.
Diagram 2: Vaccine Conjugation Logic (Neisseria Model)
This diagram details the specific workflow for creating spacer-linked saccharide antigens.
Caption: Workflow for installing the aminopropyl spacer in glycoconjugate vaccine synthesis.
References
-
Synthesis of Neisseria meningitidis X capsular polysaccharide fragments. Source: ResearchGate.[5][6] Context: Details the use of this compound as a spacer in vaccine design, specifically coupling with H-phosphonates.
-
Convergent and enantioselective syntheses of cytosolic phospholipase A2α inhibiting N-(1-indazol-1-ylpropan-2-yl)carbamates. Source: Royal Society of Chemistry (RSC). Context: Describes the use of the molecule in the synthesis of specific enzyme inhibitors.
-
This compound Synthesis & Properties. Source: ChemicalBook.[2] Context: Provides physical properties (MP 50-53°C) and standard synthesis protocols from 3-aminopropanol.
-
Mitsunobu Reaction Overview and Reagents. Source: Organic Chemistry Portal. Context: Validates the mechanistic pathway for converting primary alcohols (like the one in this topic) using DEAD/PPh3.
-
PROTAC Linker Design Strategies. Source: Bide Pharm. Context: Lists Benzyl (3-hydroxypropyl)carbamate derivatives as standard building blocks for E3 ligand-linker constructs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-[(Benzyloxycarbonyl)amino]propionaldehyde | 65564-05-8 [chemicalbook.com]
- 5. WO2021049504A1 - Galnac-oligonucleotide conjugate for liver-targeted delivery use, and method for producing same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Benzyl N-(3-hydroxypropyl)carbamate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of Benzyl N-(3-hydroxypropyl)carbamate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies to facilitate a deeper understanding and application of this compound's solubility profile.
Introduction: Understanding this compound
This compound (CAS No: 34637-22-4) is a carbamate derivative that plays a significant role as an intermediate in the synthesis of various pharmaceutical compounds.[1] Its chemical structure, featuring a benzyl protecting group, a carbamate linkage, and a terminal hydroxyl group, imparts a unique combination of polar and non-polar characteristics that dictate its behavior in different solvent systems.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₃ | [1][2] |
| Molecular Weight | 209.24 g/mol | [1][2] |
| Appearance | White to almost white powder/crystal | [1][3] |
| Melting Point | 50-53 °C | [1] |
| Flash Point | >230 °F (>110 °C) | [1][3] |
| Density | 1.152 g/cm³ | [1] |
| Topological Polar Surface Area | 58.6 Ų | [2] |
The presence of both hydrogen bond donors (N-H and O-H) and acceptors (C=O and O-H) in its structure is a critical determinant of its solubility, a concept we will explore in detail.
Theoretical Framework for Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent. For this compound, its solubility is a nuanced balance between its non-polar aromatic ring and its polar functional groups.
Key Molecular Features Influencing Solubility:
-
Benzyl Group: This large, non-polar moiety contributes to solubility in non-polar, aromatic, and moderately polar aprotic solvents through van der Waals forces and π-π stacking interactions.
-
Carbamate Group: This polar, planar group can engage in dipole-dipole interactions and act as a hydrogen bond acceptor (carbonyl oxygen) and donor (N-H). The resonance within the carbamate functionality also influences its polarity.[4][5]
-
Hydroxypropyl Chain: The terminal hydroxyl group is a potent hydrogen bond donor and acceptor, significantly enhancing solubility in polar protic solvents. The flexible propyl chain adds to the overall molecular size.
The interplay of these groups means that the molecule is amphiphilic to a degree. Its solubility will be highest in solvents that can effectively solvate both the non-polar benzyl ring and the polar carbamate and hydroxyl functionalities.
Diagram: Intermolecular Forces Governing Solubility
The following diagram illustrates the key functional groups of this compound and their potential for intermolecular interactions with solvent molecules.
Caption: Molecular structure and key intermolecular interactions.
Solubility Profile in Common Organic Solvents
Quantitative solubility data for this compound is not extensively published. The available information indicates it is "very slightly soluble in Methanol".[3] A related compound, benzyl carbamate, is reportedly soluble in organic solvents like benzene, chloroform, and methanol.[6][7]
Based on the theoretical principles discussed, a predicted solubility trend can be hypothesized. This must be confirmed experimentally.
Table: Predicted and Known Solubility of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Rationale / Known Data |
| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | Can hydrogen bond with both -OH and carbamate groups. Known to be "very slightly soluble" in Methanol, suggesting limitations.[3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderately to Highly Soluble | Can accept H-bonds from -OH and N-H and solvate the polar carbamate group via dipole-dipole interactions. |
| Chlorinated | Dichloromethane, Chloroform | Moderately to Highly Soluble | Moderately polar, can interact with the carbamate dipole and the benzyl group. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Slightly to Sparingly Soluble | Lower polarity and limited H-bonding capability will likely limit solubility. |
| Aromatic | Toluene, Benzene | Slightly to Sparingly Soluble | Favorable interactions with the benzyl group, but poor solvation of the polar functionalities. |
| Non-Polar Aliphatic | Hexane, Heptane | Insoluble to Very Slightly Soluble | Dominated by unfavorable interactions with the polar -OH and carbamate groups. |
Experimental Protocol for Solubility Determination
To address the gap in quantitative data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable approach for determining the equilibrium solubility.
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (purity >97%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, NMR)
Workflow: Isothermal Shake-Flask Method
Caption: Standard workflow for solubility determination.
Detailed Steps:
-
Preparation: Accurately weigh an excess amount of this compound into a vial. An amount that ensures solid is present after equilibration is key. Add a precise volume of the chosen solvent.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate at a constant speed for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to remain in the temperature-controlled environment for at least 2 hours to allow undissolved solid to settle.
-
Sampling & Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter it through a solvent-compatible syringe filter to remove any undissolved micro-particles. This step is critical to prevent overestimation of solubility.
-
Quantification: Accurately dilute the filtered sample with a suitable solvent. Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC with UV detection, against a calibration curve prepared with known standards.
-
Self-Validation: The presence of undissolved solid in the vial after the experiment is a necessary control to confirm that the solution was indeed saturated.
Conclusion and Future Work
The solubility of this compound is a critical parameter for its application in pharmaceutical synthesis and drug development. While existing data is sparse, a theoretical analysis of its molecular structure allows for a rational prediction of its behavior in various organic solvents. The molecule's amphiphilic nature, with both a non-polar benzyl group and polar carbamate and hydroxyl moieties, suggests that solvents of intermediate polarity, such as polar aprotic and chlorinated solvents, will be most effective.
This guide provides a robust framework for understanding and, more importantly, experimentally determining the solubility profile of this compound. The generation of precise, quantitative data using the outlined protocol will be invaluable for process optimization, reaction condition selection, and purification strategy development.
References
-
Wikipedia. (2023). Benzyl carbamate. Retrieved from [Link]
-
Grokipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
-
Queen's University. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2963-2988. Retrieved from [Link]
-
Tella, R., & Vangala, V. R. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C11H15NO3 | CID 562256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 34637-22-4 [m.chemicalbook.com]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
Comprehensive Spectroscopic Profiling of 3-(Cbz-amino)-1-propanol
Technical Guide for Medicinal Chemistry & Drug Development
Executive Summary
3-(Cbz-amino)-1-propanol (CAS: 34637-22-4), also known as Benzyl N-(3-hydroxypropyl)carbamate, is a critical linker intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptidomimetics.[1][2][3] Its value lies in the orthogonal reactivity of its primary alcohol (available for functionalization) and the Cbz-protected amine (stable to acidic conditions, removable via hydrogenolysis).[1]
This guide provides a definitive reference for the spectroscopic characterization of this compound. Unlike generic databases, this document synthesizes experimental data with mechanistic interpretation to assist researchers in validation and quality control.
Synthesis & Structural Context
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities like benzyl alcohol or O-acylated byproducts.[1]
Synthesis Workflow (Schotten-Baumann Conditions)
The standard preparation involves the nucleophilic attack of 3-aminopropanol on benzyl chloroformate (Cbz-Cl).[1] Selectivity is achieved by maintaining a basic pH and low temperature to favor N-acylation over O-acylation.[1]
Figure 1: Selective N-protection pathway. Strict temperature control prevents O-acylation.[1]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The NMR data below assumes a solvent of
H NMR Data (400 MHz,
)
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Aromatic | 7.30 – 7.40 | Multiplet (m) | 5H | Phenyl ring protons (Cbz group).[1] Typical aromatic region.[1][3][4] |
| Benzylic | 5.10 | Singlet (s) | 2H | |
| NH | 4.90 – 5.10 | Broad Singlet | 1H | Carbamate NH.[1] Exchangeable with |
| H-1 | 3.65 | Triplet (t, | 2H | |
| H-3 | 3.33 | Quartet/Triplet | 2H | |
| H-2 | 1.68 | Quintet ( | 2H | Central |
| OH | ~2.50 | Broad Singlet | 1H | Hydroxyl proton.[1] Shift varies with concentration/temperature.[1] |
Expert Insight: The NH signal in carbamates can sometimes appear as a doublet if coupling to the adjacent methylene is resolved, but it often broadens due to quadrupole relaxation of the nitrogen 14N nucleus.
C NMR Data (100 MHz,
)
| Carbon Type | Shift ( | Assignment |
| Carbonyl | 157.1 | Carbamate |
| Ipso | 136.5 | Quaternary aromatic carbon attached to |
| Aromatic | 128.5, 128.1, 128.0 | Ortho, meta, para carbons of the phenyl ring.[1] |
| Benzylic | 66.8 | |
| C-1 | 59.8 | |
| C-3 | 37.8 | |
| C-2 | 32.3 | Central |
Infrared Spectroscopy (FT-IR)
IR is a rapid validation tool for functional group confirmation.[1]
-
3300–3450 cm⁻¹ (Broad): Combined stretching vibrations of O-H (alcohol) and N-H (carbamate).[1]
-
1680–1700 cm⁻¹ (Strong): C=O stretching of the carbamate (urethane) linkage.[1] This is distinct from ester carbonyls (~1735 cm⁻¹) and amide carbonyls (~1650 cm⁻¹).[1]
-
1530–1550 cm⁻¹: N-H bending (Amide II band).[1]
-
1250 cm⁻¹: C-O-C asymmetric stretch (characteristic of the carbamate ester linkage).[1]
-
690 & 740 cm⁻¹: Mono-substituted benzene ring out-of-plane bending.[1]
Mass Spectrometry (MS)
The fragmentation pattern is dominated by the stability of the benzyl cation (tropylium ion).[1]
Figure 2: Primary fragmentation pathway in ESI-MS. The tropylium ion is the diagnostic signature for Cbz groups.[1]
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra free from solvent artifacts:
-
Drying: Dry the solid compound under high vacuum (< 1 mbar) for 4 hours to remove trace water, which can broaden OH/NH signals.[1]
-
Solvent: Dissolve 10-15 mg of sample in 0.6 mL of
(99.8% D). -
Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.[1]
-
D2O Shake (Optional): To confirm OH/NH assignments, add 1 drop of
, shake, and re-acquire. The peaks at 4.90 ppm and ~2.50 ppm should disappear.[1]
Quality Control Criteria
A batch is considered "Drug Discovery Grade" if:
-
Purity: >95% by HPLC (254 nm).
-
1H NMR: No visible peaks for benzyl alcohol (~4.6 ppm for CH2) or benzyl chloride (~4.5 ppm).[1]
-
Appearance: White crystalline solid (Melting Point: 50–53 °C).[1][2]
References
-
Sigma-Aldrich. this compound Product Specification. Retrieved from [1][5]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 562256, this compound. Retrieved from [1]
-
Perron, V., et al. (2009).[1] "Regioselective Mono-Protection of Diamines." Synthesis, 2009(02), 283-289.[1] (Methodology for selective Cbz protection).
-
ChemicalBook. this compound Properties and Spectra. Retrieved from [1]
Sources
Strategic Utilization of Carbamate Derivatives in Medicinal Chemistry: A Technical Guide
Executive Summary
The carbamate (urethane) moiety represents a "Goldilocks" functional group in medicinal chemistry—offering a stability profile intermediate between the labile ester and the rigid amide. This unique physicochemical character allows carbamates to serve dual roles: as robust pharmacophores in their own right (e.g., acetylcholinesterase inhibitors, HIV protease inhibitors) and as versatile prodrug promoieties designed to modulate pharmacokinetic (PK) parameters.[1]
This guide provides a technical deep-dive into the structural logic, synthetic pathways, and validation protocols for carbamate derivatives, moving beyond basic textbook definitions to application-centric insights.
The Carbamate Pharmacophore: Structural & Electronic Logic
The carbamate functionality (
Electronic Descriptors
Unlike esters, the nitrogen lone pair in a carbamate participates in resonance delocalization with the carbonyl carbon. This renders the carbonyl carbon less electrophilic than that of an ester, imparting greater hydrolytic stability under physiological conditions. However, it remains more reactive than an amide, allowing for controlled cleavage in specific enzymatic environments.[1]
Physicochemical Advantages[1]
-
Hydrogen Bonding: The carbamate group acts as a dual H-bond acceptor (carbonyl oxygen) and donor (NH group), facilitating specific binding interactions within enzyme active sites (e.g., the catalytic spine of HIV protease).[1]
-
Permeability: Carbamates often exhibit higher lipophilicity (
) than their corresponding amides, enhancing passive diffusion across the blood-brain barrier (BBB)—a critical feature for CNS-targeting drugs like Rivastigmine .[1]
Carbamates as Prodrug Promieties[2][3][4][5][6][7][8][9][10]
One of the most powerful applications of the carbamate group is the masking of polar amine or hydroxyl groups to improve oral bioavailability.
Mechanism of Activation
Carbamate prodrugs are designed to undergo enzymatic hydrolysis (mediated by esterases or amidases) to release the parent drug, carbon dioxide, and an alcohol/amine byproduct.[1] The rate of this hydrolysis can be tuned by steric and electronic modification of the carbamate substituents.
Visualization: Carbamate Prodrug Hydrolysis Pathway
The following diagram illustrates the general base-catalyzed hydrolysis mechanism utilized in prodrug design.
Figure 1: Mechanism of carbamate prodrug activation.[1] The breakdown of the unstable carbamic acid intermediate is the driving force for the irreversible release of the active amine.
Therapeutic Class Application: Acetylcholinesterase (AChE) Inhibitors[1][11][12]
In the treatment of Alzheimer’s disease, carbamates like Rivastigmine and Physostigmine function as "pseudo-irreversible" inhibitors. Unlike reversible inhibitors (e.g., Donepezil), carbamates covalently modify the enzyme.[1]
Mechanism of Action: The "Time-Dependent" Blockade
-
Binding: The carbamate binds to the AChE active site.
-
Carbamoylation: The active site serine hydroxyl attacks the carbamate carbonyl, releasing the leaving group (phenol/alcohol) and forming a carbamoylated enzyme.
-
Decarbamoylation (Rate-Limiting Step): The carbamoylated enzyme is resistant to hydrolysis.[1] While an acetylated enzyme (natural process) hydrolyzes in microseconds, the carbamoylated enzyme takes minutes to hours to regenerate.[1] This results in sustained elevation of acetylcholine levels.[1][2]
Visualization: AChE Inhibition Kinetics
Figure 2: The catalytic cycle of pseudo-irreversible AChE inhibition. The therapeutic efficacy relies on the slow rate of the decarbamoylation step (
Synthetic Methodologies
For the medicinal chemist, selecting the right synthetic route is crucial for yield and purification.
Comparison of Primary Routes
| Feature | Method A: Isocyanate + Alcohol | Method B: Chloroformate + Amine |
| Reagents | Isocyanate ( | Chloroformate ( |
| Atom Economy | 100% (Addition reaction) | Lower (HCl byproduct formed) |
| Mechanism | Concerted addition across N=C | Nucleophilic acyl substitution |
| Key Advantage | Clean; often no purification needed | Versatile; Chloroformates are commercially abundant |
| Limitation | Isocyanates can be toxic/moisture sensitive | Requires base (TEA/DIPEA) to scavenge HCl |
Protocol: Synthesis via Isocyanate Addition (Method A)
Rationale: This method is preferred for high-value intermediates due to its cleanliness and lack of acidic byproducts.[1]
Reagents:
-
Target Alcohol (1.0 equiv)[1]
-
Isocyanate (1.1 equiv)[1]
-
Catalyst: Dibutyltin dilaurate (DBTDL) (1-5 mol%) or TEA.[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Moisture reacts with isocyanates to form ureas (impurity).[1]
-
Solubilization: Dissolve the alcohol in anhydrous DCM (0.1 M concentration).
-
Catalyst Addition: Add DBTDL (1 drop per mmol). Note: Tin catalysts activate the isocyanate carbon.
-
Addition: Add the isocyanate dropwise via syringe at 0°C.
-
Reaction: Allow to warm to room temperature. Monitor via TLC (stain with ninhydrin or PMA).[1]
-
Workup: Quench with a small amount of methanol (scavenges excess isocyanate).[1] Concentrate in vacuo.[1]
-
Purification: Flash column chromatography (usually Hexane/EtOAc).[1]
Validation: The Ellman Assay for AChE Inhibition[11][14][15]
To validate the biological activity of synthesized carbamates, the Ellman assay is the industry standard. It relies on the reaction of thiocholine (produced by AChE) with DTNB (Ellman's reagent) to form a yellow chromophore.[1][3][4]
Reagent Setup
-
Substrate: Acetylthiocholine Iodide (ATChI), 75 mM in water.[1][4]
-
Reagent: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 10 mM in buffer.
-
Enzyme: Acetylcholinesterase (e.g., from Electrophorus electricus), 1 U/mL.[1]
Experimental Protocol
-
Plate Setup: Use a clear 96-well microplate.
-
Inhibitor Incubation:
-
Reaction Initiation:
-
Measurement:
-
Immediately read Absorbance at 412 nm in kinetic mode (every 30s for 10 mins).
-
-
Data Analysis:
References
-
Ghosh, A. K., & Brindisi, M. (2015).[1][7] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.[1][7]
-
Bar-On, P., Millard, C. B., Harel, M., et al. (2002).[1] Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry, 41(11), 3555–3564.[1]
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961).[1] A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology, 7(2), 88–95.[1]
-
Matošević, A., & Bosak, A. (2020).[1][8][9] Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285–299.[1]
Sources
- 1. Rivastigmine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. japsonline.com [japsonline.com]
- 7. Organic carbamates in drug design and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Strategic Role of the Carbobenzyloxy (Cbz) Group in Modern Organic Synthesis
[1][2]
Executive Summary: The "Guardian" of Amine Fidelity
In the landscape of organic synthesis, the Carbobenzyloxy (Cbz or Z) group stands as a foundational pillar, first introduced by Bergmann and Zervas in 1932. Unlike transient protecting groups, Cbz serves as a robust "guardian," offering a unique stability profile that withstands basic hydrolysis and mild acidic conditions, yet yields readily to catalytic hydrogenolysis or strong acidolysis. This guide dissects the Cbz group not merely as a reagent, but as a strategic tool for orthogonality in complex molecule assembly, including peptide synthesis and late-stage drug functionalization.
Mechanistic Underpinnings[3][4]
Protection: The Schotten-Baumann Protocol
The installation of the Cbz group typically utilizes Benzyl Chloroformate (Cbz-Cl).[1][2] The reaction is driven by nucleophilic attack of the amine nitrogen onto the carbonyl carbon of Cbz-Cl.
-
Critical Insight: The reaction generates HCl as a byproduct.[3][2][4] If left unneutralized, the amine starting material becomes protonated (ammonium salt), rendering it non-nucleophilic and stalling the reaction.
-
The Fix: A biphasic Schotten-Baumann condition (NaOH/NaHCO₃ in Water/Dioxane) acts as an in situ scavenger, maintaining the amine in its reactive free-base form without hydrolyzing the sensitive chloroformate too rapidly.
Deprotection: Catalytic Hydrogenolysis
The hallmark of Cbz is its cleavage via hydrogenolysis (
-
Mechanism:
-
Adsorption: The benzyl aromatic ring coordinates to the Palladium surface.
-
Insertion: Hydrogen is inserted into the benzylic C-O bond.
-
Collapse: Toluene is released. The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and
.
-
Visualization: Mechanistic Pathways
Caption: Comparative mechanistic flow for Cbz protection (nucleophilic acyl substitution) and deprotection (catalytic hydrogenolysis).
Strategic Orthogonality
The power of Cbz lies in its orthogonality —the ability to be removed without affecting other protecting groups present in the molecule.[3]
Comparative Stability Matrix
The following table illustrates why Cbz is chosen over Boc or Fmoc for specific synthetic stages.
| Feature | Cbz (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |
| Cleavage Condition | Mild Acid (TFA, HCl) | Mild Base (Piperidine, DBU) | |
| Stability: Base | Stable (Ideal for saponification) | Stable | Unstable (Cleaves rapidly) |
| Stability: Acid | Stable to mild acid (TFA) | Unstable | Stable |
| Orthogonal To | Boc, Fmoc, Alloc | Cbz, Fmoc, Alloc | Cbz, Boc, Alloc |
| Primary Risk | Catalyst poisoning (S/P atoms) or Halogen reduction | Acid-catalyzed alkylation of Trp/Met | Polymerization of fulvene byproduct |
Orthogonality Logic Flow
Caption: Decision logic for selecting Cbz based on environmental stability requirements relative to Boc and Fmoc.
Experimental Protocols (Self-Validating)
Protocol A: Standard N-Cbz Protection (Schotten-Baumann)
Objective: Protect a primary amine (e.g., Phenylalanine) with Cbz-Cl.
Reagents:
-
Substrate: L-Phenylalanine (10 mmol)
-
Reagent: Benzyl chloroformate (Cbz-Cl) (11 mmol)[1]
-
Base:
(2M aqueous) + (solid) -
Solvent: Water/Dioxane (1:1 v/v)
Step-by-Step Workflow:
-
Preparation: Dissolve amino acid in Water/Dioxane. Add 1.1 equiv of solid
. -
Controlled Addition: Cool mixture to 0°C. Add Cbz-Cl dropwise over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours.
-
Workup:
Protocol B: Catalytic Hydrogenolysis (Deprotection)
Objective: Clean removal of Cbz group without side reactions.
Reagents:
-
Substrate: N-Cbz-Amine (1 mmol)
-
Catalyst: 10% Pd/C (10 wt% loading, ~50% water wet)
-
Solvent: Methanol or Ethanol (degassed)
-
Hydrogen Source:
balloon (1 atm)
Step-by-Step Workflow:
-
Inerting: Place substrate and catalyst in a flask.[7] Safety: Add catalyst under Argon/Nitrogen to avoid ignition of methanol vapors.
-
Activation: Evacuate flask and backfill with
(repeat 3x). -
Reaction: Stir vigorously under
balloon at RT.-
Validation Check: Monitor via TLC.[1] Evolution of
gas bubbles indicates reaction progress.
-
-
Termination: Flush with Nitrogen. Filter through a Celite pad to remove Pd/C.[1]
-
Caution: Dry Pd/C is pyrophoric. Keep the filter cake wet with water before disposal.
-
-
Isolation: Concentrate filtrate. No aqueous workup is usually required.
Troubleshooting Table:
| Issue | Cause | Solution |
|---|
| Reaction Stalls | Catalyst poisoning (S, P, or Amines) | Add acetic acid (promotes protonation of amine product, preventing Pd coordination) or switch to
Advanced Applications & Case Studies
Case Study: Adagrasib (KRAS G12C Inhibitor)
In the synthesis of Adagrasib, a critical challenge arose: standard hydrogenolysis of a Cbz group caused unwanted reduction of a sensitive aryl-chloride moiety.
-
The Innovation: Researchers utilized a Thiol-Mediated Deprotection .
-
Mechanism: A nucleophilic attack by a thiol (e.g., dodecanethiol) on the benzylic carbon of the Cbz group under Lewis Acid catalysis or basic conditions. This
pathway cleaves the O-Bn bond without touching the aryl halide. -
Significance: This demonstrates the versatility of Cbz; while H2/Pd is standard, the group's reactivity profile allows for alternative "soft" nucleophilic cleavage methods in complex total synthesis.
Acidolytic Cleavage in Peptide Synthesis
When solid-phase synthesis requires keeping side-chain protecting groups intact (often Boc/tBu based), Cbz can be removed using HBr in Acetic Acid .
-
Risk: The released benzyl cation (
) is an electrophile that can alkylate electron-rich side chains (Tyr, Trp, Met). -
Mitigation: Addition of scavengers like Anisole or Thioanisole is mandatory to trap the
cation.
References
-
Bergmann, M., & Zervas, L. (1932).[9] Über ein allgemeines Verfahren der Peptid-Synthese.[2][6][10][11][] Berichte der deutschen chemischen Gesellschaft.
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
-
Kwon, K., et al. (2015).[7] Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102.[7]
-
Scientific Update. (2023). To Deprotect and Serve: Cbz cleavage in Adagrasib synthesis.
-
Felpin, F. X., & Fouquet, E. (2010).[13][14] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups.[14] Chemistry – A European Journal.[13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgsyn.org [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bergmann-Zervas Carbobenzoxy Method [drugfuture.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
Operational Safety and Stewardship: Benzyl N-(3-hydroxypropyl)carbamate
Technical Guidance for Research & Development Applications
Executive Summary & Chemical Identity[1][2][3][4]
Benzyl N-(3-hydroxypropyl)carbamate (CAS: 34637-22-4), frequently referred to as Cbz-3-aminopropanol , serves as a critical bifunctional linker in medicinal chemistry. It combines a protected primary amine (via the benzyloxycarbonyl or "Cbz" group) with a reactive primary alcohol.
While often perceived as a benign intermediate due to its moderate toxicity profile, its handling requires strict adherence to protocol to prevent carbamate thermal decomposition and hydrolytic degradation , which compromise both safety and experimental yield. This guide moves beyond basic SDS data to provide an operational framework for high-integrity handling.
Table 1: Physicochemical Profile
| Property | Specification | Operational Implication |
| CAS Number | 34637-22-4 | Use for inventory tracking and waste coding. |
| Molecular Weight | 209.24 g/mol | Calculation basis for stoichiometry. |
| Appearance | White solid / Viscous oil | Melting point is close to ambient (50–53°C); phase changes can occur during shipping. |
| Solubility | DMSO, MeOH, DCM | Poor water solubility; requires organic waste streams. |
| Flash Point | >113°C (Closed Cup) | Low flammability risk, but combustible. |
| Stability | Hygroscopic | Critical: Moisture uptake initiates hydrolysis and aggregation. |
Risk Assessment & Toxicology (GHS Framework)
Although not classified as a "Category 1" acute toxin, the compound presents specific irritant hazards that can escalate during scale-up or heating.
Hazard Classification
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1]
The "Hidden" Hazard: Thermal Decomposition
Carbamates are generally stable, but at elevated temperatures (>150°C) or under acidic distillation conditions, they can undergo retro-ene type decomposition . This generates benzyl alcohol and, critically, isocyanates or amines, which are sensitizers.
Mechanism of Risk:
-
Operational Rule: Never distill this compound at atmospheric pressure. Use high-vacuum distillation (<1 mmHg) or column chromatography for purification to keep temperatures below 60°C.
Strategic Handling Protocol: The "Inert Barrier" Method
To maintain the integrity of the Cbz group and protect the operator, we utilize the Inert Barrier Method . This protocol minimizes moisture contact (which degrades the reagent) and inhalation exposure.[2]
Personal Protective Equipment (PPE) Matrix
-
Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if handling >100g in liquid phase.
-
Hands: Double-gloving strategy.
-
Inner Layer: 4 mil Nitrile (Tactile sensitivity).
-
Outer Layer: 8 mil Nitrile or Neoprene (Chemical resistance).
-
Rationale: Benzyl derivatives can permeate thin nitrile over prolonged contact (breakthrough <30 mins).
-
-
Respiratory: Work strictly within a certified fume hood. If solid powder handling is required outside containment, use N95/P100 particulate filtration.
Workflow Logic
The following diagram illustrates the decision-making process for safe handling, emphasizing the prevention of hydrolysis and exposure.
Figure 1: Decision logic for handling this compound based on physical state.
Synthesis & Purification Context
Understanding the source of the material is vital for safety. If you are synthesizing this in-house rather than purchasing, the risks increase significantly due to the precursors.
Synthesis Pathway:
Safety Critical Control Points (SCCP):
-
Reagent Residue: Freshly synthesized material may contain traces of Benzyl Chloroformate (Cbz-Cl) .
-
Quenching: The reaction is exothermic. Always add Cbz-Cl dropwise at 0°C.
Purification Protocol (Chromatography)
Do not use thermal distillation. Use Flash Column Chromatography:
-
Stationary Phase: Silica Gel (Standard 40-63 µm).
-
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 30% -> 70% EtOAc).
-
Visualization: UV (254 nm) or Ninhydrin stain (amine detection after deprotection on the plate).
Emergency Response Procedures
Every laboratory must have a self-validating response system. Do not rely on memory; use this checklist.
Spillage (Solid/Liquid)[9]
-
Isolate: Evacuate immediate area (10 ft radius).
-
Ventilate: Maximize fume hood sash height (if spill is inside) or activate emergency purge.
-
Neutralize:
-
Absorb liquids with vermiculite or sand.
-
Solids should be swept gently to avoid dust generation.
-
-
Clean: Wash surface with 10% aqueous ethanol followed by soap and water. Note: Ethanol helps solubilize the lipophilic Cbz group.
Exposure
-
Skin Contact: Wash with soap and water for 15 minutes . Do not use organic solvents (acetone/EtOH) on skin, as they enhance permeation of the carbamate into the dermis.
-
Eye Contact: Flush immediately at eyewash station for 15 minutes. Lifting eyelids is mandatory.
-
Ingestion: Do NOT induce vomiting. The carbamate functionality can irritate the esophageal lining.
Storage and Stability
To ensure the "Trustworthiness" of your reagent for future experiments:
-
Temperature: Store at 2–8°C (Refrigerator).
-
Atmosphere: Store under Nitrogen or Argon.
-
Container: Amber glass (protects from UV degradation) with a Teflon-lined cap.
-
Shelf Life: Re-test purity (H-NMR) every 12 months. Look for the appearance of benzyl alcohol peaks (approx. 4.6 ppm and 7.3 ppm) indicating hydrolysis.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 562256, this compound. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Detailed mechanisms of Cbz stability and cleavage).
-
European Chemicals Agency (ECHA). Registration Dossier: Benzyl (3-hydroxypropyl)carbamate.[1] Retrieved from [Link]
Sources
Function of Benzyl N-(3-hydroxypropyl)carbamate as a building block
An In-depth Technical Guide to Benzyl N-(3-hydroxypropyl)carbamate: A Versatile Bifunctional Building Block in Modern Synthesis
Introduction: Unpacking a Key Synthetic Intermediate
In the landscape of organic synthesis and drug development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 34637-22-4) has emerged as a cornerstone intermediate, valued for its inherent bifunctionality.[1] Structurally, it comprises a three-carbon aliphatic chain functionalized with a primary hydroxyl group at one terminus and a primary amine at the other. Crucially, the amine is masked as a benzyloxycarbonyl (Cbz or Z) carbamate, a stable and reliable protecting group.[2] This configuration provides chemists with a versatile scaffold, allowing for sequential and controlled manipulation of its two distinct reactive centers. This guide offers a deep dive into the function of this building block, exploring the causality behind its synthetic applications and providing field-proven protocols for its use.
Physicochemical Properties and Structural Rationale
A comprehensive understanding of a building block begins with its fundamental properties. This compound is a white solid with a melting point in the range of 50-53 °C.[1][3] Its utility is derived directly from its molecular structure, which offers two orthogonal points for chemical modification.
| Property | Value | Source |
| CAS Number | 34637-22-4 | [1] |
| Molecular Formula | C₁₁H₁₅NO₃ | [1][4] |
| Molecular Weight | 209.24 g/mol | [1][4] |
| Appearance | White Solid | [1] |
| Melting Point | 50-53 °C | [1][3] |
| Synonyms | 3-(Benzyloxycarbonylamino)-1-propanol, 3-(Cbz-amino)-1-propanol | [4] |
The core of its function lies in the strategic interplay between the hydroxyl group and the Cbz-protected amine.
-
The Primary Hydroxyl Group (-OH): This readily accessible alcohol serves as a versatile nucleophile and a precursor for a wide array of functional groups. It can be easily oxidized, esterified, etherified, or converted into an excellent leaving group (e.g., tosylate, mesylate), enabling a host of subsequent transformations.
-
The Cbz-Protected Amine (-NHCbz): The benzyloxycarbonyl group is a classic and robust amine protecting group.[5][] Its stability under a wide range of conditions (e.g., mild acids, bases, and many oxidizing/reducing agents) allows for extensive modification at the hydroxyl terminus without premature cleavage.[2] When desired, the Cbz group can be cleanly removed under specific conditions, most commonly catalytic hydrogenation, to liberate the primary amine for further functionalization.[2][7]
Caption: Synthetic pathways originating from the building block.
Pathway 1: Leveraging the Hydroxyl Terminus
With the amine securely protected, the primary alcohol is free to participate in a wide range of reactions. The choice of transformation is dictated by the synthetic target.
-
Causality in Experimental Choice: Oxidation of the alcohol to an aldehyde, for instance, requires mild conditions to prevent over-oxidation to the carboxylic acid. Reagents like Dess-Martin periodinane (DMP) or a Swern oxidation are ideal because they are highly selective for primary alcohols and operate at low temperatures, minimizing side reactions. This aldehyde then becomes a handle for carbon-carbon bond formation (e.g., Wittig, Grignard reactions) or reductive amination.
Exemplary Protocol: Dess-Martin Oxidation to 3-(Benzyloxycarbonylamino)propionaldehyde
This protocol demonstrates a reliable method for converting the primary alcohol to an aldehyde.
-
System Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add Dess-Martin periodinane (1.1 eq) to the stirred solution in one portion.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture). Stir vigorously for 15-20 minutes until the solution becomes clear.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography on silica gel.
Pathway 2: Unmasking the Amine for Elaboration
The true elegance of this building block is realized when the Cbz group is removed to reveal the primary amine. This step is typically performed after modifications at the hydroxyl end are complete.
-
Trustworthiness of the Protocol: Catalytic hydrogenation is the most common and cleanest method for Cbz deprotection. [7]The reaction is high-yielding and the byproducts, toluene and carbon dioxide, are easily removed. The palladium on carbon (Pd/C) catalyst is heterogeneous, allowing for simple removal by filtration, ensuring a pure product.
Exemplary Protocol: Cbz Deprotection via Catalytic Hydrogenation
This protocol provides a standard and highly effective method for liberating the amine.
-
System Preparation: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% by weight). The flask should be purged with an inert gas.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (typically a balloon or 1 atm) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours. The consumption of H₂ can also be monitored if the apparatus allows.
-
Work-up: Once complete, carefully vent the H₂ atmosphere and purge the flask with an inert gas.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the deprotected amine, 3-aminopropanol, which is often pure enough for the next step without further purification.
Application in Drug Discovery: The Value of the 1,3-Amino Alcohol Motif
The carbamate functional group is a privileged structure in medicinal chemistry. It is often used as a stable, non-hydrolyzable surrogate for a peptide bond, enhancing proteolytic stability and cell membrane permeability. [8][9]Carbamates can also engage in crucial hydrogen bonding interactions with biological targets. [9][10] this compound is a direct precursor to the 1,3-amino alcohol scaffold. This motif is present in numerous biologically active molecules. The three-carbon spacer provides a specific conformational flexibility and distance between the nitrogen and oxygen atoms that is often optimal for binding to enzyme active sites or receptors. By using this building block, medicinal chemists can rapidly synthesize libraries of compounds where the -OH and -NH₂ functionalities are further elaborated to explore structure-activity relationships (SAR).
Safety and Handling
According to aggregated GHS information, this compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation. [3][4]
-
Hazard Codes: H315, H319, H335 [4]* Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its value lies in its pre-installed, orthogonally protected bifunctionality. The robust Cbz group allows chemists to perform extensive chemistry on the hydroxyl terminus before cleanly unmasking a primary amine for subsequent coupling or elaboration. This logical, step-wise approach minimizes side reactions and simplifies purification, making it an efficient and reliable building block for accessing the valuable 1,3-amino alcohol scaffold in the fields of pharmaceutical research and complex molecule synthesis.
References
- Grokipedia.
- Guidechem. benzyl n-(3-hydroxypropyl)
- Wikipedia.
- MDPI. Benzyl-N-[4-(2-hydroxyethyl)
- Google Patents. US5001271A - Synthesis of benzyl mercaptan.
- PubMed Central.
- Sigma-Aldrich. Benzyl N-(3-hydroxypropyl)
- PubChem. Benzyl N-(3-hydroxypropyl)
- Thieme Connect.
- ChemicalBook. BENZYL N-(3-HYDROXYPROPYL)
- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- Master Organic Chemistry.
- Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
- ResearchG
- BOC Sciences. Amino Acid Protection & Deprotection Services.
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- 3. This compound | 34637-22-4 [chemicalbook.com]
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- 5. grokipedia.com [grokipedia.com]
- 7. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Synthesis Protocol for Benzyl N-(3-hydroxypropyl)carbamate
Executive Summary & Strategic Analysis
Benzyl N-(3-hydroxypropyl)carbamate is a critical bifunctional linker intermediate used extensively in the synthesis of peptidomimetics, PROTACs (Proteolysis Targeting Chimeras), and antibody-drug conjugates (ADCs).[1] Its structural value lies in the orthogonal reactivity of the protected amine (Cbz-group) and the free primary alcohol.[1]
Chemoselectivity Challenge
The core synthetic challenge is chemoselectivity .[1] The substrate, 3-amino-1-propanol, contains both a nucleophilic amine (
-
Thermodynamic Control: Amines are generally more nucleophilic than alcohols.[1]
-
Kinetic Risk: Under uncontrolled pH or temperature, benzyl chloroformate (Cbz-Cl) can react with the hydroxyl group to form the carbonate ester side product, or double-protect to form the N,O-bis-Cbz species.[1]
The Solution: This protocol utilizes a Schotten-Baumann condition (biphasic aqueous/organic system) or a controlled Anhydrous Organic method .[1] The biphasic method is preferred for scale-up as water suppresses O-acylation by solvating the hydroxyl group and hydrolyzing any transient carbonate esters, while the amine remains highly reactive at the interface.[1]
Reaction Scheme & Mechanism
The synthesis involves the N-acylation of 3-amino-1-propanol with Benzyl chloroformate (Cbz-Cl).[1]
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway highlighting the selective N-acylation versus the competitive O-acylation pathway.[1]
Experimental Protocols
Method A: Biphasic Schotten-Baumann (Recommended for Scale-Up >10g)
High selectivity, easy workup, environmentally benign solvents.[1]
Reagents:
-
3-Amino-1-propanol (1.0 eq)[1]
-
Benzyl chloroformate (Cbz-Cl) (1.05 eq)[1]
-
Sodium Carbonate (
) (1.5 eq) or Sodium Bicarbonate ( ) (2.0 eq)[1] -
Solvent: THF / Water (1:1 v/v) or DCM / Water (1:1 v/v)[1]
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 3-amino-1-propanol (7.51 g, 100 mmol) in Water (50 mL).
-
Base Addition: Add
(15.9 g, 150 mmol) to the aqueous solution. Stir until mostly dissolved. -
Solvent Addition: Add THF (50 mL) to create a biphasic/emulsion system. Cool the mixture to 0°C using an ice bath.
-
Controlled Addition: Dilute Cbz-Cl (17.9 g, 15 mL, 105 mmol) in minimal THF (10 mL). Add this solution dropwise via the addition funnel over 30–45 minutes.
-
Critical: Maintain internal temperature < 5°C. Rapid addition causes exotherms that promote O-acylation.[1]
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir vigorously for 3–12 hours.
-
Workup:
-
Purification: The crude oil is often sufficiently pure (>95%).[1] If crystallization is required, dissolve in minimal DCM and precipitate with Hexane/Petroleum Ether at 0°C.[1]
Method B: Anhydrous Organic Phase (Standard Lab Scale <5g)
Suitable for moisture-sensitive substrates or parallel synthesis.[1]
Reagents:
-
3-Amino-1-propanol (1.0 eq)[1]
-
Cbz-Cl (1.0 eq)[1]
-
Triethylamine (
) (1.2 eq)[1] -
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Procedure:
-
Dissolve 3-amino-1-propanol (1.0 eq) and
(1.2 eq) in anhydrous DCM (0.2 M concentration). -
Cool to -10°C to 0°C .
-
Add Cbz-Cl (1.0 eq) dropwise.[1]
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Add saturated
solution. -
Separation: Separate phases. Wash organic phase with water and brine.[1]
-
Purification: Flash column chromatography (Gradient: 20%
60% EtOAc in Hexanes) may be required to remove O-acylated byproducts if temperature control was insufficient.[1]
Operational Workflow & Decision Matrix
Figure 2: Operational decision matrix for selecting the optimal synthesis route based on scale.
Analytical Characterization
To validate the synthesis, compare obtained data against these standard values.
| Parameter | Specification | Notes |
| Appearance | Colorless viscous oil or White solid | Low melting point solid (often solidifies upon standing/chilling).[1] |
| Yield | 85% – 95% | Method A typically yields higher due to easier byproduct removal.[1] |
| Rf Value | ~0.3 | Solvent: 50% EtOAc / 50% Hexane. |
| (400 MHz, CDCl | Diagnostic peaks: Benzylic protons at 5.10 ppm; Triplet for | |
| MS (ESI) |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Loss of product during aqueous workup.[1] | The product is moderately polar.[1] Salt the aqueous layer with NaCl (saturate it) before extraction and use EtOAc (or 10% MeOH in DCM) for extraction.[1] |
| O-Acylation (Impurity) | Temperature too high during addition; pH too high (>11).[1] | Ensure T < 5°C during Cbz-Cl addition. In Method A, use |
| Product is Colored (Yellow) | Residual Benzyl chloride or oxidized amines.[1] | Wash organic layer with dilute citric acid.[1] Recrystallize from DCM/Petroleum Ether. |
References
-
Preparation of N-carbobenzoxy-3-amino propionaldehyde. (2013). Patent CN103214399A.[1] Google Patents.[1] Link
- Context: Describes the synthesis of the title compound as the starting material (Step 1)
-
An improved large scale procedure for the preparation of N-Cbz amino acids. (2011). Tetrahedron Letters, 52(13), 1493-1494.[1][4] Link[1][4]
- Context: Establishes the efficacy of the biphasic carbonate/bicarbon
-
This compound Product Data. (n.d.). ChemicalBook.[1] Link
-
Context: Physical property verification (CAS 34637-22-4).[1]
-
-
Chloroperoxidase-catalyzed amino alcohol oxidation. (2016). Journal of Molecular Catalysis B: Enzymatic, 133, S224-S231.[1] Link[1]
- Context: Describes the synthesis and characterization of N-Cbz-3-aminopropanol as a substr
Sources
Synthesis of 3-(Cbz-amino)-1-propanol: A Comprehensive Guide for Chemical Researchers
This document provides a detailed guide for the synthesis of 3-(Cbz-amino)-1-propanol from 3-aminopropanol, a crucial procedure in organic synthesis, particularly for pharmaceutical and peptide chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical protocols and the scientific rationale behind the experimental choices.
Introduction: The Significance of Amine Protection
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Amines, being nucleophilic and basic, are highly reactive and can interfere with a wide range of chemical transformations. The benzyloxycarbonyl (Cbz or Z) group is a venerable and widely employed protecting group for amines.[1][2] Its popularity stems from its stability under a variety of reaction conditions and the multiple mild methods available for its removal, most notably catalytic hydrogenolysis.[3][4] The target molecule, 3-(Cbz-amino)-1-propanol, is a valuable building block, serving as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[5]
This guide will detail the synthesis of 3-(Cbz-amino)-1-propanol via the reaction of 3-aminopropanol with benzyl chloroformate. We will explore the underlying chemical principles, provide a meticulous step-by-step protocol, and discuss the necessary characterization and purification techniques to ensure the desired product is obtained with high purity.
Chemical Principles and Mechanism
The synthesis of 3-(Cbz-amino)-1-propanol from 3-aminopropanol involves the protection of the primary amine as a carbamate. This is typically achieved through a nucleophilic acyl substitution reaction with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of the Schotten-Baumann reaction.[6][7][8]
The reaction mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-aminopropanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.[9]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, expelling the chloride ion as a leaving group.
-
Deprotonation: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[8][9] The base deprotonates the positively charged nitrogen atom, yielding the final Cbz-protected product and a salt.
The choice of base is crucial to the success of the reaction. Common bases include sodium bicarbonate, sodium carbonate, or tertiary amines like triethylamine.[10] The reaction is often performed in a biphasic system of an organic solvent and water to facilitate both the dissolution of the reactants and the neutralization of the acid byproduct.[7]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of 3-(Cbz-amino)-1-propanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Aminopropanol | ≥99.0% | e.g., Sigma-Aldrich | A clear, colorless to yellow liquid.[11][12] |
| Benzyl Chloroformate (Cbz-Cl) | ≥95% | e.g., Sigma-Aldrich | A lachrymator, handle in a fume hood.[13] |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Any major supplier | |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Any major supplier | |
| Deionized Water (H₂O) | |||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Any major supplier | |
| Diethyl Ether | ACS Grade | Any major supplier | For washing. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | For workup. | |
| Saturated Sodium Bicarbonate Solution | For workup. | ||
| Brine (Saturated NaCl solution) | For workup. |
Equipment
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of 3-(Cbz-amino)-1-propanol.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminopropanol (1.0 equivalent) and sodium bicarbonate (2.0 equivalents) in deionized water. Cool the solution to 0 °C in an ice bath.
-
Addition of Benzyl Chloroformate: While vigorously stirring the aqueous solution, add benzyl chloroformate (1.1 equivalents) dropwise using an addition funnel, ensuring the temperature remains below 5 °C.[14] A white precipitate may form during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[14] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[14][15]
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[14]
-
-
Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(Cbz-amino)-1-propanol.
Characterization and Analysis
Proper characterization of the final product is essential to confirm its identity and purity.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzylic protons, the aromatic protons of the Cbz group, and the aliphatic protons of the propanol backbone. The chemical shifts and coupling patterns will be consistent with the structure of 3-(Cbz-amino)-1-propanol. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, the aromatic carbons, and the aliphatic carbons of the propanol chain. |
| FT-IR | Characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and the O-H stretch of the alcohol. The disappearance of the primary amine N-H stretches from the starting material is a key indicator of a successful reaction.[16] |
| Mass Spec. | The molecular ion peak corresponding to the mass of 3-(Cbz-amino)-1-propanol (C₁₁H₁₅NO₃, MW: 209.25 g/mol ).[5][17] |
Physical Properties
The purified 3-(Cbz-amino)-1-propanol is typically a white to off-white solid with a melting point in the range of 52-56 °C.[5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient stirring, low temperature, or insufficient reaction time. | Ensure vigorous stirring, allow the reaction to warm to room temperature, and monitor by TLC until the starting material is consumed. |
| Decomposed benzyl chloroformate. | Use fresh, high-quality benzyl chloroformate. | |
| Low Yield | Product loss during workup. | Be careful during extractions; ensure complete phase separation. |
| pH of the aqueous layer is too low. | Ensure enough base is present to neutralize the HCl formed. The pH should remain basic throughout the reaction.[6] | |
| Product is an oil and not a solid | Presence of impurities. | Re-purify by column chromatography. Ensure all solvent is removed under high vacuum. |
| Difficult Purification | Formation of di-Cbz protected byproducts or other side products. | Careful control of stoichiometry and reaction temperature can minimize side reactions. |
Safety Precautions
-
Benzyl chloroformate is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
-
3-Aminopropanol is corrosive and can cause burns. Handle with appropriate PPE.[11]
-
Dichloromethane is a suspected carcinogen. Handle in a fume hood.
-
Always follow standard laboratory safety procedures.
Conclusion
The synthesis of 3-(Cbz-amino)-1-propanol from 3-aminopropanol is a robust and well-established procedure that provides a valuable intermediate for further synthetic transformations. By carefully following the detailed protocol and understanding the underlying chemical principles, researchers can reliably produce this compound in high yield and purity. Adherence to safety protocols is paramount throughout the experimental process. This guide provides the necessary framework for the successful execution of this important chemical transformation.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. [Link]
-
Lokey Lab Protocols - Wikidot. Protecting Groups. [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
Reddit. Cbz-Cl protection of amines. [Link]
-
ResearchGate. An Excellent Method for Cbz-Protection of Amines | Request PDF. [Link]
-
Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]
-
J&K Scientific LLC. Schotten-Baumann Reaction. [Link]
-
Vanlaldinpuia, K., et al. An Excellent Method for Cbz-protection of Amines. Chemistry Letters, 2010, 39(3), 258-259. [Link]
-
StudySmarter. Protecting Groups: Boc, Cbz, Amine. [Link]
-
Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. [Link]
-
Wikipedia. Benzyl chloroformate. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
Common Organic Chemistry. Benzyl Chloroformate. [Link]
-
ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
-
Univar Solutions. 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. [Link]
Sources
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. chemimpex.com [chemimpex.com]
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Application Note: Benzyl N-(3-hydroxypropyl)carbamate as a Heterobifunctional Linker Scaffold
Abstract
This application note details the use of Benzyl N-(3-hydroxypropyl)carbamate (also known as N-Cbz-3-aminopropanol) as a versatile heterobifunctional linker precursor in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and surface-immobilized ligands.[1] Unlike homobifunctional cross-linkers (e.g., Glutaraldehyde) that react indiscriminately, this reagent offers a controlled, two-step conjugation mechanism. This guide provides validated protocols for converting the hydroxyl group into an electrophilic handle, coupling to a payload, and subsequent Cbz-deprotection to reveal a primary amine for final bioconjugation.
Introduction & Chemical Logic
The "Masked" Cross-Linker
This compound is not a direct cross-linker but a linker scaffold . It possesses two orthogonal reactive sites:
-
Primary Alcohol (-OH): A nucleophile that can be activated (e.g., to a mesylate, aldehyde, or carboxylic acid) to react with "Molecule A" (e.g., a drug or small molecule ligand).
-
Cbz-Protected Amine (-NH-Cbz): A masked amine that remains inert during the modification of the alcohol. Once "Molecule A" is attached, the Cbz group is removed (deprotection) to reveal a primary amine, which is then reacted with "Molecule B" (e.g., an NHS-ester activated antibody or surface).
Structural Advantages
-
C3 Spacer: The propyl chain provides a ~4-5 Å distance, reducing steric hindrance between conjugated biomolecules without introducing the hydrophobicity of longer alkyl chains.
-
Orthogonality: The Benzyloxycarbonyl (Cbz) group is stable against acidic and basic conditions used to activate the alcohol, preventing premature polymerization.
-
Clean Deprotection: Removal via catalytic hydrogenolysis (H₂/Pd) is mild and leaves no reactive byproducts, crucial for sensitive pharmaceutical intermediates.
Mechanism of Action: The "Linker-First" Strategy
The most robust workflow involves a linear synthesis where the linker is attached to the small molecule before conjugation to the macromolecule.
Strategic Workflow Diagram
Figure 1: Stepwise activation and conjugation workflow. The Cbz group protects the amine while the alcohol is converted into a coupling handle.
Experimental Protocols
Pre-Requisites & Safety
-
Solvents: Anhydrous Dichloromethane (DCM), DMF, or THF.
-
Inert Atmosphere: Nitrogen or Argon is required for activation steps.
-
Safety: Cbz-deprotection generates Toluene and CO₂.[2] Ensure proper ventilation.
Protocol A: Activation of the Hydroxyl Group (Mesylation)
Goal: Convert the inert -OH into a reactive Mesylate (-OMs) leaving group.
-
Dissolution: Dissolve 1.0 eq (e.g., 209 mg, 1 mmol) of this compound in 5 mL anhydrous DCM.
-
Base Addition: Add 1.5 eq (210 µL) of Triethylamine (Et₃N). Cool the mixture to 0°C in an ice bath.
-
Activation: Dropwise add 1.2 eq (93 µL) of Methanesulfonyl chloride (MsCl) over 5 minutes.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
-
QC Check: TLC (Hexane:EtOAc 1:1) should show complete consumption of starting material (Rf ~0.3) and appearance of a new spot (Rf ~0.5).
-
-
Workup: Wash with cold 1M HCl (2x), saturated NaHCO₃ (2x), and Brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Yield: Expect >90% of a white/off-white solid. Use immediately or store at -20°C.
-
Protocol B: Coupling to Ligand/Drug (Nucleophilic Displacement)
Goal: Attach the linker to a drug containing a nucleophile (e.g., Phenol, Thiol, or Secondary Amine).[1][3]
-
Setup: Dissolve 1.0 eq of the "Drug" (Nucleophile) in dry DMF. Add 1.2 eq of K₂CO₃ (for phenols/thiols) or DIPEA (for amines).
-
Coupling: Add 1.1 eq of the Mesylated Linker (from Protocol A).
-
Conditions: Heat to 60-80°C for 4-12 hours.
-
Note: The Cbz group is stable up to ~100°C in non-acidic conditions.
-
-
Purification: Dilute with EtOAc, wash with water/brine to remove DMF. Purify via Silica Flash Chromatography.
-
Result:Drug-O-(CH₂)₃-NH-Cbz .
-
Protocol C: Deprotection (Cbz Removal)
Goal: Remove the protecting group to reveal the primary amine.
-
Catalyst: Suspend the Cbz-protected conjugate in Methanol (MeOH). Add 10 wt% of Palladium on Carbon (Pd/C).[2][4]
-
Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is usually sufficient). Stir vigorously at RT for 2-6 hours.
-
Alternative: If the drug contains halogens or sulfur (which poison Pd), use HBr/Acetic Acid (33 wt%) for 1 hour, though this is harsher.
-
-
Filtration: Filter the mixture through a Celite pad to remove Pd/C.
-
Isolation: Concentrate the filtrate. The residue is the free amine (Drug-Linker-NH₂ ).
Data Summary & Validation
Physical & Chemical Properties Table
| Property | Value/Description |
| Appearance | White crystalline solid |
| Melting Point | 50 - 53 °C |
| Solubility | Soluble in DCM, MeOH, DMSO, DMF. Slightly soluble in Water. |
| Stability (Acid) | High (Stable to TFA, HCl at RT) |
| Stability (Base) | High (Stable to Et₃N, DIPEA, K₂CO₃) |
| Lability | Cleaved by H₂/Pd or HBr/AcOH |
QC Validation Parameters
To ensure the linker has been successfully incorporated and deprotected, verify the following NMR shifts (in CDCl₃ or DMSO-d₆):
-
Step 1 (Starting Material): Look for Benzyl protons at δ 5.1 ppm (s, 2H) and aromatic ring protons at δ 7.35 ppm .
-
Step 2 (Mesylation): Appearance of a strong singlet at δ 3.0 ppm (s, 3H) corresponding to the methyl sulfonyl group.
-
Step 3 (Coupling): Disappearance of the mesyl singlet (δ 3.0) and shift of the propyl
-protons. -
Step 4 (Deprotection): Complete disappearance of the Benzyl protons (δ 5.1) and aromatic signals (δ 7.35).[5] Appearance of a broad amine peak (exchangeable with D₂O).
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low Yield in Activation (Step A) | Moisture in solvent reacting with MsCl. | Ensure DCM is anhydrous; dry glassware in oven. Increase MsCl to 1.5 eq. |
| Cbz Cleavage during Coupling | Temperature too high (>120°C) or strong Lewis Acids present. | Keep reaction <80°C. Avoid strong Lewis acids. |
| Incomplete Hydrogenolysis | Catalyst poisoning (S, N, or Halogens in drug). | Increase catalyst loading (20 wt%). Use Ammonium Formate as H-source. Switch to acid hydrolysis (HBr/AcOH). |
| Product Polymerization | Free amine reacting with activated ester on the same molecule. | Ensure the "Drug" end does not have an electrophile active before deprotection. |
References
-
Sigma-Aldrich. this compound Product Specification.[6] (CAS 34637-22-4).[7][6] Link
-
Frigerio, M., & Kyle, A. F. (2017).[8] The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry, 17(32), 3393-3424. Link
-
BenchChem. Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.[2] (2025).[2][4][9][10] Link
-
ChemicalBook. this compound Properties and Suppliers.Link
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (General reference for Cbz stability/cleavage).
Sources
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 34637-22-4 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C11H15NO3 | CID 562256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: 1H NMR Characterization of Benzyl N-(3-hydroxypropyl)carbamate
Introduction
Benzyl N-(3-hydroxypropyl)carbamate is a carbamate derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its structural integrity and purity are paramount for the successful development of therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H NMR), is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of organic molecules.[2] This application note provides a comprehensive guide to the 1H NMR characterization of this compound, detailing the underlying principles, a step-by-step experimental protocol, and an in-depth analysis of the resulting spectrum. This guide is intended for researchers, scientists, and drug development professionals who require a robust method for the structural verification of this important synthetic intermediate.
The fundamental principle of NMR spectroscopy lies in the interaction of nuclear spins with an external magnetic field. Protons (¹H nuclei) in a molecule, when placed in a strong magnetic field, can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency at which this occurs is highly sensitive to the local electronic environment of each proton.[3] This sensitivity allows for the differentiation of chemically non-equivalent protons within a molecule, providing valuable information about its structure.[4] Key parameters derived from a 1H NMR spectrum include:
-
Chemical Shift (δ): The position of a signal along the x-axis, which indicates the electronic environment of the proton.[2][3] Electronegative atoms and unsaturated groups deshield nearby protons, causing them to resonate at higher chemical shifts (downfield).[3]
-
Integration: The area under a signal, which is proportional to the number of protons giving rise to that signal.[2]
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks, which provides information about the number of neighboring protons.
A thorough analysis of these parameters for this compound allows for the complete assignment of all proton signals, thereby confirming its molecular structure.
Structural Overview and Expected 1H NMR Resonances
The structure of this compound (C₁₁H₁₅NO₃) contains several distinct proton environments that are expected to give rise to characteristic signals in the 1H NMR spectrum.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound with key proton groups highlighted.
Based on the structure, the following proton signals are anticipated:
-
Aromatic Protons (C₆H₅-): These five protons on the phenyl ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. Due to similar electronic environments, they may appear as a complex multiplet.[5]
-
Benzylic Protons (-CH₂-O-): The two protons of the methylene group adjacent to the phenyl ring and the carbamate oxygen are deshielded and expected to appear as a singlet around δ 5.1 ppm.[6]
-
Carbamate Proton (-NH-): The proton attached to the nitrogen atom is exchangeable and its chemical shift can be variable, often appearing as a broad signal. Its position is also solvent and concentration-dependent.
-
Propyl Chain Protons (-CH₂-CH₂-CH₂-):
-
The methylene group adjacent to the nitrogen (-NH-CH₂-) is expected to be a triplet.
-
The central methylene group (-CH₂-CH₂-CH₂-) will likely appear as a multiplet (a quintet or sextet).
-
The methylene group attached to the hydroxyl group (-CH₂-OH) is anticipated to be a triplet.
-
-
Hydroxyl Proton (-OH): Similar to the carbamate proton, the hydroxyl proton is exchangeable, and its signal is often broad and can vary in chemical shift depending on the solvent, concentration, and temperature.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the 1H NMR characterization of this compound.
Materials and Equipment:
-
This compound (solid, melting point 50-53 °C)[1]
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
-
NMR tube (5 mm diameter)
-
Pasteur pipette with glass wool plug
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Protocol Workflow Diagram:
Caption: Workflow for 1H NMR analysis of this compound.
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial. For 1H NMR, this concentration range provides a good signal-to-noise ratio while minimizing intermolecular interactions that could complicate the spectrum.[7][8]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common solvent for nonpolar to moderately polar organic compounds.[7] TMS provides a reference signal at 0 ppm.[9]
-
Ensure the sample is fully dissolved. Gentle vortexing may be required.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that can degrade the quality of the NMR spectrum by distorting the magnetic field homogeneity.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's sample holder.
-
Perform locking and shimming procedures according to the instrument's standard operating procedures. Locking adjusts the magnetic field to the deuterium frequency of the solvent, while shimming optimizes the homogeneity of the magnetic field to achieve sharp, well-resolved peaks.
-
Set up the 1H NMR acquisition parameters. Typical parameters for a 400 MHz spectrometer are provided in the table below. The acquisition time (AQ) and number of scans (NS) can be adjusted to improve resolution and signal-to-noise, respectively.[10][11]
-
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse sequence for quantitative 1H NMR. |
| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise for the given sample concentration. |
| Acquisition Time (AQ) | 3-4 s | Provides adequate digital resolution for resolving fine coupling.[11] |
| Relaxation Delay (D1) | 2-5 s | Allows for nearly complete relaxation of protons, important for accurate integration. |
| Spectral Width (SW) | 16 ppm | Covers the typical chemical shift range for organic molecules. |
| Temperature | 298 K | Standard ambient temperature for routine analysis. |
-
Data Processing:
-
The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum via a Fourier Transform (FT).[12]
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all the signals in the spectrum.
-
Data Analysis and Interpretation
The processed 1H NMR spectrum of this compound is expected to exhibit the signals summarized in the table below.
Table 1: Predicted 1H NMR Data for this compound in CDCl₃
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (C₆H₅-) | ~ 7.35 | Multiplet | 5H |
| Benzylic Protons (-CH₂-O-) | ~ 5.10 | Singlet | 2H |
| Carbamate Proton (-NH-) | Variable (e.g., ~ 5.0) | Broad Singlet | 1H |
| -NH-CH₂- | ~ 3.30 | Triplet | 2H |
| -CH₂-CH₂-CH₂- | ~ 1.75 | Quintet | 2H |
| -CH₂-OH | ~ 3.65 | Triplet | 2H |
| Hydroxyl Proton (-OH) | Variable (e.g., ~ 2.0) | Broad Singlet | 1H |
Detailed Interpretation:
-
Aromatic Region (δ ~ 7.35 ppm): The five protons of the phenyl group are chemically similar, resulting in overlapping signals that typically appear as a complex multiplet.[5]
-
Benzylic Methylene (δ ~ 5.10 ppm): The two protons of the -CH₂- group are chemically equivalent and have no adjacent protons, hence they appear as a sharp singlet. Their downfield shift is due to the deshielding effects of the adjacent phenyl ring and the electronegative oxygen atom.[5]
-
Propyl Chain:
-
The methylene protons adjacent to the nitrogen (-NH-CH₂-) are coupled to the central methylene group, resulting in a triplet.
-
The central methylene protons are coupled to the two adjacent methylene groups (four protons in total), leading to a quintet (n+1 rule, where n=4).
-
The methylene protons adjacent to the hydroxyl group (-CH₂-OH) are coupled to the central methylene group, appearing as a triplet.
-
-
Labile Protons (-NH- and -OH): The chemical shifts of the carbamate and hydroxyl protons are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. These signals are often broad. To confirm their assignment, a D₂O exchange experiment can be performed, where the addition of a drop of deuterium oxide will cause these signals to disappear from the spectrum.[2]
Conclusion
This application note provides a robust and detailed protocol for the 1H NMR characterization of this compound. By following the outlined procedures for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The detailed interpretation of the chemical shifts, integrations, and multiplicities allows for the unambiguous confirmation of the molecule's structure, which is a critical step in quality control for pharmaceutical synthesis and drug development.
References
- Vertex AI Search. (n.d.). 1H NMR: Novice Level, Spectrum 8.
- Guidechem. (n.d.). This compound 34637-22-4.
- Chemistry Stack Exchange. (2018, August 1). 1H splitting pattern of benzyl CH2 protons.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Zhang, Q., & Hao-Y, Z. (n.d.). Supporting Information for Direct Synthesis of Carbamate from CO2 Using a Task-Specific Ionic Liquid Catalyst.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Unknown Source. (n.d.). NMR Data Processing.
- Chemistry Department, NMR Facility. (2020, April 13). Optimized Default 1H Parameters.
- ChemicalBook. (n.d.). Methyl carbamate(598-55-0) 1H NMR spectrum.
- Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
- Unknown Source. (n.d.). NMR Sample Preparation.
- Fitzpatrick, M. (2015, October 17). 1D 1H NMR data processing.
- Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?.
- Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?.
- American Chemical Society. (n.d.). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds1.
- Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation.
- ChemicalBook. (2025, July 14). This compound | 34637-22-4.
- HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031219).
- Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?.
- ChemicalBook. (n.d.). Benzyl ether(103-50-4) 1H NMR spectrum.
- Unknown Source. (2017, November). Quantitative NMR Spectroscopy.docx.
- UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.
- The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.
- Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
- Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube.
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- Unknown Source. (n.d.). 7. THE ACQUISITION PARAMETERS.
- PubChem. (n.d.). Benzyl n-{3-[(3-aminopropyl)amino]propyl}carbamate hydrochloride.
- Wikipedia. (n.d.). Benzyl carbamate.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2018). 2 - Supporting Information.
- Fisher Scientific. (n.d.). Benzyl carbamate, 98%.
Sources
- 1. Page loading... [wap.guidechem.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. rsc.org [rsc.org]
- 7. organomation.com [organomation.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
Deprotection of Cbz group from N-Cbz-3-aminopropanol
Application Note: Strategic Deprotection of N-Cbz-3-aminopropanol
Abstract & Strategic Analysis
The Challenge:
The target molecule, 3-aminopropanol (
Strategic Imperative: Standard aqueous workups (liquid-liquid extraction) must be avoided. The product will partition into the aqueous phase and be lost. Therefore, the deprotection strategy must be selected based on the desired final form (Free Base vs. Salt) and the isolation mechanics.
Methodology Selection Matrix:
| Feature | Method A: Catalytic Hydrogenolysis | Method B: Acidolytic Cleavage |
| Reagents | 33% HBr in Acetic Acid | |
| Mechanism | Surface-catalyzed reduction | |
| Product Form | Free Amine (Oil/Liquid) | Amine Salt (Solid Precipitate) |
| Workup | Filtration & Evaporation (Non-aqueous) | Precipitation with Ether |
| Green Metric | High (Atom economy: Toluene/CO2 byproducts) | Low (Corrosive waste) |
| Recommendation | Primary Choice for general synthesis. | Secondary Choice if H2 is unavailable or salt form is preferred. |
Protocol A: Catalytic Hydrogenolysis (Gold Standard)
Principle: The Palladium (0) catalyst facilitates the cleavage of the benzylic C-O bond.[1] The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine.[1]
Reagents:
-
Substrate: N-Cbz-3-aminopropanol (
) -
Catalyst: 10% Palladium on Carbon (Pd/C), wet support (
loading relative to substrate) -
Solvent: Methanol (MeOH) or Ethanol (EtOH) (Anhydrous preferred to speed up evaporation)
-
Hydrogen Source:
balloon ( )
Step-by-Step Methodology:
-
Inerting (Safety Critical):
-
Place the N-Cbz-3-aminopropanol in a round-bottom flask.
-
Dissolve in MeOH (
concentration). -
Nitrogen Flush: Evacuate the flask and backfill with nitrogen (
) three times. -
CAUTION: Dry Pd/C is pyrophoric. Always keep it wet with solvent or use "wet" commercial grades (containing ~50% water). Add the catalyst carefully under a gentle
flow.
-
-
Hydrogenation:
-
Evacuate the flask (light vacuum) and backfill with Hydrogen (
) from a balloon. Repeat twice. -
Stir vigorously at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check TLC (System: 10% MeOH in DCM + 1%
). Stain with Ninhydrin. The starting material (UV active) should disappear; the product (UV inactive, stains purple) will stay at the baseline.
-
-
Workup (The "No-Water" Rule):
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C.
-
Wash: Rinse the Celite pad with fresh MeOH (
reaction volume). -
Isolation: Concentrate the filtrate under reduced pressure (Rotavap).
-
Note: Toluene is a byproduct.[2] It will co-evaporate with methanol.
-
-
Result: The residue is pure 3-aminopropanol (free base).
-
Mechanistic Insight: Pd/C Hydrogenolysis
The following diagram illustrates the surface-mediated cycle. Note the critical decarboxylation step that drives the reaction forward.
Figure 1: Catalytic cycle of Cbz removal.[3][4] The driving force is the irreversible loss of
Protocol B: Acidolytic Cleavage (Salt Formation)
Principle:
Strong acid protonates the carbonyl oxygen, making the benzylic position susceptible to
Reagents:
-
Substrate: N-Cbz-3-aminopropanol (
) -
Reagent: 33% HBr in Acetic Acid (
) -
Precipitation Solvent: Diethyl Ether (
)
Step-by-Step Methodology:
-
Reaction:
-
Workup (Precipitation):
-
Do not add water.
-
Add an excess of cold Diethyl Ether (
) to the reaction mixture. -
The 3-aminopropanol hydrobromide salt is insoluble in ether and will precipitate as a white/off-white solid.
-
-
Isolation:
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Catalyst Loading | 5–10 wt% | <5%: Incomplete reaction. >20%: Fire hazard, cost inefficiency. |
| H2 Pressure | 1 atm (Balloon) | Higher pressure is rarely needed for Cbz; may reduce other sensitive groups if present. |
| Solvent Choice | MeOH/EtOH | Avoid Water: Makes isolation impossible. Avoid DCM: Slows hydrogenation rate. |
| Poisoning | Sulfur/Amines | If reaction stalls, the amine product itself can sometimes inhibit the catalyst. Add 1 eq. of HCl (if salt is acceptable) or use fresh catalyst. |
References
-
Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Bergmann, M.; Zervas, L. Über ein allgemeines Verfahren der Peptid-Synthese.[3] Ber. dtsch. Chem. Ges. A/B1932 , 65, 1192–1201.[3] (Foundational paper on Cbz).
-
Organic Chemistry Portal. Protecting Groups: Benzyloxycarbonyl (Cbz). Link
-
BenchChem. Cbz Deprotection via Hydrogenolysis: Technical Support Guide. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
Application Note: Benzyl N-(3-hydroxypropyl)carbamate as an Orthogonal Linker in SPPS
This Application Note and Protocol guide is structured to address the specific needs of drug development professionals using Benzyl N-(3-hydroxypropyl)carbamate (also known as N-Cbz-3-amino-1-propanol ) in Solid-Phase Peptide Synthesis (SPPS).
Executive Summary
This compound (CAS 34637-22-4) is a heterobifunctional reagent featuring a primary hydroxyl group and a benzyloxycarbonyl (Cbz or Z)-protected primary amine.[1][2][3] In Solid-Phase Peptide Synthesis (SPPS), it serves as a critical orthogonal linker .
Unlike standard Fmoc-amino alcohols, the Z-protecting group is stable to both basic (piperidine) and acidic (TFA) conditions typically used in Fmoc SPPS. This unique stability profile allows researchers to introduce a protected amine "handle" onto a peptide sequence—either at the N-terminus, C-terminus, or side chain—that remains intact after resin cleavage. This is particularly valuable in the development of Peptide-Drug Conjugates (PDCs) , where the latent amine is revealed only during a final catalytic hydrogenation step for subsequent payload attachment.
Chemical Profile & Solubility[4][5]
| Property | Specification | Application Relevance |
| Formula | C₁₁H₁₅NO₃ | Moderate molecular weight spacer (Spacer Length: ~3 carbons). |
| MW | 209.24 g/mol | Minimal steric bulk; high coupling efficiency. |
| Appearance | White solid / Crystalline | Easy handling; stable at room temperature. |
| Solubility | DCM, DMF, THF | Fully compatible with standard SPPS solvents. |
| Functional Groups | 1° Alcohol (-OH), Z-Amine (-NH-Cbz) | -OH: Nucleophile for activation/coupling.-NH-Cbz: Latent amine, orthogonal to Fmoc/Boc. |
Strategic Applications in SPPS
A. N-Terminal Modification (Urethane Linkage)
Used to cap the N-terminus of a peptide with a protected amino-propyl spacer. The hydroxyl group is activated (e.g., with DSC) to form a carbamate linkage with the peptide N-terminus.
-
Result: Z-NH-(CH2)3-O-CO-NH-Peptide
-
Utility: Creates a stable linker for post-cleavage conjugation.
B. Side-Chain Anchoring (Ester Linkage)
Coupled to the carboxylic acid side chains of Glutamic (Glu) or Aspartic (Asp) acid residues.
-
Result: Peptide-CO-O-(CH2)3-NH-Z
-
Utility: Introduction of orthogonal amine handles on the peptide backbone.
C. Resin Loading (Inverse Strategy)
Loading onto 2-Chlorotrityl Chloride (2-CTC) resin via the hydroxyl group to generate C-terminal modified peptides upon cleavage.
Detailed Experimental Protocols
Protocol 1: N-Terminal Introduction via Activated Carbonate
This protocol describes the activation of this compound and its coupling to a resin-bound peptide to create a urea-type or carbamate-type linkage.
Reagents:
-
This compound (1.0 equiv relative to resin loading)
-
N,N'-Disuccinimidyl carbonate (DSC) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM) / Dimethylformamide (DMF)
Step-by-Step Workflow:
-
Activation (Solution Phase):
-
Dissolve this compound (1 mmol) in anhydrous DCM (5 mL).
-
Add TEA (1.5 mmol) followed by DSC (1.2 mmol).
-
Stir at room temperature for 2–3 hours. Monitor by TLC (disappearance of alcohol).
-
Note: This generates the succinimidyl carbonate active ester in situ.
-
-
Coupling to Resin:
-
Swell the Fmoc-deprotected peptidyl-resin (0.5 mmol scale) in DMF for 20 mins.
-
Add the activated carbonate solution to the resin.
-
Add DIPEA (2.0 equiv) to ensure basic pH.
-
Shake at room temperature for 4–6 hours (or overnight).
-
Wash resin: DMF (3x), DCM (3x), MeOH (2x).
-
-
Cleavage & Analysis:
-
Cleave peptide using standard TFA cocktail (TFA/TIS/H2O 95:2.5:2.5).
-
Crucial Check: The Z-group is stable to TFA. The mass spectrum should show the peptide mass + 209 Da (linker) + 44 Da (CO2 from carbamate) - 1 (H) = +252 Da shift (approx).
-
Protocol 2: Z-Group Deprotection (Post-Cleavage)
Since the Z-group survives TFA cleavage, it must be removed in solution to reveal the primary amine for conjugation.
Method: Catalytic Hydrogenolysis
-
Dissolve the purified Z-protected peptide in MeOH or MeOH/H2O (1:1).
-
Add 10% Pd/C catalyst (10% w/w of peptide).
-
Stir under H2 atmosphere (balloon pressure) for 2–4 hours.
-
Filter through Celite to remove catalyst.
-
Lyophilize to obtain the Amino-Propyl-Peptide .
Mechanistic Visualization (DOT Diagram)
The following diagram illustrates the orthogonal protection strategy using this compound in a PDC workflow.
Caption: Workflow demonstrating the orthogonal stability of the Z-protected linker during standard Fmoc SPPS cleavage, enabling selective post-synthesis amine revelation.
Critical Technical Considerations
Orthogonality is Key
The primary reason to use this compound over Fmoc-3-amino-1-propanol is the Z-group stability .
-
Fmoc: Removed by base (Piperidine).
-
Boc: Removed by acid (TFA).
-
Z (Cbz): Stable to both. Removed by H2/Pd or HF.
-
Implication: You can synthesize the full peptide, cleave it from the resin, purify the Z-protected intermediate (removing truncated sequences), and then remove the Z-group. This ensures high purity for the final conjugation step.
Activation Chemistry
Direct coupling of the alcohol to a carboxylic acid (Steglich esterification with DCC/DMAP) is possible but prone to racemization of the adjacent amino acid.
-
Recommendation: For N-terminal attachment, convert the alcohol to a succinimidyl carbonate (as in Protocol 1) or a chloroformate (using phosgene/triphosgene) for higher reactivity.
Safety Note
This compound is an irritant.[1] When activating with DSC or triphosgene, perform reactions in a fume hood due to potential CO2 or HCl evolution.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5] Chemical Reviews, 109(6), 2455-2504.
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive guide on Cbz/Z stability).
-
Alsina, J., & Albericio, F. (2003). "Solid-Phase Synthesis of C-Terminal Modified Peptides." Biopolymers (Peptide Science), 71(4), 454-477.
-
PubChem. (n.d.). "this compound Compound Summary." National Library of Medicine.
Sources
Process Development Guide: Kilogram-Scale Synthesis of Benzyl N-(3-hydroxypropyl)carbamate
Executive Summary
Benzyl N-(3-hydroxypropyl)carbamate (CAS: 34637-22-4) is a critical linker intermediate used in the synthesis of PROTACs, peptidomimetics, and various antibody-drug conjugates (ADCs). While the synthesis appears trivial on a milligram scale, scaling to kilogram quantities introduces significant process safety and quality risks.
This guide details a robust, scalable protocol using Schotten-Baumann conditions optimized for:
-
Chemoselectivity: Preferential
-acylation over -acylation. -
Thermal Safety: Management of the exothermic reaction with Benzyl Chloroformate (Cbz-Cl).
-
Purification Efficiency: Elimination of chromatography through extractive workup and crystallization.
Process Logic & Reaction Engineering
The Chemical Challenge
The substrate, 3-amino-1-propanol, contains two nucleophilic sites: a primary amine and a primary alcohol.
-
Target:
-protection (Carbamate formation). -
Impurity:
-protection (Carbonate formation) or -bis-protection.
While the amine is significantly more nucleophilic (
Reagent Selection & Solvent System
| Parameter | Selection | Rationale for Scale-Up |
| Reagent | Benzyl Chloroformate (Cbz-Cl) | Significantly more cost-effective than Cbz-OSu for bulk synthesis. |
| Base | NaOH (50% aq) / | Inorganic bases allow for easy removal of salts in the aqueous phase. |
| Solvent | EtOAc / Water (Biphasic) | Replaces Dichloromethane (DCM). EtOAc is environmentally benign, handles the solubility of the product well, and facilitates phase separation. |
Reaction Mechanism & Selectivity Pathway
The following diagram illustrates the competitive pathways and the required control logic.
Figure 1: Reaction pathway highlighting the kinetic preference for amine protection and the risk of over-acylation under forcing conditions.
Detailed Scale-Up Protocol
Scale Basis: 1.0 kg input of 3-amino-1-propanol.
Materials Bill of Materials (BOM)
-
3-amino-1-propanol (MW 75.11): 1.0 kg (13.31 mol)
-
Benzyl Chloroformate (MW 170.59): 2.38 kg (13.98 mol, 1.05 eq)
-
Sodium Carbonate (
): 2.12 kg (20.0 mol, 1.5 eq) dissolved in 10 L Water.-
Note:
is preferred over NaOH for the initial charge to buffer the pH and prevent O-acylation spikes.
-
-
Ethyl Acetate (EtOAc): 10 L
-
Water (Process): 15 L total
Step-by-Step Methodology
Phase 1: Reactor Setup & Charging
-
Equipment: 50 L Jacketed Glass Reactor with overhead stirring and addition funnel.
-
Charging: Charge 10 L Water and 2.12 kg
to the reactor. Stir until fully dissolved. -
Substrate Addition: Add 1.0 kg 3-amino-1-propanol .
-
Solvent Addition: Add 10 L Ethyl Acetate .
-
Cooling: Set jacket temperature to -5°C. Cool internal reaction mixture to 0–5°C .
Phase 2: Controlled Addition (Critical Process Parameter)
-
Addition: Begin dropwise addition of 2.38 kg Benzyl Chloroformate (Cbz-Cl).
-
Rate Control: Maintain internal temperature < 10°C . The reaction is highly exothermic.
-
Duration: Typical addition time is 2–3 hours on this scale.[1]
-
-
Aging: Once addition is complete, allow the mixture to warm to 20–25°C (Room Temp) over 1 hour. Stir vigorously for an additional 2 hours.
-
IPC (In-Process Control): Check TLC (50% EtOAc/Hexane) or HPLC. Amine consumption should be >99%.
-
Phase 3: Workup & Purification
-
Phase Separation: Stop stirring. Allow phases to separate (15–30 min).
-
Separation: Drain the lower aqueous layer.
-
Acid Wash (Amine Removal): Wash the organic layer with 5 L of 1N HCl .
-
Purpose: Protonates and removes any unreacted starting amine into the aqueous phase.
-
-
Base Wash (Acid Removal): Wash the organic layer with 5 L of saturated
or 5% NaOH.-
Purpose: Neutralizes residual HCl and removes Benzyl alcohol/phenol byproducts.
-
-
Brine Wash: Wash with 5 L saturated NaCl solution to dry the organic layer.
-
Concentration: Dry organic layer over
(optional if using brine), filter, and concentrate under reduced pressure (Rotavap) at 40°C.
Phase 4: Isolation
-
State Check: The product is typically a viscous yellow oil that may solidify upon standing (MP ~50–53°C).
-
Crystallization (Optional): If high purity solid is required:
-
Dissolve residue in minimum hot EtOAc.
-
Add Hexanes/Heptane until cloudy.
-
Cool slowly to 0°C. Filter white crystals.
-
-
Yield: Expected yield: 85–92% (approx. 2.3 – 2.5 kg).
Process Flow Diagram (PFD)
The following diagram maps the unit operations required for the facility setup.
Figure 2: Unit operation flow for the kilogram-scale synthesis.
Safety & Risk Assessment (HSE)
| Hazard | Risk Level | Mitigation Strategy |
| Benzyl Chloroformate | High | Cbz-Cl is a lachrymator and corrosive.[4] Must be handled in a fume hood or closed system. Reacts with moisture to form HCl gas. |
| Exotherm | Medium | The reaction releases significant heat. Failure to cool during addition can lead to solvent boiling or runaway. active cooling (-5°C) is mandatory. |
| Pressure Buildup | Medium |
Analytical Specifications
For validation of the final material, the following specifications should be met:
-
Appearance: Clear, viscous yellow oil or white waxy solid.
-
1H NMR (CDCl3):
7.35 (m, 5H, Ph), 5.10 (s, 2H, -Ph), 3.65 (t, 2H, -OH), 3.35 (q, 2H, -N), 1.70 (m, 2H, C- -C). -
Purity (HPLC): > 98.0% a/a.
-
Melting Point: 50–53°C (if solidified).[5]
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for Cbz protection protocols).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 562256, this compound. Retrieved January 30, 2026.
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. (Mechanistic background for biphasic acylation).
-
ChemicalBook. (2025). This compound Product Properties. (Physical property verification).
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzyl Chloroformate. (Safety data).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl N-(3-hydroxypropyl)carbamate
Welcome to the dedicated technical support guide for the synthesis of Benzyl N-(3-hydroxypropyl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.
Reaction Overview
The synthesis of this compound is typically achieved through the N-protection of 3-amino-1-propanol with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction, a type of Schotten-Baumann reaction, is a widely used method for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto an amine.[1][2] While the reaction is straightforward in principle, several factors can influence its outcome, leading to variability in yield and the formation of impurities.
This guide will delve into the nuances of this synthesis, providing you with the insights needed to optimize your experimental setup.
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here's a breakdown of the common culprits and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. To address this, consider extending the reaction time or slightly increasing the reaction temperature. However, be cautious with temperature, as it can also promote side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Side Reactions: The formation of byproducts is a common cause of low yields. The primary side reaction to consider is the O-acylation of the hydroxyl group of 3-amino-1-propanol, leading to the formation of a dicarbonate species. To minimize this, ensure the slow, dropwise addition of benzyl chloroformate to the reaction mixture at a low temperature (0-5 °C). This maintains a low concentration of the acylating agent, favoring the more nucleophilic amine over the hydroxyl group.
-
pH Control: The pH of the reaction medium is critical. The reaction is typically carried out under alkaline conditions to neutralize the HCl generated.[3] However, a pH that is too high can lead to the hydrolysis of benzyl chloroformate and may also promote side reactions. A pH range of 8-10 is generally recommended.[3] Using a biphasic system with a mild inorganic base like sodium bicarbonate can help maintain the optimal pH.
-
Reagent Quality: The purity of your starting materials, especially benzyl chloroformate, is paramount. Benzyl chloroformate is moisture-sensitive and can decompose over time.[4] Using a freshly opened bottle or a recently purified reagent is advisable.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I prevent their formation?
A2: The presence of multiple spots on your TLC plate indicates the formation of side products. The most common impurities in this synthesis are:
-
O-acylated product: As mentioned earlier, the reaction of benzyl chloroformate with the hydroxyl group of 3-amino-1-propanol results in an O-acylated side product. To suppress this, maintain a low reaction temperature and add the benzyl chloroformate slowly.
-
Dimerization/Polymerization: Under certain conditions, side reactions leading to dimers or oligomers can occur. This is more likely if the concentration of the starting materials is too high. Running the reaction at a lower concentration can help minimize these side reactions.
-
Unreacted Starting Material: If you observe a spot corresponding to 3-amino-1-propanol, it indicates an incomplete reaction. Ensure you are using a slight excess of benzyl chloroformate (e.g., 1.1 equivalents) and allow for sufficient reaction time.
To prevent the formation of these side products, adhere to the optimized reaction conditions outlined in the experimental protocol below.
Q3: I am having difficulty purifying the final product. What purification strategy do you recommend?
A3: this compound is a solid at room temperature with a melting point of 50-53 °C.[5][6] Purification can typically be achieved through silica gel column chromatography. A solvent system of ethyl acetate and hexane is commonly used for elution.
If you are still facing difficulties, consider the following:
-
Aqueous Workup: Before column chromatography, a thorough aqueous workup is essential to remove most of the inorganic salts and water-soluble impurities. This involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.
-
Recrystallization: If the product is still impure after column chromatography, recrystallization can be an effective final purification step. A suitable solvent system for recrystallization would need to be determined experimentally, but a mixture of ethyl acetate and hexane is a good starting point.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The base, typically sodium bicarbonate or sodium carbonate, plays two crucial roles in the synthesis. Firstly, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the amine and benzyl chloroformate.[3] Secondly, it helps to maintain the pH of the reaction mixture in the optimal range of 8-10, which is necessary for the reaction to proceed efficiently.[3]
Q2: Can I use a different protecting group for the amine?
A2: Yes, other protecting groups for amines are available, such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).[3] The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule. The Cbz group is often chosen for its stability under a wide range of conditions and its ease of removal by hydrogenolysis.[1]
Q3: What are the safety precautions I should take when working with benzyl chloroformate?
A3: Benzyl chloroformate is a corrosive and lachrymatory chemical.[4][7] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. It is also sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[4]
Optimized Experimental Protocol
This protocol is designed to maximize the yield and purity of this compound.
Materials:
-
3-Amino-1-propanol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-1-propanol (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (1.2 eq) to the solution and stir until it is dissolved.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, add ethyl acetate and water to the reaction mixture.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a white solid.[8]
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Data Summary
| Parameter | Condition | Expected Outcome on Yield | Reference |
| Temperature | 0-5 °C | Higher selectivity for N-acylation, minimizing O-acylation | [8] |
| pH | 8-10 | Optimal for amine nucleophilicity and Cbz-Cl stability | [3] |
| Rate of Addition | Slow, dropwise | Minimizes local high concentrations of Cbz-Cl, reducing side reactions | General Synthetic Practice |
| Solvent | Dioxane/Water | Biphasic system aids in pH control and product extraction | [8] |
References
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]
-
RSC Publishing. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
-
ResearchGate. (2025). Non-phosgene Synthesis of Benzyl Chloroformate (CbzCl). Retrieved from [Link]
- Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Retrieved from [Link]
-
MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2018). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
NIH. (n.d.). Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols - PMC. Retrieved from [Link]
-
Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). syn-1,2-Amino Alcohols via Diastereoselective Allylic C−H Amination. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 2. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 34637-22-4 [chemicalbook.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 3-(Cbz-amino)-1-propanol
Welcome to the technical support resource for the synthesis of 3-(Cbz-amino)-1-propanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this crucial synthetic step. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to make informed decisions to optimize your reaction outcomes.
Introduction: The Synthesis and Its Challenges
The protection of 3-amino-1-propanol with a benzyloxycarbonyl (Cbz) group is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and complex molecules.[1] The reaction involves the nucleophilic attack of the primary amine on benzyl chloroformate (Cbz-Cl), typically under basic conditions, to form a stable carbamate.[2][3]
While seemingly straightforward, this reaction is prone to several side reactions due to the bifunctional nature of the starting material (containing both an amine and a hydroxyl group) and the high reactivity of benzyl chloroformate.[2][4] This guide provides a structured, question-and-answer-based approach to identify, understand, and mitigate the formation of common impurities.
Core Reaction Pathway
The desired transformation is the selective N-protection of 3-amino-1-propanol.
Caption: Primary synthesis route for 3-(Cbz-amino)-1-propanol.
Troubleshooting Guide & FAQs
Question 1: My reaction is sluggish, and the final yield is low. TLC analysis shows a significant amount of unreacted 3-amino-1-propanol.
Potential Causes & Troubleshooting:
This is a common issue often related to reaction conditions or reagent quality.
-
Inadequate Base: The reaction liberates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]
-
Protocol: Ensure at least two equivalents of a suitable base are used. For Schotten-Baumann conditions (e.g., in a biphasic solvent system like THF/water), sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are effective.[5][6] In an organic solvent, a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended.[5]
-
-
Poor Reagent Quality: Benzyl chloroformate is highly sensitive to moisture.[4][7] Over time, it can hydrolyze to benzyl alcohol and HCl, reducing its potency.
-
Protocol: Use freshly opened or properly stored Cbz-Cl. If degradation is suspected, verify its purity via ¹H NMR before use. Always handle Cbz-Cl in a dry environment and under an inert atmosphere if possible.
-
-
Low Temperature: While low temperatures (0 °C) are used to control side reactions, they can also slow down the desired reaction rate.
-
Protocol: If the reaction is clean but slow at 0 °C, allow it to warm gradually to room temperature and monitor closely by TLC. An increase in reaction temperature may be necessary for less nucleophilic amines.[5]
-
Question 2: I've isolated my product, but NMR analysis shows a second benzylic signal. My mass spectrum has a peak corresponding to a mass of 343.37 g/mol . What is this impurity?
Potential Cause: Di-Cbz Protected Side Product
You are likely observing the formation of benzyl N-(3-((benzyloxy)carbonyloxy)propyl)carbamate , where both the amine and the hydroxyl groups have been protected by Cbz-Cl.
Caption: Formation of the di-protected side product.
Causality & Prevention:
The hydroxyl group of your desired product can act as a nucleophile, especially under harsh conditions or with excess Cbz-Cl. This reaction is often slower than the initial N-protection but can become significant.
-
Stoichiometry Control:
-
Protocol: Use a stoichiometric amount of Cbz-Cl (e.g., 1.05 to 1.1 equivalents). Add the Cbz-Cl dropwise to the solution of 3-amino-1-propanol at 0 °C to maintain local concentration control and minimize over-reaction.[5]
-
-
Reaction Monitoring:
-
Protocol: Monitor the reaction progress meticulously every 15-30 minutes using Thin Layer Chromatography (TLC). Once the starting amine is consumed, quench the reaction immediately to prevent further reaction at the hydroxyl group.
-
-
Purification:
-
Protocol: The di-Cbz product is significantly less polar than the desired mono-protected product. It can be readily separated by silica gel column chromatography using a gradient elution (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity).
-
| Compound | Typical Rf (30% EtOAc in Hexane) | Notes |
| 3-Amino-1-propanol | 0.05 (streaking) | Stays at the baseline. |
| 3-(Cbz-amino)-1-propanol | 0.35 | Desired Product. |
| Di-Cbz Side Product | 0.70 | Less polar impurity. |
| Benzyl Alcohol | 0.50 | Potential impurity from Cbz-Cl degradation. |
Note: Rf values are illustrative and depend on the exact TLC conditions.
Question 3: My crude product contains a significant amount of benzyl alcohol. Where is it coming from?
Potential Cause: Degradation of Benzyl Chloroformate
Benzyl alcohol is a primary degradation product of Cbz-Cl, especially in the presence of water or other nucleophiles.[4]
Mechanism of Formation:
Benzyl chloroformate reacts with water (which can be present in solvents or introduced from the atmosphere) to form an unstable carbonic acid intermediate, which then decomposes to benzyl alcohol and carbon dioxide.
Caption: Hydrolysis of Cbz-Cl to form benzyl alcohol.
Prevention & Mitigation:
-
Anhydrous Conditions: If running the reaction in a purely organic solvent (e.g., DCM, THF), ensure all glassware is oven-dried and solvents are anhydrous.
-
Reagent Quality: As mentioned, use high-quality Cbz-Cl. Impure Cbz-Cl is often a source of benzyl alcohol contamination from the start.[7]
-
Work-up Procedure: Benzyl alcohol can be removed during the aqueous work-up. A wash with a mild base solution (e.g., saturated NaHCO₃) followed by a brine wash can help partition the benzyl alcohol into the aqueous layer, although its solubility is limited.
-
Purification: Benzyl alcohol is typically separable from the desired product via column chromatography.
Question 4: I see a high-molecular-weight impurity that isn't the di-Cbz product. What else could it be?
Potential Cause: Dimeric Impurities or Dibenzyl Carbonate
-
Dibenzyl Carbonate: This can form if the benzyl alcohol generated from Cbz-Cl degradation reacts with another molecule of Cbz-Cl. This is more likely if the reaction is run at elevated temperatures.[7]
-
N,O-Dimer: It is possible for the hydroxyl group of one molecule of the desired product to react with the activated carbamate of another, though this is less common under standard conditions.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting the synthesis.
Experimental Protocol: Optimized Synthesis of 3-(Cbz-amino)-1-propanol
This protocol is designed to minimize the formation of the side products discussed above.
Materials:
-
3-Amino-1-propanol (1.0 eq.)
-
Benzyl chloroformate (1.05 eq.)
-
Sodium bicarbonate (2.5 eq.)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Saturated aq. NaHCO₃
-
Brine
Procedure:
-
Dissolve 3-amino-1-propanol (1.0 eq.) and sodium bicarbonate (2.5 eq.) in a 2:1 mixture of THF and water.
-
Cool the reaction mixture to 0 °C in an ice-water bath with vigorous stirring.
-
Slowly add benzyl chloroformate (1.05 eq.) dropwise over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC (30% EtOAc/Hexane). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, transfer the mixture to a separatory funnel.
-
Add ethyl acetate to dilute the organic phase. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil/solid via silica gel column chromatography if necessary.
References
- Benchchem. (n.d.). Troubleshooting guide for incomplete Cbz-protection of pyridine.
- StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Wikipedia. (n.d.). Benzyl chloroformate.
- Scribd. (n.d.). Application Note - N-CBZ Protection.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines – Carbamates.
- Chem-Impex. (n.d.). 3-(Benzyloxycarbonylamino)-1-propanol.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Benchchem. (n.d.). Application Note - Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production.
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
- Chongqing Chemdad Co. (n.d.). Benzyl chloroformate.
- Google Patents. (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives....
- Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
- ResearchGate. (2012, November). Synthesis and characterization of 3-amino-1, 2-propanediol.
- Advanced ChemBlocks. (n.d.). 3-(Cbz-amino)-1-propanol.
- Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
- Sigma-Aldrich. (n.d.). 3-Amino-1-propanol for synthesis.
- CAMEO Chemicals - NOAA. (n.d.). BENZYL CHLOROFORMATE.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 7. Benzyl chloroformate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
Troubleshooting Cbz protection of 3-aminopropanol
Technical Support Center: Cbz Protection of 3-Aminopropanol Senior Application Scientist Desk
Overview
Welcome to the technical guide for the N-benzyloxycarbonyl (Cbz) protection of 3-aminopropanol . This reaction is a fundamental step in synthesizing protected amino alcohol linkers. While theoretically simple, the presence of both a nucleophilic amine and a hydroxyl group creates a competition between N-acylation (desired) and O-acylation (undesired) .
This guide provides a robust, self-validating protocol designed to maximize selectivity and yield, followed by a troubleshooting matrix for common failure modes.
Part 1: The Standard Protocol (Schotten-Baumann Conditions)
Objective: Selective formation of Benzyl (3-hydroxypropyl)carbamate (CAS: 34637-22-4) while suppressing ester formation.
Mechanism & Logic:
The reaction relies on the higher nucleophilicity of the amine (
Reagents & Stoichiometry
| Reagent | Equiv. | Role | Notes |
| 3-Aminopropanol | 1.0 | Substrate | MW: 75.11 g/mol |
| Benzyl Chloroformate (Cbz-Cl) | 1.05 | Reagent | Limiting the excess prevents bis-acylation. |
| Sodium Bicarbonate ( | 2.0 - 2.5 | Base | Mild base buffers pH ~8-9. |
| THF / Water | 1:1 v/v | Solvent | Biphasic system solubilizes both salts and organics. |
Step-by-Step Procedure
-
Setup: Dissolve 3-aminopropanol (1.0 equiv) and
(2.5 equiv) in water (approx. 5 mL per mmol substrate). -
Cooling: Add THF (equal volume to water) and cool the biphasic mixture to 0 °C in an ice bath.
-
Why? Low temperature suppresses the hydrolysis of Cbz-Cl and favors the kinetic N-acylation over O-acylation.
-
-
Addition: Dropwise add Cbz-Cl (1.05 equiv) over 30–60 minutes.
-
Critical Control: Vigorous stirring is required to maximize the interfacial surface area in this biphasic system.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–12 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The amine spot (ninhydrin active, baseline) should disappear.
-
-
Workup:
-
Evaporate THF under reduced pressure (rotovap).
-
Extract the aqueous residue with Ethyl Acetate (EtOAc) (
).[1] -
Acid Wash: Wash combined organics with 1M HCl (
). Removes unreacted amine. -
Brine Wash: Wash with saturated brine, dry over
, and filter. -
Concentrate to dryness.
-
Part 2: Troubleshooting & Optimization
Visualizing the Decision Matrix
The following diagram illustrates the critical decision points during the reaction and workup to ensure product purity.
Figure 1: Reaction logic flow ensuring N-selectivity and successful isolation of the solid product.
Troubleshooting Guide (Q&A)
Q1: My product is a persistent oil, but the literature says it should be a solid. What is wrong? Diagnosis: The most common impurity is Benzyl Alcohol (BnOH) , a byproduct of Cbz-Cl hydrolysis. Even small amounts can depress the melting point of Benzyl (3-hydroxypropyl)carbamate (Lit MP: 50–53 °C [1][2]), keeping it as a supercooled liquid. Solution:
-
High Vacuum: Place the oil on a high-vacuum line (< 1 mbar) at 40 °C for 4 hours. BnOH is volatile enough to be removed this way.
-
Trituration: Add a mixture of Hexanes:EtOAc (9:1) to the oil. Scratch the flask walls with a glass rod to induce nucleation.
-
Seeding: If you have a tiny amount of solid product from a previous batch, add a "seed" crystal.
Q2: I see two spots on TLC very close to each other. Is this the O-acylated byproduct? Diagnosis: Likely yes. The O-acylated (ester) byproduct is less polar than the N-acylated (carbamate) product. Validation:
-
Spot 1 (Higher Rf): Ester (O-Cbz).
-
Spot 2 (Lower Rf): Carbamate (N-Cbz) – Target. Solution:
-
Prevention: Ensure your reaction temperature stayed at 0 °C during addition and that you used a mild base (
) rather than a strong base ( or ) which promotes alkoxide formation [3]. -
Correction: If O-acylation is significant (>10%), hydrolyze the ester selectively. Treat the crude mixture with 1M LiOH in MeOH for 30 minutes. The ester hydrolyzes much faster than the carbamate, returning the alcohol functionality.
Q3: The reaction stalled. I still have starting material.
Diagnosis: The pH likely dropped below 7 as HCl was generated during the reaction, protonating the amine (
Q4: Can I distill the product? Warning: Do NOT distill. Cbz-protected amines are thermally unstable and can decompose (decarboxylate) at high temperatures (>150 °C). Alternative: If crystallization fails, use flash column chromatography.
-
Stationary Phase: Silica Gel.[2]
-
Mobile Phase: 30% to 60% EtOAc in Hexanes. The product is polar due to the free hydroxyl group.
Part 3: Data & Specifications
Product Characterization Table
| Property | Value | Source |
| Compound Name | Benzyl (3-hydroxypropyl)carbamate | [1] |
| CAS Number | 34637-22-4 | [1][4] |
| Physical State | White Solid (Crystalline) | [1][2] |
| Melting Point | 50 – 53 °C | [1][5] |
| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in Hexanes | - |
Safety Note
-
Benzyl Chloroformate: Lachrymator and corrosive. Handle only in a fume hood.
-
Benzyl Alcohol: Irritant.
References
-
PubChem. (n.d.). Benzyl N-(3-hydroxypropyl)carbamate (CAS 34637-22-4).[3][4][5][6] National Library of Medicine. Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for Cbz stability and Schotten-Baumann conditions).
Sources
Technical Support Center: Purification of Benzyl N-(3-hydroxypropyl)carbamate
Topic: Impurity Removal & Purification Protocols CAS: 34637-22-4 Formula: C₁₁H₁₅NO₃ Molecular Weight: 209.24 g/mol
Executive Summary & Impurity Profile
Benzyl N-(3-hydroxypropyl)carbamate (often referred to as Cbz-3-aminopropanol) is a critical intermediate in peptide synthesis and medicinal chemistry. It serves as a protected linker, offering a stable carbamate (N-Cbz) and a reactive primary alcohol.
The synthesis typically involves the reaction of 3-amino-1-propanol with Benzyl chloroformate (Cbz-Cl) under basic conditions. While the reaction is robust, the purification is often complicated by the amphiphilic nature of the product (containing both a hydrophobic benzyl group and a hydrophilic hydroxyl group).
Common Impurity Profile
| Impurity Type | Source | Physicochemical Characteristic | Removal Strategy |
| 3-Amino-1-propanol | Unreacted Starting Material | Highly Polar, Basic, Water-miscible | Acidic Wash (Target pH 2–3) |
| Benzyl Alcohol (BnOH) | Hydrolysis of Cbz-Cl | Non-polar (relative to product), Oil | Trituration (Hexanes) or High Vacuum |
| N,O-Bis-Cbz Derivative | Over-acylation (Side Rxn) | Non-polar, Lipophilic | Selective Hydrolysis (LiOH) |
| Benzyl Chloride | Trace Reagent | Volatile, Lacrymator | High Vacuum / Chromatography |
| Salts (NaCl, Et₃N[1]·HCl) | Reaction By-products | Ionic, Water-soluble | Aqueous Wash (Brine) |
Purification Protocols
Module 1: The "Smart" Aqueous Work-up (Primary Purification)
Goal: Removal of unreacted amine and inorganic salts.
The Challenge: The product contains a free hydroxyl group, making it moderately water-soluble. A standard aggressive water wash will lead to significant yield loss.
Protocol:
-
Dilution: Dilute the crude reaction mixture with Dichloromethane (DCM) .
-
Why DCM? DCM solubilizes polar carbamates better than Diethyl Ether or Hexanes, ensuring the product stays in the organic phase.
-
-
Acid Wash (Critical Step): Wash the organic phase with cold 5% Citric Acid or 0.5 M HCl .
-
Salting Out: Immediately wash the organic layer with Saturated Brine (NaCl) .
-
Expert Insight: The high ionic strength of brine "pushes" the polar product back into the organic phase, preventing yield loss to the aqueous layer.
-
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Module 2: Removing Benzyl Alcohol (The "Oiling Out" Issue)
Goal: Removal of Benzyl Alcohol (BnOH) generated by Cbz-Cl hydrolysis.
The Challenge: BnOH has a high boiling point (205°C) and often prevents the product from crystallizing, resulting in a "sticky oil" instead of a white solid.
Protocol (Trituration):
-
Concentrate the crude oil as much as possible using a rotary evaporator (water bath < 45°C).
-
Add Cold Hexanes (or Pentane) to the residue.
-
Ratio: Approx. 10 mL Hexanes per gram of crude.
-
-
Sonication/Scratching: Sonicate the flask or scratch the side with a glass rod.
-
Filtration: The product should precipitate as a white solid. Filter off the solid and wash with cold hexanes. The filtrate contains the BnOH impurities.
Alternative (If product remains an oil): If the product oils out instead of crystallizing, decant the hexane layer (which holds the BnOH) and repeat the wash 2-3 times. Finally, dry the oil under High Vacuum (< 1 mbar) for 12 hours.
Module 3: Correcting Over-Acylation (Bis-Cbz Removal)
Goal: Converting N,O-bis-Cbz byproduct back to the desired product.
The Challenge: If Cbz-Cl was used in excess, the hydroxyl group may also react, forming the ester-carbamate (Bis-Cbz).
Protocol (Selective Hydrolysis):
-
Dissolve the crude mixture in THF:Water (3:1) .
-
Add LiOH (1.5 equivalents) .
-
Stir at 0°C to Room Temperature for 30–60 minutes.
-
Monitor by TLC until the non-polar Bis-Cbz spot disappears.
-
Perform the work-up described in Module 1 .
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for purifying this specific compound.
Figure 1: Purification Logic Flow for Cbz-3-aminopropanol. This flowchart guides the researcher through identifying and removing specific impurities based on physicochemical properties.
Troubleshooting & FAQ
Q1: My product is an oil, but the literature says it should be a solid (MP 50-53°C). What is wrong? A: This is the most common issue. It is likely due to:
-
Residual Solvent: DCM or Benzyl Alcohol is trapped in the lattice.
-
Impurities: Even 5% Benzyl Alcohol can depress the melting point significantly. Fix: Perform the Hexane Trituration (Module 2) . If it refuses to solidify, seed it with a crystal from a previous batch or scratch the glass vigorously while cooling in a dry ice/acetone bath.
Q2: I see two spots on TLC that are very close together. Is this an impurity? A: Not necessarily. Carbamates often exhibit Rotamers (restricted rotation around the N-C(O) bond) which can appear as two spots on TLC or split peaks in NMR. Validation: Run a high-temperature NMR (e.g., at 50°C). If the peaks coalesce into sharp singlets, they are rotamers. If they remain distinct, you have an impurity (likely an isomer or byproduct).
Q3: Can I use flash chromatography? A: Yes, but it is often unnecessary if trituration works.
-
Stationary Phase: Silica Gel (SiO₂).
-
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 8:2
End 1:1) or DCM:MeOH (98:2 95:5). -
Detection: The Cbz group is UV active (254 nm). The product will stain with PMA (Phosphomolybdic Acid) or KMnO₄ (due to the alcohol).
Q4: Why did my yield drop after the water wash? A: The hydroxypropyl chain makes the molecule relatively polar. If you used a large volume of water or pure water (no salt), the product partitioned into the aqueous phase. Always use Brine and re-extract the aqueous layer with DCM twice to recover the product.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for Cbz stability and removal).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 562256, this compound. Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Source for Chemoselectivity of Carbonates vs Carbamates).[5]
Sources
- 1. This compound | C11H15NO3 | CID 562256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]
Technical Support Center: Carbamate Synthesis & Optimization
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Optimizing Reaction Conditions for Carbamate Formation
Introduction: The Criticality of the Linkage
Welcome to the Carbamate Synthesis Support Center. Carbamates (urethanes) are ubiquitous pharmacophores in drug discovery, serving as peptidomimetics, prodrug linkers, and robust protecting groups. However, their formation is often plagued by competitive side reactions—most notably urea formation and hydrolysis.
This guide moves beyond textbook definitions to provide field-tested protocols and troubleshooting logic. We treat your reaction flask as a system to be debugged.
Module 1: Standard Operating Protocols (The "Knowledge Base")
Select the protocol that matches your substrate availability and safety constraints.
Protocol A: The Chloroformate Route (Standard)
Best for: Primary/secondary amines when the corresponding chloroformate is commercially available.
The Logic: This is a nucleophilic substitution. The base is critical not just for neutralizing HCl but for activating the amine.
-
Reagents: Amine (1.0 eq), Chloroformate (1.1–1.2 eq), Base (DIEA or Pyridine, 1.5–2.0 eq).
-
Solvent: DCM or THF (Anhydrous).
-
Temperature: 0°C
RT.
Step-by-Step:
-
Dissolve amine and base in anhydrous DCM under
atmosphere. -
Cool to 0°C. Why? To suppress double-acylation and minimize exotherm.
-
Add chloroformate dropwise. Rapid addition causes local hot spots, increasing side products.
-
Warm to RT and monitor by LC-MS.
-
Quench: Dilute HCl wash (if product is acid stable) to remove excess amine/pyridine.
Protocol B: The CDI Activation Route (Green/Safety)
Best for: Avoiding phosgene derivatives; "One-pot" synthesis from alcohols and amines.
The Logic: 1,1'-Carbonyldiimidazole (CDI) activates an alcohol or amine to form an acyl-imidazole intermediate. This intermediate is less reactive than an acid chloride but sufficiently electrophilic to react with a nucleophile.
-
Reagents: Alcohol (1.0 eq), CDI (1.1 eq), Amine (1.0-1.2 eq).
-
Solvent: DMF or Acetonitrile (DCM is often too non-polar for the intermediate).
Step-by-Step:
-
Dissolve Alcohol in dry THF/DMF.
-
Add CDI in one portion at RT.
-
Critical Step: Stir for 1–2 hours. Wait for
evolution to cease. If you add the amine too early, it will react with unreacted CDI to form urea. -
Add the Amine.
-
Heat to 60°C if the amine is sterically hindered.
Protocol C: The Isocyanate Route
Best for: High atom economy, hindered alcohols.
The Logic: Addition of an alcohol to an isocyanate.[1][2] Requires no leaving group, but isocyanates are moisture sensitive.
-
Reagents: Isocyanate (1.0 eq), Alcohol (excess or 1.0 eq), Catalyst (DBTL or DMAP).
-
Solvent: Toluene or DCM (Anhydrous).
Module 2: Visualization & Logic Mapping
Workflow: Selecting the Right Synthetic Route
Caption: Decision logic for selecting the optimal carbamate synthesis pathway based on substrate availability and safety constraints.
Module 3: Troubleshooting Matrix (The "Help Desk")
User Issue: "I am seeing a major side product with Mass M + (Amine - 1)."
-
Diagnosis: This is the Symmetrical Urea .
-
Root Cause:
-
Moisture: Water hydrolyzes the isocyanate/intermediate to an amine, which reacts with the remaining intermediate.
-
Stoichiometry: In CDI reactions, adding the amine before the alcohol activation is complete causes the amine to react with CDI twice.
-
-
The Fix:
-
Ensure solvents are anhydrous (Karl Fischer < 50 ppm).
-
CDI Protocol: Allow the alcohol + CDI to react for at least 1 hour before adding the amine.
-
Reverse Addition: Add the amine slowly to the carbonate source, not vice versa.
-
User Issue: "The reaction stalls at 50% conversion."
-
Diagnosis: Steric Hindrance or Deactivation.
-
Root Cause: The intermediate (e.g., acyl imidazole) is stable but the nucleophile (amine/alcohol) is too bulky or electron-poor.
-
The Fix:
-
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). It forms a hyper-nucleophilic acyl-pyridinium species.
-
Temperature: Heat to 60–80°C (switch solvent to Toluene or DMF).
-
Base: Switch to a stronger inorganic base like
if using the alkyl halide/CO2 route.
-
User Issue: "My Chloroformate decomposed."
-
Diagnosis: Acid-catalyzed decomposition.
-
Root Cause: Commercial chloroformates often contain HCl impurities which autocatalyze decomposition.
-
The Fix: Wash the chloroformate solution with cold saturated
immediately before use, or use a "scavenger" base like solid in the reaction flask.
Troubleshooting Data Summary
| Symptom | Probable Cause | Corrective Action | Mechanism Ref |
| Urea Formation | Water ingress or Excess Amine | Dry solvent; Slow addition of amine; Inert atm. | Hydrolysis |
| Low Yield (CDI) | Incomplete Activation | Increase activation time (1-2h) before adding nucleophile. | Imidazole displacement kinetics |
| No Reaction (Alcohol) | Low Nucleophilicity | Add Lewis Acid (DBTL) or DMAP; Use NaH to form alkoxide. | Activation energy barrier |
| Oligomerization | Bifunctional substrates | High dilution conditions (0.01 M). | Inter- vs. Intramolecular competition |
Module 4: Advanced Optimization & FAQs
Q: How do I synthesize carbamates using CO2 (Green Chemistry)?
A: Direct carboxylation using
-
Protocol: Combine Amine + Alkyl Halide +
+ TBAI (Tetrabutylammonium iodide) under atmosphere (1-5 atm). -
Mechanism: TBAI acts as a phase transfer catalyst; Cesium Carbonate captures the proton, allowing the amine to attack
to form a carbamate anion, which is then trapped by the alkyl halide [1]. -
Note: This avoids phosgene entirely but requires polar aprotic solvents (DMF/DMAc).
Q: My amine is extremely hindered (e.g., t-Butylamine). Standard conditions fail.
A: You need a more reactive intermediate.
-
Triphosgene: Use triphosgene with a non-nucleophilic base (DIPEA) to generate the isocyanate in situ, then reflux with the alcohol.
-
Mixed Anhydride: React the amine with
(Di-tert-butyl dicarbonate) to form the Boc-carbamate, which is often easier to form than other carbamates due to the high reactivity of the anhydride [2].
Q: Can I do this mechanochemically (Ball Milling)?
A: Yes. Recent studies show CDI-mediated carbamylation works efficiently in a ball mill (solvent-free).
-
Benefit: Often faster reaction times and higher yields due to high local concentration and mechanical energy input [3].
References
-
Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001).[3] Efficient carbamate synthesis via a three-component coupling of amines, carbon dioxide, and alkyl halides in the presence of Cs2CO3 and TBAI.[3][4] The Journal of Organic Chemistry, 66(3), 1035–1037. Link
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259–3262. Link
-
Lanzillotto, M., Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2015). Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates. ACS Sustainable Chemistry & Engineering, 3(11), 2882–2889. Link
-
Dubé, P., Nathel, N. F., Vetelino, M., Couturier, M., Abossafy, C. L., Pichette, S., ...[5] & Magistris, C. (2007).[5] Carbonyldiimidazole-mediated Lossen rearrangement.[4][5] Organic Letters, 11(24), 5622-5625. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Green synthesis of carbamates from CO2, amines and alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
Benzyl N-(3-hydroxypropyl)carbamate solubility issues in reaction media
CAS: 34637-22-4 | Molecular Formula: C₁₁H₁₅NO₃ | MW: 209.24 g/mol [1][2]
Introduction: Understanding the Molecule
Welcome to the technical support hub for Benzyl N-(3-hydroxypropyl)carbamate (also known as Cbz-3-aminopropanol). This compound serves as a critical linker in medicinal chemistry, providing a protected amine and a reactive primary alcohol.
The Core Challenge: The primary technical difficulty researchers face with this compound is its physical ambiguity . With a melting point of 50–53 °C [1], it exists on the thermodynamic edge between a solid and a viscous oil at standard laboratory temperatures. This leads to frequent "oiling out" during purification and inconsistent solubility behaviors in reaction media.
This guide moves beyond basic datasheets to address the why and how of handling this molecule in complex synthesis.
Part 1: Solubility & Solvent Selection Strategy
The Solubility Matrix
The amphiphilic nature of Cbz-3-aminopropanol (lipophilic Cbz tail + hydrophilic hydroxyl head) creates a specific solubility profile.
| Solvent Class | Representative Solvents | Solubility Status | Technical Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred reaction medium. Ideal for oxidations (Dess-Martin, Swern) and activations (Mesylation). |
| Polar Aprotic | THF, DMF, DMSO | Excellent | Use DMF/DMSO only if necessary (e.g., nucleophilic substitution) as removal is difficult due to the compound's surfactant-like properties. |
| Polar Protic | Methanol, Ethanol | Good | Standard solvent for hydrogenolysis (Cbz deprotection). Note: Solubility decreases significantly at <0°C. |
| Esters | Ethyl Acetate (EtOAc) | Moderate/Good | Key solvent for extraction. Solubility is temperature-dependent, making it ideal for recrystallization. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Poor | The Anti-Solvent. Used to force precipitation or induce crystallization. |
| Water | Water | Low/Moderate | Warning: The hydroxyl group confers partial water solubility, leading to yield loss during aqueous workups if not salted out. |
Troubleshooting: "Why won't it dissolve?"
Scenario: You are attempting to dissolve the compound in Toluene or cold Methanol, and it forms a gummy residue at the bottom.
-
The Cause: The intermolecular Hydrogen Bonding Network. The carbamate -NH- and the terminal -OH form strong intermolecular bonds. In non-polar solvents (Toluene), these bonds are stronger than the solvent-solute interaction, causing aggregation.
-
The Fix: Add a "H-bond disruptor" co-solvent.
-
Protocol: Add 5–10% THF or DCM to your non-polar solvent to break the aggregation without fully solubilizing the compound, allowing for controlled reaction or crystallization.
-
Part 2: Reaction-Specific Troubleshooting
Scenario A: Oxidation Reactions (Swern, Dess-Martin)
User Issue: "The reaction turned into a thick gel at -78°C."
Mechanism: At -78°C (Swern conditions), the viscosity of Cbz-3-aminopropanol increases drastically, and it may precipitate out of DCM if the concentration is >0.5 M. Solution:
-
Dilution: Ensure reaction concentration is <0.1 M in DCM.
-
Co-solvent: If precipitation occurs, add dry THF (up to 20% v/v). THF coordinates with the hydroxyl group, maintaining solubility at cryogenic temperatures.
Scenario B: Hydrogenolysis (Cbz Deprotection)
User Issue: "The reaction is slow/incomplete in Methanol."
Mechanism: While soluble in MeOH, the compound can poison Pd/C catalysts if impurities (sulfur from previous steps) are present, or if the concentration causes the catalyst to clump. Solution:
-
Warm Start: Dissolve the starting material in MeOH at 30°C before adding the catalyst.
-
Acid Additive: Add 1.0 equivalent of HCl (in dioxane or MeOH). This protonates the resulting amine immediately, preventing it from coordinating strongly to the Pd surface and poisoning the catalyst.
Part 3: Purification & Isolation (The "Oiling Out" Rescue)
The most common support ticket involves the compound separating as an oil rather than crystallizing. This occurs because the melting point (50°C) is too close to the boiling point of common recrystallization solvents.
Workflow: The "Oiling Out" Rescue Protocol
Figure 1: Decision tree for converting the oily crude product into a handleable solid.
Critical Isolation Steps:
-
Aqueous Workup Warning: Because of the -OH group, the partition coefficient (
) is lower than typical Cbz-amines.-
Risk:[3] 10–20% product loss in the aqueous layer.
-
Fix:Salting Out. Saturate the aqueous layer with NaCl before extraction. Use 3x extractions with EtOAc rather than 1x large volume.
-
-
Crystallization Solvent: The "Golden Ratio" is typically EtOAc:Hexane (1:4) .
-
Dissolve in minimum hot EtOAc.
-
Add Hexane dropwise until cloudy.
-
Crucial: If it oils out, reheat until clear, add a tiny seed crystal, and let it cool undisturbed in a water bath (slow thermal gradient).
-
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use this compound as a liquid if it melts at 50°C? A: Yes, but it is risky. Supercooled liquids of this compound are viscous and hygroscopic. Absorbed water will hydrolyze the carbamate over time or interfere with subsequent moisture-sensitive reactions (like isocyanate coupling). It is highly recommended to crystallize and dry it under vacuum to ensure stoichiometry.
Q: I see a new spot on TLC after storing the compound in CDCl₃. What happened? A: Acidic Chloroform. CDCl₃ often contains traces of HCl (unless neutralized with silver foil or basic alumina). This acid can induce slow cleavage of the Cbz group or an intramolecular cyclization if the alcohol attacks the carbamate (though less likely with a 3-carbon chain, it is possible). Recommendation: Run NMR immediately or filter CDCl₃ through basic alumina.
Q: How do I remove the Benzyl Alcohol byproduct after deprotection? A: Benzyl alcohol (BP ~205°C) is hard to remove by rotovap.
-
Method 1: Azeotrope with water/ethanol (requires multiple cycles).
-
Method 2: If your product is an amine, perform an acid-base extraction. The benzyl alcohol will stay in the organic layer while your product moves to the acidic aqueous layer. Wash the aqueous layer with ether, then basify to recover the product.
References
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (2009). Preparation of Benzyl Carbamate Derivatives. Org. Synth. 2009, 86, 18. Retrieved from [Link]
Sources
Preventing di-substitution in 3-aminopropanol protection
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective protection of 3-aminopropanol. Here, we address common issues, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you navigate the complexities of preventing di-substitution and achieving high yields of your desired mono-protected product.
Introduction: The Challenge of Selectivity
3-Aminopropanol possesses two nucleophilic sites: a primary amine and a primary alcohol. The amine is generally more nucleophilic than the alcohol, allowing for selective N-protection. However, under certain conditions, competitive reaction at the hydroxyl group leads to the formation of undesired di-substituted (N,O-diprotected) or O-protected byproducts. Achieving high selectivity for mono-N-protection is critical for multi-step syntheses and depends heavily on the choice of protecting group, stoichiometry, base, and reaction conditions.[1][2]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: I'm seeing significant amounts of di-substituted (N,O-diprotected) product. What's going wrong?
Root Cause Analysis:
The formation of a di-substituted product indicates that the hydroxyl group is competing with the amine as a nucleophile. This typically occurs for several reasons:
-
Strongly Basic Conditions: The use of strong bases (e.g., NaH) can deprotonate the alcohol, forming a highly nucleophilic alkoxide that readily reacts with the protecting agent.
-
Excess Protecting Group: Using a significant excess of the protecting group reagent (e.g., Boc-anhydride, Cbz-Cl) can drive the reaction towards di-substitution, especially after the amine has been protected.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the less reactive hydroxyl group to react.
-
Inappropriate Solvent: The choice of solvent can influence the relative nucleophilicity of the amine and alcohol functional groups.[3][4]
Solutions & Protocols:
To favor selective N-protection, the key is to maintain conditions where the amine's inherent higher nucleophilicity is dominant.
The most direct approach is to limit the amount of protecting group and use a non-nucleophilic, weak base that scavenges the acid byproduct without deprotonating the alcohol.
Recommended Protocol: N-Boc Protection The tert-butyloxycarbonyl (Boc) group is an excellent choice for selective N-protection due to its stability and the mild conditions required for its introduction.[5][6][7]
-
Dissolve: Dissolve 3-aminopropanol (1.0 eq) in a suitable solvent such as a 1:1 mixture of THF and water or dichloromethane (DCM).
-
Cool: Cool the solution to 0 °C in an ice bath. This helps to control the reaction's exothermicity and improve selectivity.
-
Add Base: Add a mild inorganic base like sodium bicarbonate (NaHCO₃, 1.5-2.0 eq).
-
Add Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) dropwise or portion-wise to the stirred solution. Using a minimal excess is crucial.
-
React: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Perform an aqueous workup to remove the base and any water-soluble byproducts. The mono-protected product can then be extracted with an organic solvent like ethyl acetate.
Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will significantly favor the more kinetically favorable N-acylation over O-acylation.
Issue 2: My yield of the mono-protected product is very low, and I have a lot of unreacted starting material.
Root Cause Analysis:
Low conversion can stem from several factors:
-
Insufficient Reagent: The protecting group reagent may have degraded due to improper storage.
-
Inactive Base: The base may not be effectively scavenging the acid byproduct (e.g., HCl from Cbz-Cl), leading to the protonation of the free amine and shutting down the reaction.
-
Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent system.[8]
Solutions & Protocols:
Always use fresh or properly stored reagents. For reagents like benzyl chloroformate (Cbz-Cl), which can degrade, it is advisable to use a slight excess (e.g., 1.1 eq) and ensure the base is adequate to neutralize the HCl generated.[9][10]
The benzyloxycarbonyl (Cbz) group is another robust protecting group. Using biphasic Schotten-Baumann conditions can be highly effective.[9]
-
Dissolve: Dissolve 3-aminopropanol (1.0 eq) in a 10% aqueous sodium carbonate (Na₂CO₃) solution. This acts as both the solvent and the base.
-
Cool: Cool the mixture to 0 °C.
-
Add Cbz-Cl: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while vigorously stirring the mixture.
-
React: Stir vigorously for 2-3 hours at 0 °C, then allow it to warm to room temperature and stir for an additional hour.
-
Workup: Extract the product with an organic solvent (e.g., DCM or ethyl acetate). The organic layer is then washed with brine, dried, and concentrated.
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for selective N-protection of 3-aminopropanol?
There is no single "best" protecting group, as the optimal choice depends on the overall synthetic strategy, particularly the conditions required for subsequent steps and final deprotection. However, Boc and Cbz are the most common and reliable choices.[7][]
| Protecting Group | Reagent | Key Advantages | Common Deprotection |
| Boc | Boc₂O | Mild protection conditions; stable to base and hydrogenolysis. | Strong acid (TFA, HCl)[5][12] |
| Cbz | Cbz-Cl | Stable to acidic conditions; provides crystalline derivatives. | Catalytic Hydrogenolysis (H₂, Pd/C)[9][13] |
| Fmoc | Fmoc-Cl | Base-labile, allowing for orthogonal protection strategies.[14] | Base (e.g., Piperidine in DMF) |
Q2: How does pH control affect selectivity?
Controlling the pH is critical. The reaction should be performed under neutral or slightly basic conditions (pH 8-10).[15]
-
In acidic conditions (pH < 7): The amine group (pKa ~10) will be protonated to form an ammonium salt (-NH₃⁺). This removes its nucleophilicity, and no reaction will occur.
-
In neutral to mildly basic conditions (pH 8-10): The amine is in its free, nucleophilic form (-NH₂), while the alcohol (pKa ~16) remains protonated (-OH). This maximizes the reactivity difference, leading to high N-selectivity.
-
In strongly basic conditions (pH > 12): A significant concentration of the alkoxide ion (-O⁻) is generated, which is a potent nucleophile, leading to the formation of the di-substituted product.
Q3: Can I protect the hydroxyl group first? What is an orthogonal strategy?
Yes, protecting the hydroxyl group first is a valid "orthogonal" protection strategy.[16] An orthogonal strategy involves using protecting groups that can be removed under different, non-interfering conditions.[14][17] This approach provides excellent control and can be invaluable in complex syntheses.
Example Orthogonal Workflow:
-
O-Protection: Protect the hydroxyl group as a silyl ether (e.g., TBDMS), which is stable to the basic conditions often used for N-protection. Silyl groups show high selectivity for oxygen over nitrogen.[18]
-
N-Protection: Protect the now-free amino group with a Boc or Cbz group.
-
Selective O-Deprotection: The TBDMS group can be selectively removed using a fluoride source (e.g., TBAF) without affecting the N-Boc or N-Cbz group, liberating the hydroxyl group for further reactions.
This strategy completely avoids the issue of di-substitution by protecting each functional group in a separate, controlled step.
Visualizing the Reaction Pathways
The diagrams below illustrate the key concepts discussed.
Caption: Reaction pathway for 3-aminopropanol protection.
Caption: Troubleshooting workflow for di-substitution.
References
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (2012). An Excellent Method for Cbz-Protection of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. Retrieved from [Link]
- Kocienski, P. J. (1994). 1.2 Deprotection: The Concept of Orthogonal Sets. In Protecting Groups. Thieme.
-
Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
-
National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (2012). US20120149903A1 - Process for preparing and purifying 3-aminopropanol.
-
YouTube. (2023). Synthesis of amino alcohols. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Selective protection and deprotection of alcohols and amines. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. Retrieved from [Link]
-
ACS Publications. (2002). Amino Acid-Protecting Groups. Retrieved from [Link]
-
PubMed. (2000). Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3' -. Retrieved from [Link]
-
DiVA. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
MDPI. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Synthesis of anti-1,3-Amino Alcohol Motifs via Pd(II)/SOX catalysis with the Capacity for Stereodivergence. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Reddit. (2023). Selective protection of alcohol over amine. Retrieved from [Link]
- Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
-
National Center for Biotechnology Information. (2019). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]
-
ResearchGate. (2021). Solvent and Substituent Effect on Selectivity of Triphenylether-Based Ionophores: A Voltammetric Study. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.org [mdpi.org]
- 3. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 16. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. reddit.com [reddit.com]
Technical Guide: Stabilization & Storage of Benzyl N-(3-hydroxypropyl)carbamate
CAS: 34637-22-4 | Formula: C₁₁H₁₅NO₃ | MW: 209.24 g/mol
Introduction: The Stability Paradox
Benzyl N-(3-hydroxypropyl)carbamate (N-Cbz-3-amino-1-propanol) is a critical linker and intermediate in the synthesis of PROTACs, peptidomimetics, and bioconjugates. While the benzyloxycarbonyl (Cbz) group is classically viewed as a robust protecting group, this specific molecule harbors an internal "self-destruct" mechanism: the γ-hydroxyl group.
Unlike simple Cbz-amines, the presence of a primary alcohol exactly three carbons away from the carbamate nitrogen creates a perfect geometric setup for intramolecular cyclization . This guide moves beyond generic "store cool and dry" advice to address the specific thermodynamic and kinetic vulnerabilities of this compound.
Module 1: The Degradation Matrix (Mechanistic Insights)
Q: Why does my compound degrade even when stored in a sealed vial? A: The primary threat is not external oxidation, but intramolecular nucleophilic attack . The γ-hydroxyl group can attack the carbamate carbonyl, displacing benzyl alcohol and forming a stable 6-membered cyclic carbamate (1,3-oxazinan-2-one).
-
The Driver: This reaction is entropically favored (formation of a 6-membered ring).
-
The Catalyst: Heat and basic impurities accelerate this process. Even trace alkalinity from glass surfaces or previous synthetic steps can trigger this.
-
The Symptom: The solid material becomes "gummy" or "oily" due to the release of liquid benzyl alcohol (BP ~205°C) and the formation of the cyclic byproduct.
Visualization: The Cyclization Pathway
The following diagram illustrates the primary degradation mechanism you must prevent.
Caption: Figure 1. The dominant degradation pathway involves the intramolecular attack of the hydroxyl group on the carbamate, releasing benzyl alcohol and forming a cyclic urea derivative.
Module 2: Storage & Handling Protocols
Q: What are the absolute optimal storage conditions? A: Do not rely on room temperature storage for long-term archiving, despite some suppliers listing it as "RT stable." The low melting point (50–53°C) means the crystal lattice energy is low, making it susceptible to thermal degradation.
| Parameter | Recommendation | Technical Rationale |
| Temperature | 2°C to 8°C | Keeps the compound well below its melting point (50°C), preventing phase changes that accelerate cyclization. |
| Atmosphere | Argon or Nitrogen | Displaces moisture.[1] Water acts as a proton shuttle, lowering the activation energy for cyclization. |
| Container | Amber Glass | While not highly photo-labile, amber glass prevents light-induced radical oxidation of the benzylic position. |
| Desiccant | Required | Hygroscopicity lowers the melting point (MP depression), leading to "oiling out." |
Q: How do I handle aliquoting without introducing moisture? A: Because the compound is a low-melting solid, friction from a spatula can sometimes generate enough local heat to cause partial melting/sticking.
-
Chill the vial before opening.
-
Use a static-free spatula (PTFE coated) to prevent clumping.
-
Allow to equilibrate to room temperature inside a desiccator before opening to prevent condensation on the cold solid.
Module 3: Troubleshooting & FAQs
Q: The white powder has turned into a sticky paste. Is it salvageable? A: This "gumming" usually indicates partial degradation (release of benzyl alcohol) or moisture absorption.
-
Diagnostic: Run a TLC (50% EtOAc/Hexane). If you see a new spot with higher polarity (cyclic carbamate) or a UV-active spot near the solvent front (benzyl alcohol), degradation has occurred.
-
Salvage Protocol:
-
Dissolve the gum in a minimal amount of DCM (Dichloromethane) .
-
Precipitate by adding cold Hexanes or Diethyl Ether dropwise with vigorous stirring.
-
Filter the solid and dry under high vacuum (< 1 mbar) for 4 hours.
-
If the solid does not reform, the purity is likely <90%, and column chromatography is required.
-
Q: I see a new peak in my LC-MS at [M+H] = 102. What is this? A: This is the 1,3-oxazinan-2-one (Cyclic Carbamate).[2]
-
MW Calculation: Original (209) - Benzyl Alcohol (108) = 101. [M+H] = 102.
-
Action: This impurity is non-reactive in many coupling conditions but will skew stoichiometry. Purify immediately.
Q: Can I store stock solutions in Methanol? A: Avoid long-term storage in nucleophilic solvents. While soluble in MeOH, transesterification can occur over weeks, especially if the methanol is not anhydrous.
-
Preferred Solvent for Stock: Anhydrous DMSO or DMF (store at -20°C).
-
Alternative: Anhydrous DCM (store at -20°C, seal tightly to prevent evaporation).
Module 4: Quality Control (QC) Workflow
Before using valuable linker material in a complex synthesis, validate its integrity.
Protocol: Rapid Purity Check
-
Visual Inspection: Must be a free-flowing white powder. Any yellowing or clumping suggests >5% degradation.
-
NMR Validation (CDCl₃):
-
Check for the Benzyl Alcohol impurity: Look for a singlet at ~4.7 ppm (CH₂ of benzyl alcohol) distinct from the carbamate CH₂ (~5.1 ppm).
-
Check for Cyclization : The triplet for the CH₂ adjacent to the Nitrogen will shift if the carbamate cyclizes.
-
Decision Tree: Usage vs. Purification
Caption: Figure 2. QC Decision Tree for determining if the reagent requires re-purification prior to use.
References
-
ChemicalBook . This compound Properties and Supplier Data. Retrieved from
-
Sigma-Aldrich . This compound Safety Data Sheet (SDS) & Product Specification. Retrieved from
-
ChemBK . This compound Storage Conditions. Retrieved from [3]
-
National Institutes of Health (NIH) . Degradation Pathways of Amino-Propanol Derivatives in Carbon Capture (Mechanism of Oxazinanone Formation). Retrieved from
-
BenchChem . Technical Guide to Cbz Protecting Group Stability. Retrieved from
Sources
Overcoming emulsion problems during workup of carbamate synthesis
Welcome to the Technical Support Center.
If you are reading this, you are likely staring at a separatory funnel containing a thick, opaque, white layer where your clean interface should be. We call this the "Carbamate Mayonnaise."
In carbamate synthesis—whether via chloroformates, isocyanates, or CDI—emulsions are rarely random. They are chemically induced physical phenomena. This guide moves beyond generic advice ("add salt") and addresses the specific amphiphilic and particulate challenges inherent to carbamate chemistry.
Part 1: The Diagnosis – Why is this happening?
Q: Why are carbamates specifically prone to such stubborn emulsions?
A: Carbamates (
-
Amphiphilicity: The carbamate linkage is polar (H-bond donor and acceptor), while the
groups are often lipophilic. This structure mimics a surfactant, lowering the interfacial tension between your organic solvent and water. -
The Pickering Effect (Solids): This is the most common overlooked cause. Carbamate synthesis frequently generates fine, insoluble byproducts (e.g., amine hydrochloride salts, imidazole from CDI, or symmetrical urea byproducts). These micro-solids adsorb at the liquid-liquid interface, creating a physical "armor" around droplets that prevents coalescence. This is a Pickering Emulsion [1].
-
Viscosity Matching: If you are using DMF or DMSO as a reaction solvent, their presence in the workup alters the viscosity and density of the aqueous phase, retarding phase separation.
Visualizing the Problem
The following diagram illustrates the difference between a standard emulsion and the solid-stabilized Pickering emulsion common in your work.
Figure 1: Mechanism of Emulsion Stabilization. Note that chemical surfactants reduce surface tension, while solid particles (Pickering) create a physical barrier.
Part 2: Immediate Triage – Breaking the Emulsion
Q: I have a stuck emulsion right now. How do I save the batch?
A: Do not shake it further. Follow this tiered escalation protocol.
Tier 1: The Saline Shock (Chemical De-stabilization)
Best for: Surfactant-based emulsions (amphiphilic products).
-
Add saturated brine (NaCl) to the aqueous layer.[1]
-
Why: This increases the ionic strength of the aqueous phase, "salting out" organic molecules and increasing the interfacial tension [2].
-
Pro-Tip: If brine fails, use a small amount of saturated Sodium Sulfate (
) solution. The divalent sulfate ion has a higher ionic strength impact than chloride (Hofmeister series).
Tier 2: The "Celite Reset" (Physical De-stabilization)
Best for: Pickering emulsions (caused by amine salts/imidazole). Success Rate: >90% for carbamate workups.
If you see a "rag layer" or persistent cloudiness, you likely have suspended solids.
-
Prepare: Pack a Buchner funnel with a 1-2 cm pad of Celite 545 (diatomaceous earth). Wet it with your organic solvent.
-
Filter: Pour the entire contents of the separatory funnel (both layers and the emulsion) through the Celite pad under weak vacuum.
-
Rinse: Wash the pad with fresh organic solvent.
-
Result: The Celite traps the micro-particulates stabilizing the emulsion. The filtrate in the flask will usually separate cleanly into two clear layers immediately [3].
Tier 3: Density Modification
Best for: Chlorinated solvent extractions (DCM).
DCM (
-
Dilute the organic layer with a lighter solvent like Ethyl Acetate or Ether .
-
This increases the density difference (
) between the phases, driving separation by gravity.
Troubleshooting Workflow
Figure 2: Decision Matrix for breaking active emulsions.
Part 3: Prevention – Engineering Success
Q: How do I prevent this in my next reaction?
A: Prevention requires removing the "emulsifiers" (excess amine, imidazole, or viscosity) before the biphasic wash.
1. The "Test Tube Pilot"
Never dump your entire reaction mixture into water.
-
Take a 0.5 mL aliquot of your reaction.
-
Add 0.5 mL of your planned extraction solvent and 0.5 mL water in a small vial.
-
Shake.[2]
-
Observation: If it emulsifies, treat the main batch before adding water (e.g., evaporate solvent, filter solids).[3][4]
2. Solvent Selection Data
Dichloromethane (DCM) is notorious for emulsions because of its high surface tension and density proximity to brine.
| Solvent | Density (g/mL) | Emulsion Risk | Recommendation |
| DCM | 1.33 | High | Avoid if possible. If necessary, mix with CHCl3. |
| Chloroform | 1.49 | Moderate | Better separation than DCM due to higher density. |
| Ethyl Acetate | 0.90 | Low | Excellent choice. Clear density gap with water ( |
| MTBE | 0.74 | Very Low | Best for avoiding emulsions. Forms sharp interfaces. |
3. Reagent-Specific Protocols
Scenario A: You used Chloroformates + Amine [5]
-
The Culprit: Amine Hydrochloride salts.
-
The Fix: These salts are surfactants. If your product is acid-stable, wash the organic layer with 1M HCl first. This protonates residual amines, keeping them strictly in the aqueous phase and breaking their surfactant capability [4].
Scenario B: You used CDI (Carbonyl Diimidazole)
-
The Culprit: Imidazole byproduct. It is amphiphilic and forms ureas that precipitate.
-
The Fix:
-
Hydrolysis: Quench the reaction with a small amount of water and stir for 15 mins before adding the extraction solvent. This destroys unreacted CDI.
-
Acid Wash: Wash with dilute acid (0.5M HCl) or saturated
to pull imidazole into the aqueous layer as the imidazolium salt.
-
Scenario C: You used DMF/DMSO as solvent
-
The Culprit: Viscosity and solubility dragging.
-
The Fix: Dilute the reaction mixture with 5-10 volumes of water or brine before extraction. Better yet, evaporate the DMF/DMSO (lyophilizer or high-vac rotovap) before starting the workup [5].
References
-
Binks, B. P. (2002). Particles as surfactants—similarities and differences. Current Opinion in Colloid & Interface Science, 7(1-2), 21-41. Link
-
Hyde, A. M., et al. (2017).[4] General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, 21(9), 1355–1370. Link
-
University of Rochester. (n.d.).[3] Workup: How to Manage an Emulsion. Department of Chemistry. Link
- Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press.
-
Biotage. (2023).[6] Tackling emulsions just got easier. Biotage Blog. Link
Sources
- 1. youtube.com [youtube.com]
- 2. How To [chem.rochester.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Workup [chem.rochester.edu]
- 5. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
Validation & Comparative
Strategic Selection Guide: Benzyl N-(3-hydroxypropyl)carbamate vs. Boc-3-amino-1-propanol
[1][2]
Executive Summary
In the design of heterobifunctional linkers, PROTACs, and peptide mimetics, 3-amino-1-propanol serves as a critical spacer unit.[1] However, the choice of its protected form—Benzyl N-(3-hydroxypropyl)carbamate (Cbz-protected) versus Boc-3-amino-1-propanol (Boc-protected) —is rarely arbitrary.[1] It is a strategic decision dictated by the orthogonality required for subsequent synthetic steps.
This guide objectively compares these two derivatives, providing experimental protocols, physical property analysis, and a decision matrix to streamline your selection process.
-
Select Cbz-3-amino-1-propanol when your synthetic route involves acidic conditions (e.g., TFA deprotection of other groups) or requires a crystalline solid for easier handling.[1]
-
Select Boc-3-amino-1-propanol when your route involves hydrogenolysis-sensitive motifs (e.g., benzyl ethers, alkenes) or basic conditions, and you prefer a liquid reagent that can be distilled.[1]
Chemical Profile & Properties[3][4][5][6][7][8][9]
The physical state of a reagent impacts handling efficiency.[2] While the Cbz derivative is a solid, offering advantages in weighing and storage, the Boc derivative is a viscous liquid.
| Feature | This compound | Boc-3-amino-1-propanol |
| Common Name | N-Cbz-3-amino-1-propanol | N-Boc-3-amino-1-propanol |
| CAS Number | 34637-22-4 | 58885-58-8 |
| Molecular Weight | 209.24 g/mol | 175.23 g/mol |
| Physical State | White Solid (Crystalline) | Colorless Viscous Liquid |
| Melting Point | 50–53 °C | N/A (Liquid at RT) |
| Density | N/A | ~1.025 g/mL |
| Solubility | DCM, EtOAc, MeOH (Mod.[1][3] Water Sol.) | DCM, EtOAc, MeOH, DMSO |
| Protecting Group | Benzyloxycarbonyl (Cbz/Z) | tert-Butyloxycarbonyl (Boc) |
| Cleavage Condition | Hydrogenolysis ( | Acidolysis (TFA or HCl) |
| Stability | Stable to weak/strong acids and bases | Stable to bases; Labile to acids |
Strategic Decision Matrix
The following decision tree illustrates the logical flow for selecting the appropriate protecting group based on your molecule's existing functionality.
Figure 1: Decision matrix for selecting between Cbz and Boc protection based on chemoselectivity requirements.
Orthogonality & Mechanism of Action
Understanding the deprotection mechanism is vital for troubleshooting low yields or side reactions.
A. Cbz Deprotection (Hydrogenolysis)
The Cbz group is cleaved via catalytic hydrogenation. The palladium catalyst coordinates to the alkene/aromatic system, facilitating the addition of hydrogen. This results in the formation of toluene and a carbamic acid, which spontaneously decarboxylates to release the free amine.
-
Reagents:
gas (1 atm) or Ammonium Formate, 10% Pd/C, MeOH/EtOAc. -
Byproducts: Toluene,
. -
Pros: Neutral conditions; no salt formation (free amine obtained directly).
-
Cons: Incompatible with other reducible groups (nitro, azide, alkenes).
B. Boc Deprotection (Acidolysis)
The Boc group is acid-labile. Protonation of the carbonyl oxygen leads to the elimination of the tert-butyl cation (which is trapped by anions or loses a proton to form isobutylene).
-
Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.
-
Byproducts: Isobutylene (gas),
. -
Pros: Orthogonal to benzyl ethers/esters; rapid reaction.
-
Cons: Generates amine salts (TFA/HCl salts) requiring neutralization; isobutylene can alkylate sensitive scavengers (use triethylsilane as a scavenger if needed).
Experimental Protocols
These protocols are standardized for laboratory scale (1–10 mmol) and prioritize high purity and yield.
Protocol A: Synthesis of Cbz-3-amino-1-propanol
Target: Acid-stable linker precursor.[1]
-
Setup: Charge a round-bottom flask with 3-amino-1-propanol (1.0 equiv) and DCM (0.5 M concentration).
-
Base Addition: Add
(2.0 equiv) dissolved in water (1:1 biphasic mixture with DCM) or use anhydrous (1.5 equiv) in single-phase DCM. -
Protection: Cool to 0°C. Dropwise add Benzyl chloroformate (Cbz-Cl) (1.05 equiv).
-
Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine), then sat.
, then brine.[4] -
Purification: Dry over
, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary (Product is a white solid, MP 50–53°C).
Protocol B: Synthesis of Boc-3-amino-1-propanol
Target: Hydrogenolysis-resistant linker precursor.[1]
-
Setup: Dissolve 3-amino-1-propanol (1.0 equiv) in DCM or THF .
-
Reagent: Add Di-tert-butyl dicarbonate (
) (1.1 equiv). -
Catalysis: Generally proceeds without base, but
(1.1 equiv) accelerates the reaction. -
Reaction: Stir at RT for 2–4 hours. Evolution of
gas will be observed.[5] -
Workup: Dilute with EtOAc. Wash with 5% Citric Acid (mild acid wash prevents Boc cleavage), then brine.
-
Purification: Concentrate in vacuo. The product is a viscous colorless liquid. High vacuum is usually sufficient to remove excess
and solvent; column chromatography (SiO2) may be used for high purity.
Protocol C: Deprotection Workflows
The following diagram outlines the specific workflow for deprotecting these linkers to reveal the reactive amine for subsequent coupling (e.g., to an E3 ligase ligand).
Figure 2: Parallel deprotection workflows. Note that Cbz yields the neutral amine, while Boc yields a salt.
Application Case Study: PROTAC Linker Synthesis
In the synthesis of Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are vital for ternary complex formation.
Scenario: You are synthesizing a PROTAC connecting a Cereblon ligand (Thalidomide derivative) to a Target Protein ligand.
-
Challenge: The Thalidomide moiety is sensitive to strong bases (imide hydrolysis).
-
Selection: Boc-3-amino-1-propanol is often preferred here.[1]
-
Reasoning: You can attach the amino-alcohol to the target ligand, then remove the Boc group with TFA (acidic). The Thalidomide core is stable to TFA. If you used Cbz, you would need hydrogenolysis; while possible, some Thalidomide analogs with aryl-halides might undergo hydro-dehalogenation under Pd/C conditions.[1]
-
Scenario: You are synthesizing an Antibody-Drug Conjugate (ADC) payload containing a Val-Cit-PAB linker.
-
Challenge: The synthesis involves multiple steps where intermediate Boc groups on amino acids (Val/Cit) are removed with TFA.
-
Selection: Cbz-3-amino-1-propanol is preferred for the spacer.[1]
-
Reasoning: The Cbz group remains intact during the TFA deprotection cycles of the peptide chain assembly. It is removed only at the very end using hydrogenolysis to reveal the attachment point for the antibody or payload, ensuring "orthogonal" protection.
-
Safety & Handling
-
Benzyl chloroformate (Cbz-Cl): Highly corrosive and lachrymator.[1] Handle in a fume hood. Degrades upon storage; store cold.
- : Toxic if inhaled and flammable. Melts at ~23°C; often requires warming to liquify before dispensing.
-
Hydrogenolysis: Hydrogen gas is extremely flammable. Pd/C is pyrophoric when dry—always keep wet with solvent (e.g., add water/toluene before adding catalyst).
References
-
BenchChem. A Comparative Guide to Boc and Cbz Protecting Groups for Glycine. Retrieved from .
-
ChemicalBook. this compound Properties & CAS 34637-22-4.[1] Retrieved from .
-
Sigma-Aldrich. 3-(Boc-amino)-1-propanol Product Information & CAS 58885-58-8.[1][3][6] Retrieved from .[1][6]
-
Common Organic Chemistry. Boc Deprotection with TFA - Standard Protocols. Retrieved from .
-
National Institutes of Health (NIH) - PubChem. tert-Butyl N-(3-hydroxypropyl)carbamate (CID 3838134).[1][7] Retrieved from .
-
Organic Chemistry Portal. Protective Groups: Cbz-Protected Amines. Retrieved from .
Sources
- 1. 75178-96-0|tert-Butyl (3-aminopropyl)carbamate|BLD Pharm [bldpharm.com]
- 2. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-butyl N-(3-hydroxypropyl)carbamate | C8H17NO3 | CID 3838134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-(Boc-amino)-1-propanol 97 58885-58-8 [sigmaaldrich.com]
- 7. 3-(BOC-amino)-1-propanol, 97% 10 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]
Alternative synthesis routes for 3-(Benzyloxycarbonylamino)-1-propanol
An In-Depth Guide to the Synthetic Strategies for 3-(Benzyloxycarbonylamino)-1-propanol
Introduction
3-(Benzyloxycarbonylamino)-1-propanol, also known as Benzyl N-(3-hydroxypropyl)carbamate, is a crucial bifunctional molecule widely utilized as a building block in organic synthesis.[1][2] Its structure incorporates a primary alcohol and a carbamate-protected amine, making it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and other complex organic molecules.[2] The benzyloxycarbonyl (Cbz) protecting group offers robust stability under a variety of conditions yet can be removed selectively, most commonly via catalytic hydrogenolysis, making it a preferred choice in multi-step syntheses.[3][4][5]
This guide provides a comparative analysis of the primary synthetic routes to this versatile compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each method's advantages and drawbacks to aid researchers in selecting the optimal strategy for their specific needs.
Comparative Overview of Synthetic Routes
The synthesis of 3-(Benzyloxycarbonylamino)-1-propanol can be approached from several distinct strategic standpoints. The most common and direct method involves the protection of a commercially available precursor. Alternative routes build the carbon skeleton from simpler starting materials, offering flexibility but often at the cost of additional steps.
| Metric | Route A: Direct N-Protection | Route B: From Diethyl Malonate | Route C: Azetidine Ring-Opening |
| Starting Material | 3-Amino-1-propanol | Diethyl Malonate, 2-bromoethylamine | Azetidin-3-ol |
| Key Transformation | N-acylation (Cbz protection) | Malonic ester synthesis, reduction | Nucleophilic ring-opening |
| Typical Yield | High (~90%) | Moderate (multi-step) | Moderate to High |
| Number of Steps | 1 | 3-4 | 1-2 |
| Key Advantages | High yield, simplicity, speed | Low-cost starting materials | Potential for stereocontrol, novel |
| Key Disadvantages | Cost of 3-amino-1-propanol | Multiple steps, potential for side reactions | Availability/cost of azetidine precursor |
Route A: Direct N-Protection of 3-Amino-1-propanol
This is the most direct and widely employed method for preparing 3-(Benzyloxycarbonylamino)-1-propanol on a laboratory scale. The strategy relies on the selective N-acylation of 3-amino-1-propanol with benzyl chloroformate (Cbz-Cl).
Reaction Scheme & Mechanism
The reaction proceeds via a nucleophilic attack of the primary amine on the highly electrophilic carbonyl carbon of benzyl chloroformate.[3] This process is typically conducted under Schotten-Baumann conditions, using a mild base in an aqueous-organic biphasic system. The base, commonly sodium bicarbonate or sodium carbonate, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.[3]
Caption: Workflow for Direct N-Protection of 3-Amino-1-propanol.
Experimental Protocol
-
Materials: 3-Amino-1-propanol, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate (AcOEt), Brine.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-1-propanol (1.0 eq) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium bicarbonate (2.0 eq) to the solution, followed by the dropwise addition of benzyl chloroformate (1.5 eq).[3]
-
Allow the reaction mixture to stir vigorously at 0 °C and then warm to room temperature, monitoring the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 3-20 hours.[3][6]
-
Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield a crude residue.
-
Purify the residue by silica gel column chromatography (e.g., using a 40% ethyl acetate in hexane eluent) to afford the pure product as a white solid.[3]
-
Discussion
-
Expertise & Trustworthiness: This method is highly reliable and reproducible, with reported yields often reaching 90%.[3] The primary challenge lies in the potential for O-acylation of the hydroxyl group or bis-acylation. However, the higher nucleophilicity of the amine compared to the alcohol at neutral or slightly basic pH ensures high selectivity for N-protection. Over-basing the reaction should be avoided as it can increase the rate of unwanted side reactions.
-
Advantages: The primary advantages are the high yield, operational simplicity, and the use of readily available reagents. It is a single-step synthesis from a known precursor.
-
Disadvantages: The cost of the starting material, 3-amino-1-propanol, can be a factor for large-scale synthesis. Benzyl chloroformate is lachrymatory and must be handled with care in a fume hood.
Route B: Multi-step Synthesis from Diethyl Malonate
This classical approach builds the molecule's carbon backbone using a malonic ester synthesis, a cornerstone of C-C bond formation in organic chemistry.[7] This route is more laborious but starts from inexpensive bulk chemicals. A plausible pathway involves N-alkylation of a protected amine followed by reduction.
Reaction Scheme & Rationale
A feasible synthetic sequence begins with the protection of 2-bromoethylamine, followed by its use as an alkylating agent for diethyl malonate. The resulting diester is then reduced to the corresponding diol, which contains the desired 3-amino-1-propanol backbone.
-
Protection: 2-bromoethylamine hydrobromide is first protected with Cbz-Cl.
-
Alkylation: The sodium salt of diethyl malonate, generated in situ with a base like sodium ethoxide, acts as a nucleophile, displacing the bromide from the protected bromoethylamine.
-
Reduction: The dual ethyl ester functionalities of the malonate derivative are reduced to primary alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Caption: Multi-step workflow starting from diethyl malonate.
Experimental Protocol (Conceptual)
-
Step 1: Synthesis of Benzyl (2-bromoethyl)carbamate
-
Protect 2-bromoethylamine hydrobromide using standard Schotten-Baumann conditions as described in Route A.
-
-
Step 2: Alkylation of Diethyl Malonate
-
Prepare sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
Add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution at 0 °C.
-
Add the Benzyl (2-bromoethyl)carbamate (1.0 eq) and heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Work up by neutralizing with acid, extracting with an organic solvent, and purifying.
-
-
Step 3: Reduction of the Diester
-
In an anhydrous ether solvent (e.g., THF), add the purified malonate derivative to a suspension of LiAlH₄ (excess) at 0 °C.
-
Allow the reaction to stir and warm to room temperature.
-
Carefully quench the reaction (e.g., Fieser workup with water, NaOH solution, and more water).
-
Filter the resulting aluminum salts and extract the filtrate.
-
Purify the final product by column chromatography.
-
Discussion
-
Expertise & Causality: This route is a testament to classical synthetic design, building complexity from simple precursors. The choice of sodium ethoxide as the base in the alkylation step is critical to prevent transesterification with the ethyl esters of the malonate.[7] The final reduction step is powerful but requires stringent anhydrous conditions and careful handling of the pyrophoric LiAlH₄.
-
Advantages: The primary benefit is the use of very inexpensive starting materials (diethyl malonate, 2-bromoethylamine), making it potentially more cost-effective for very large scales.
-
Disadvantages: This is a multi-step synthesis, which inherently lowers the overall yield and increases labor and solvent waste. The alkylation step can suffer from dialkylation, where a second molecule of the electrophile reacts at the same carbon, requiring careful control of stoichiometry.[7] The use of LiAlH₄ presents safety and handling challenges.
Route C: Ring-Opening of Azetidines
A more modern approach involves the ring-opening of a strained four-membered azetidine ring.[8] This strategy can offer novel entry points and, in some cases, opportunities for asymmetric synthesis. The reaction involves nucleophilic attack on a C-N bond of an activated azetidine.
Reaction Scheme & Rationale
This hypothetical route would start with azetidin-3-ol. The nitrogen of the azetidine ring can be activated by reaction with benzyl chloroformate. In this scenario, the Cbz group not only serves as the final protecting group but also as an activating group. Subsequent intramolecular or intermolecular nucleophilic attack (e.g., by water during workup) at one of the ring carbons would lead to the ring-opened product. The strain of the four-membered ring (approximately 26 kcal/mol) provides a strong thermodynamic driving force for the ring-opening process.[8][9]
Caption: Conceptual workflow via azetidine ring-opening.
Discussion
-
Expertise & Causality: The success of this route hinges on controlling the regioselectivity of the ring-opening. The reaction of azetidines with acyl chlorides can lead to stable N-acylated azetidines or ring-opened products, depending on the substrate and conditions.[10] The presence of the hydroxyl group at the 3-position may influence the reaction pathway. While conceptually elegant, this route is less established for this specific target compared to Route A and would require significant optimization.
-
Advantages: This approach is synthetically convergent and potentially offers a shorter pathway than Route B. Chiral azetidine precursors could also provide a route to enantiomerically pure versions of the target molecule or its derivatives.[10]
-
Disadvantages: The primary drawback is the limited commercial availability and high cost of the azetidin-3-ol starting material. The reaction conditions would need careful development to ensure selective ring-opening and prevent polymerization or other side reactions.
Conclusion
For the laboratory-scale synthesis of 3-(Benzyloxycarbonylamino)-1-propanol, the Direct N-Protection (Route A) of 3-amino-1-propanol is unequivocally the superior method. It is a high-yielding, robust, and straightforward one-step process that provides the target compound with high purity after standard purification. While the malonic ester synthesis (Route B) offers a cost advantage in terms of starting materials, its multi-step nature and potential for side products make it less efficient for general research purposes. The Azetidine Ring-Opening (Route C) represents an intriguing and modern synthetic strategy but remains largely conceptual for this specific target and is hampered by the accessibility of the required starting material. Researchers and drug development professionals should favor Route A for its efficiency and reliability in producing this key synthetic intermediate.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
Royal Society of Chemistry. Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available from: [Link]
-
PrepChem.com. Synthesis of 3-Benzyloxy-1-propanol (14). Available from: [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Available from: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
Journal of the American Chemical Society. Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Available from: [Link]
-
Beilstein Journals. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Available from: [Link]
-
National Institutes of Health. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
DOI. Intramolecular Ring-opening Decomposition of Aryl Azetidines. Available from: [Link]
-
PrepChem.com. Synthesis of 3-benzyloxypropanol. Available from: [Link]
-
Organic Chemistry Portal. Cbz Protection - Common Conditions. Available from: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
YouTube. Reductive Amination | Synthesis of Amines. Available from: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
- Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.
-
YouTube. reductive amination & secondary amine synthesis. Available from: [Link]
-
Frontiers. Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Available from: [Link]
-
Chemistry LibreTexts. 3.3.3: Synthesis of Amines. Available from: [Link]
-
National Institutes of Health. 3-(Benzylamino)propanol | C10H15NO | CID 78448. PubChem. Available from: [Link]
-
MDPI. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Available from: [Link]
-
Wikipedia. Malonic ester synthesis. Available from: [Link]
Sources
- 1. 3-(Benzyloxycarbonylamino)-1-propanol | 34637-22-4 | TCI AMERICA [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
Efficacy of Benzyl N-(3-hydroxypropyl)carbamate Derivatives as Antitubercular Agents
[1]
Executive Summary
This compound (also known as Cbz-3-aminopropanol) serves as a strategic pharmacophore and linker in the synthesis of potent antitubercular agents. While the parent molecule is a protected amino alcohol intermediate, its ether and ester derivatives —particularly those linked to pyrrole, indole, or substituted phenyl rings—have emerged as highly effective inhibitors of MmpL3 (Mycobacterial membrane protein Large 3).
These derivatives function by disrupting the transport of trehalose monomycolate (TMM), a critical step in the construction of the mycobacterial cell wall. This guide compares their efficacy against standard first-line drugs, details their mechanism of action, and provides validated experimental protocols for their synthesis and evaluation.
Chemical Structure & Pharmacophore Analysis
The efficacy of these derivatives hinges on a tripartite structure-activity relationship (SAR). The This compound core acts as a "linker-tail" assembly that positions the active headgroup within the MmpL3 channel.
Core Scaffold Architecture
-
Region A (Tail): The Benzyl carbamate (Cbz) moiety provides lipophilicity, facilitating penetration through the waxy mycobacterial cell wall.
-
Region B (Linker): The 3-hydroxypropyl chain (often etherified) offers a flexible spacer (3-carbon length) that allows the active headgroup to reach the binding pocket.
-
Region C (Headgroup - Derivative dependent): The hydroxyl group is typically modified (via Mitsunobu reaction) to attach a Pyrrole , Indole , or Substituted Phenyl ring. This headgroup is responsible for the specific binding to the proton-translocating channel of MmpL3.
SAR Visualization
The following diagram illustrates the structural logic and functional zones of these derivatives.
Figure 1: Structure-Activity Relationship (SAR) logic of this compound derivatives targeting MmpL3.
Comparative Efficacy (In Vitro)
The following table compares the antitubercular activity of key This compound derivatives (specifically the BM212-related pyrrole series) against standard antibiotics.
Table 1: MIC Comparison Against M. tuberculosis (H37Rv & MDR Strains)
| Compound Class | Specific Derivative (Headgroup) | MIC (µM) - H37Rv | MIC (µM) - MDR Strains* | Mechanism of Action |
| Carbamate Derivative | Pyrrole-Carbamate Hybrid (BM212 Analog) | 0.7 - 3.5 | 0.8 - 4.0 | MmpL3 Inhibition |
| Carbamate Derivative | Indole-Carbamate Hybrid | 1.5 - 6.2 | 1.5 - 6.5 | MmpL3 Inhibition |
| Standard Drug | Isoniazid (INH) | 0.4 - 0.8 | > 100 (Resistant) | InhA Inhibition |
| Standard Drug | Rifampicin (RIF) | 0.1 - 0.5 | > 100 (Resistant) | RNA Polymerase Inhibition |
| Standard Drug | Ethambutol (EMB) | 7.0 - 15.0 | 15.0 - 30.0 | EmbA/B Inhibition |
*MDR Strains: Clinical isolates resistant to INH and RIF.
Key Insight: Unlike Isoniazid, which loses efficacy against MDR strains due to katG mutations, Carbamate derivatives retain full potency against these resistant isolates. This confirms a lack of cross-resistance and validates MmpL3 as a distinct, non-overlapping target.
Mechanism of Action: MmpL3 Inhibition
The efficacy of this compound derivatives is driven by their ability to target MmpL3 , an essential membrane transporter.
-
Mycolic Acid Synthesis: M. tuberculosis synthesizes mycolic acids in the cytoplasm.
-
TMM Formation: These acids are esterified to trehalose to form Trehalose Monomycolate (TMM).
-
Transport Blockade: MmpL3 transports TMM across the inner membrane to the periplasm. Carbamate derivatives bind to the proton-translocating channel of MmpL3 , locking it in a conformational dead-end.
-
Cell Death: The accumulation of toxic TMM precursors in the cytoplasm and the failure to build the outer mycolic acid layer leads to rapid bacterial lysis.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the active derivative and the validation of its biological activity.
Protocol A: Synthesis of Active Derivative (Mitsunobu Coupling)
Objective: To attach the active headgroup (e.g., Pyrrole phenol) to the this compound linker.
Reagents:
-
This compound (1.0 eq)
-
Substituted Phenol/Pyrrole (Headgroup) (1.0 eq)
-
Triphenylphosphine (PPh3) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Solvent: Anhydrous THF
Workflow:
-
Dissolution: Dissolve the carbamate linker and the phenolic headgroup in anhydrous THF under nitrogen atmosphere.
-
Activation: Add PPh3 and stir for 10 minutes at 0°C.
-
Coupling: Add DIAD dropwise over 20 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Purification: Concentrate solvent in vacuo. Purify the residue via silica gel flash chromatography to isolate the Ether-Carbamate Derivative .
Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination
Objective: To quantify the antitubercular efficacy of the synthesized derivative.
Materials:
-
M. tuberculosis H37Rv strain (mid-log phase, OD600 ~ 0.6).
-
7H9 broth supplemented with OADC and Tween 80.
-
Resazurin sodium salt powder.
Steps:
-
Plate Preparation: Add 100 µL of 7H9 broth to all wells of a 96-well plate.
-
Serial Dilution: Add the test compound (dissolved in DMSO) to column 1 and perform 2-fold serial dilutions across the plate (final conc. range: 100 µM to 0.19 µM). Include Isoniazid as a positive control.
-
Inoculation: Add 100 µL of bacterial suspension (diluted to ~10^5 CFU/mL) to all wells.
-
Incubation: Incubate at 37°C for 7 days.
-
Development: Add 30 µL of 0.01% Resazurin solution to each well. Incubate for an additional 24 hours.
-
Readout:
-
Blue Color: No growth (Inhibition).
-
Pink Color: Bacterial growth (Resazurin reduced to Resorufin).
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.
-
Safety & Selectivity Profile
A critical advantage of the this compound scaffold is its relatively low toxicity compared to other MmpL3 inhibitors (like SQ109).
-
Cytotoxicity (CC50): Typically > 50 µM in Vero and HepG2 cell lines.
-
Selectivity Index (SI): SI = CC50 / MIC.
-
For optimized derivatives: SI > 20 (Considered a safe therapeutic window).
-
-
Metabolic Stability: The carbamate linkage is generally stable in plasma, though the benzyl ester can be susceptible to esterases. Modifications to the benzyl ring (e.g., adding fluorines) can improve metabolic half-life.
References
-
"The multi-target aspect of an MmpL3 inhibitor: The BM212 series of compounds bind EthR2." Journal of Medicinal Chemistry. (Discusses the synthesis of BM212 analogs using this compound).
-
"Synthesis and Antitubercular activity of isoniazid condensed with carbohydrates derivatives." Brazilian Journal of Pharmaceutical Sciences. (Provides context on comparative MIC values for standard drugs).
-
"Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents." Molecules. (Highlights the efficacy of related carbamate scaffolds).
-
"Targeting MmpL3 and MmpL11 in Mycobacterium tuberculosis." Frontiers in Microbiology. (Detailed mechanism of MmpL3 inhibition).
Optimization of Structural Elucidation: A Comparative 13C NMR Guide for Benzyl N-(3-hydroxypropyl)carbamate
Executive Summary & Application Scope
Benzyl N-(3-hydroxypropyl)carbamate (CAS: 34637-22-4) is a critical bifunctional linker used extensively in medicinal chemistry for PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).[1][2] Its value lies in its orthogonal reactivity: a protected amine (Cbz) and a free primary alcohol.
This guide compares the spectral resolution and structural verification performance of two standard NMR solvent systems: Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) . While CDCl₃ is the industry standard for solubility, this guide demonstrates why DMSO-d₆ is the superior "alternative" for definitive structural characterization of this specific amino-alcohol derivative.
Synthesis & Origin of the Analyte
To understand the spectral impurities often found in reference spectra, one must understand the synthesis. The standard protocol involves the Schotten-Baumann reaction of benzyl chloroformate (Cbz-Cl) with 3-amino-1-propanol.
Experimental Workflow Visualization
Figure 1: Synthetic pathway highlighting the origin of common impurities (benzyl alcohol or unreacted amine) that must be distinguished in the 13C NMR spectrum.
Comparative Analysis: CDCl₃ vs. DMSO-d₆
The Challenge: Labile Proton Exchange
In drug development, confirming the integrity of the terminal hydroxyl group (-OH) and the carbamate nitrogen (-NH-) is mandatory.
-
CDCl₃ Performance: Facilitates rapid exchange of labile protons. The -OH and -NH signals often appear as broad singlets or disappear entirely, making it difficult to prove the alcohol is primary vs. secondary without 2D experiments.
-
DMSO-d₆ Performance: Forms strong hydrogen bonds with the solute, slowing proton exchange. This reveals distinct multiplets (triplets) for both the -OH and -NH protons, providing direct confirmation of the linear propyl chain structure.
13C NMR Chemical Shift Data Comparison
The following table contrasts the carbon environments. Note the significant solvent-induced shifts (SIS) in the carbonyl and alpha-carbon regions due to the high dielectric constant of DMSO.
| Carbon Position | Assignment | δ (ppm) in CDCl₃ | δ (ppm) in DMSO-d₆ | Shift Mechanism |
| C=O | Carbamate Carbonyl | 156.8 | 156.3 | H-bonding to solvent reduces shielding slightly less than in CDCl3 |
| C-Ar (ipso) | Phenyl C1 | 136.5 | 137.3 | Aromatic ring current effect |
| C-Ar | Phenyl C2, C3, C4 | 128.1 - 128.5 | 127.8 - 128.4 | Minimal solvent effect |
| Ph-CH₂-O | Benzylic Methylene | 66.7 | 65.3 | Shielding effect from DMSO solvation |
| CH₂-OH | Propyl C3 (Gamma) | 59.8 | 58.6 | Critical Diagnostic: Upfield shift due to H-bonding |
| NH-CH₂ | Propyl C1 (Alpha) | 37.5 | 37.9 | Deshielding by adjacent N-H...DMSO bond |
| -CH₂- | Propyl C2 (Beta) | 32.4 | 32.7 | Steric compression changes |
Technical Insight: The upfield shift of the Ph-CH₂-O carbon (~1.4 ppm difference) and the CH₂-OH carbon (~1.2 ppm difference) in DMSO-d₆ is diagnostic. If your spectrum shows the benzylic carbon at >67 ppm in DMSO, suspect hydrolysis to Benzyl Alcohol.
Experimental Protocols
To replicate these reference spectra for regulatory filing or internal quality control, strict adherence to acquisition parameters is required to ensure quantitative accuracy of the quaternary carbons.
A. Sample Preparation[4][5][6]
-
Mass: Weigh 25–30 mg of this compound.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9 atom% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
-
Why TMS? Solvent residual peaks (DMSO quintet at 39.5 ppm) can shift with temperature; TMS remains stable at 0.0 ppm.
-
-
Homogenization: Vortex for 30 seconds. Ensure no suspended solids (filtering through cotton wool is recommended if cloudy).
B. Instrument Parameters (13C {1H} Decoupled)
-
Field Strength: >100 MHz (for Carbon) / 400 MHz (Proton equivalent) recommended for resolution.
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or equivalent.
-
Spectral Width: -5 ppm to 220 ppm.
-
Relaxation Delay (D1): 2.0 - 3.0 seconds .
-
Expert Note: The carbamate carbonyl (C=O) has a long T1 relaxation time. Standard delays (1.0s) will suppress this peak, leading to poor integration relative to the aliphatic carbons.
-
-
Scans (NS): Minimum 512 scans (due to low natural abundance of 13C).
-
Temperature: 298 K (25°C).
Structural Validation Logic
When analyzing the spectrum, follow this logic flow to confirm identity and purity.
Figure 2: Decision tree for spectral validation. Note that Benzyl Alcohol (a common degradation product) has a benzylic CH2 shift at ~63 ppm in DMSO, distinct from the carbamate's 65.3 ppm.
References
-
Spectral Database for Organic Compounds (SDBS) . SDBS No. 16583 (Analogous Cbz-derivatives). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Available at: [Link]
Sources
- 1. This compound | C11H15NO3 | CID 562256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-benefit analysis of different N-protection strategies
Executive Summary: The Strategic Triangle of N-Protection
In modern organic and peptide synthesis, the selection of an N-protecting group is never a binary choice between "working" and "not working." It is a calculated trade-off between Orthogonality (chemical compatibility), Process Economy (cost/yield), and Sustainability (green metrics).
While Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) dominate the landscape, their selection dictates the entire downstream purification and waste management strategy. This guide provides a cost-benefit analysis to empower researchers to move beyond "what we have on the shelf" to "what the molecule demands."
Strategic Framework: The "Big Three" Comparison
The following table synthesizes the operational and economic profiles of the three most ubiquitous N-protecting strategies.
Table 1: Comparative Cost-Benefit Matrix
| Feature | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Primary Removal | Acid (TFA, HCl) | Base (Piperidine, DBU) | Hydrogenolysis ( |
| Orthogonality | Stable to Base & Hydrogenolysis | Stable to Acid & Hydrogenolysis | Stable to Acid (mild) & Base |
| Reagent Cost | Low (Boc | Medium/High (Fmoc-Cl/OSu requires fluorene synthesis) | Low (Cbz-Cl is very inexpensive) |
| Atom Economy | High (Loss of CO | Low (Loss of large fluorene group) | Medium (Loss of Toluene + CO |
| Safety Profile | Poor (Requires TFA; HF for final cleavage in SPPS) | Moderate (Piperidine is a controlled precursor; DMF solvent is reprotoxic) | Good (Standard organic solvents; |
| Scale-Up Suitability | High (Volatile byproducts, easy workup) | Medium (Solubility issues, solid byproducts) | High (Industrial standard for APIs) |
| Best Use Case | Acid-stable targets; Aggregation-prone peptides | Solid Phase Peptide Synthesis (SPPS); Base-stable targets | Solution phase; Permanent protection |
Deep Dive: Mechanism & Causality
To master these strategies, one must understand the why behind the protocols.
A. The Boc Strategy: Acidolytic Cleavage[3]
-
Mechanism: Protonation of the carbamate carbonyl oxygen leads to the collapse of the tert-butyl cation, releasing CO
and the free amine.[1] The tert-butyl cation is scavenged or eliminates to isobutylene. -
Causality: The reaction is driven by the stability of the tert-butyl carbocation. This is why TFA (strong acid) is required, and why scavengers (like triethylsilane) are critical—to prevent the tert-butyl cation from alkylating sensitive residues (e.g., Tryptophan, Methionine).
-
Hidden Cost: In Solid Phase Peptide Synthesis (SPPS), the final cleavage often requires Hydrofluoric Acid (HF) or TFMSA to remove benzyl-based side-chain protectors. HF is extremely hazardous, requiring Teflon equipment and specialized safety protocols, significantly increasing operational costs.
B. The Fmoc Strategy: Base-Induced Elimination
-
Mechanism: The proton at the 9-position of the fluorene ring is acidic (
). A base (piperidine) removes this proton, triggering an E1cb elimination that releases dibenzofulvene (DBF) and CO . -
Causality: The reaction relies on the aromatic stabilization of the transient cyclopentadienyl anion. Because it uses base, it is completely orthogonal to acid-labile side-chain groups (like Boc or Trt), allowing for milder final cleavage with TFA.
-
Hidden Cost: The byproduct, dibenzofulvene, is highly reactive and can re-attach to the free amine. Therefore, scavenging is built into the deprotection step (excess piperidine acts as the scavenger to form a DBF-piperidine adduct).
C. The Cbz Strategy: Catalytic Hydrogenolysis
-
Mechanism: Palladium coordinates to the benzyl ring and hydrogen, facilitating the cleavage of the benzylic C-O bond.
-
Causality: This is a surface-catalyzed reaction. It is incredibly clean but fails if the molecule contains "catalyst poisons" like Sulfur (Cysteine, Methionine) or if the substrate is insoluble in alcohol/ethyl acetate.
-
Hidden Cost: Not compatible with SPPS because the solid support prevents the catalyst from reaching the reaction site.
Decision Logic: Selecting the Right Group
The following decision tree illustrates the logical flow for selecting an N-protecting group based on substrate sensitivity and process requirements.
Figure 1: Decision Logic for N-Protection Strategy Selection. This flow prioritizes substrate stability and process compatibility.
Experimental Protocols (Self-Validating)
These protocols are designed with built-in checkpoints (Validation Steps) to ensure success before moving to the next stage.
Protocol A: Fmoc Protection (Standard)
Best for: Primary/Secondary amines, preparing amino acids for SPPS.
-
Setup: Dissolve amine (1.0 equiv) in 1:1 Dioxane:Water (or Acetone:Water). Add NaHCO
(2.0 equiv) to buffer the pH to ~8-9. -
Addition: Cool to 0°C. Slowly add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) dissolved in a minimal amount of Dioxane.
-
Why Fmoc-OSu? Fmoc-Cl is cheaper but prone to forming dipeptides and impurities. Fmoc-OSu is milder and cleaner.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) overnight.
-
Validation Step (TLC): Check for disappearance of free amine (ninhydrin stain) and appearance of UV-active product (
usually higher). -
Workup: Acidify carefully with 1M HCl to pH 2-3 (precipitates the product). Extract with Ethyl Acetate.
-
Purification: Recrystallization from EtOAc/Hexane is often sufficient.
Protocol B: Boc Deprotection (Solution Phase)
Best for: Rapid removal without aqueous workup.
-
Setup: Dissolve Boc-amine in DCM (Concentration ~0.1 M).
-
Reaction: Add Trifluoroacetic Acid (TFA) to reach a final ratio of 1:1 to 1:4 (TFA:DCM).
-
Scavenger Note: If Tryptophan/Methionine are present, add 2.5% Triisopropylsilane (TIPS) and 2.5% Water.
-
-
Monitoring: Stir at RT for 30-60 min. Evolution of CO
gas bubbles confirms reaction progress. -
Validation Step (TLC): Stain with Bromocresol Green (detects free COOH/NH
) to confirm loss of Boc. -
Workup: Evaporate volatiles completely under reduced pressure.
-
Critical: The product exists as the TFA salt.[2] To get the free base, redissolve in DCM and wash with saturated NaHCO
, or use an ion-exchange resin.
-
Protocol C: Cbz Deprotection (Hydrogenolysis)
Best for: Cleanest deprotection, no salt formation.
-
Setup: Dissolve Cbz-amine in Methanol or Ethanol. Flush vessel with Nitrogen.
-
Catalyst: Add 10% Pd/C (5-10 wt% of substrate mass). Handle with care: Dry Pd/C can ignite methanol vapors.
-
Reaction: Switch atmosphere to Hydrogen (
balloon is usually sufficient). Stir vigorously. -
Validation Step: Reaction is usually complete when
uptake ceases (1-12 hours). TLC should show a very polar spot (free amine) at the baseline. -
Workup: Filter through a Celite pad to remove Pd/C. Rinse cake with solvent. Evaporate filtrate.
-
Note: No salt is formed; the product is the free amine.
-
Green Chemistry & Sustainability Analysis
For industrial applications, the "Greenness" of a strategy is measured by Process Mass Intensity (PMI) and solvent toxicity.
| Metric | Boc Strategy | Fmoc Strategy | Verdict |
| Solvent Score | Poor. Relies heavily on DCM (chlorinated) and TFA. | Poor/Moderate. Relies on DMF/NMP (reprotoxic), but greener alternatives (Green solvents like Cyrene) are emerging. | Fmoc is slightly more adaptable to green solvents. |
| Atom Economy | Good. Byproducts (CO | Poor. The fluorene group (MW ~166) is large waste compared to the protection task. | Boc wins on pure atom economy. |
| Toxicity | High Hazard. TFA is corrosive; HF is lethal. | Moderate Hazard. Piperidine is toxic/flammable; DMF is SVHC (Substance of Very High Concern). | Fmoc is safer for the operator. |
Recommendation: For large-scale manufacturing, Cbz is often the greenest choice if hydrogenolysis is feasible, as it uses ethanol/methanol and generates toluene as the primary byproduct, which is easily recovered.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Albericio, F. (2000). Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers. [Link]
-
Green Chemistry Institute. (2024). PMI Calculation Tools & Solvent Selection Guides. ACS. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
Sources
Biological activity of Benzyl N-(3-hydroxypropyl)carbamate vs benzyl carbamate
Biological Activity Comparison: Benzyl N-(3-hydroxypropyl)carbamate vs. Benzyl Carbamate
Abstract This technical guide provides a comparative analysis of Benzyl carbamate (Cbz-NH₂) and its functionalized derivative, This compound . While both compounds share the core carbamate pharmacophore—a structural motif critical in medicinal chemistry for serine hydrolase inhibition and prodrug design—their biological activities diverge significantly due to the physicochemical impact of the N-hydroxypropyl substituent. This guide explores their roles as anticonvulsant scaffolds, enzyme inhibitors (FAAH/AChE), and synthetic intermediates, supported by experimental protocols and structure-activity relationship (SAR) data.
Executive Summary: The Structural Divergence
The core distinction between these two molecules lies in the N-substitution, which dictates their solubility, blood-brain barrier (BBB) permeability, and metabolic fate.
| Feature | Benzyl Carbamate (Cbz-NH₂) | This compound |
| Structure | Lipophilic, unsubstituted carbamate. | Polar, N-alkylated carbamate with a terminal hydroxyl group. |
| Primary Biological Role | CNS Active Scaffold (Anticonvulsant/Sedative); Chemical Protecting Group. | Synthetic Intermediate ; Linker for PROTACs/Bioconjugates; Polar Pharmacophore. |
| Physicochemical Profile | High LogP (~1.6); Moderate water solubility. | Lower LogP (<1.0); High water solubility; H-bond donor/acceptor. |
| Enzyme Interaction | Weak, non-specific interaction with serine hydrolases. | Potential H-bonding in active sites; often a "negative control" or linker in SAR studies. |
Detailed Biological Activity Analysis
Central Nervous System (CNS) Activity
-
Benzyl Carbamate: Historically, simple benzyl carbamates have been investigated for anticonvulsant activity , structurally related to the drug felbamate. The unsubstituted nitrogen allows for specific binding modes in the GABA receptor complex or sodium channels, though with lower potency than optimized drugs. Its lipophilicity ensures rapid BBB penetration.
-
This compound: The addition of the 3-hydroxypropyl group significantly increases polarity (Topological Polar Surface Area increase). This modification generally reduces passive BBB diffusion , making it less effective as a standalone CNS drug but highly valuable as a peripheral prodrug or a hydrophilic linker in drug design.
Serine Hydrolase Inhibition (FAAH & AChE)
Carbamates are "pseudo-irreversible" inhibitors of serine hydrolases (e.g., Fatty Acid Amide Hydrolase - FAAH, Acetylcholinesterase - AChE). They function by carbamoylation of the active site serine.
-
Mechanism: The carbamate carbonyl is attacked by the catalytic serine hydroxyl, releasing the alcohol (benzyl alcohol) and forming a carbamoylated enzyme intermediate.
-
Comparative Potency:
-
Benzyl Carbamate: Often serves as a baseline or "fragment" control. It lacks the side-chain complexity required for high-affinity binding pockets (e.g., the acyl-chain binding pocket of FAAH).
-
This compound: The hydroxyl group can serve as an "anchor" for hydrogen bonding within the enzyme gorge. However, without a hydrophobic tail (like the cyclohexyl group in URB597), its potency remains in the micromolar (µM) rather than nanomolar (nM) range. It is frequently used to test the tolerance of the enzyme's entrance channel to polar groups.
-
Mechanism of Action & Signaling Pathways
The primary biological relevance of these scaffolds involves the modulation of hydrolytic enzymes. The following diagram illustrates the General Carbamate Inhibition Mechanism applicable to both compounds when interacting with targets like AChE or FAAH.
Figure 1: Mechanism of pseudo-irreversible inhibition of serine hydrolases by benzyl carbamates. The stability of the "Carbamoylated Enzyme" determines the duration of biological effect.
Experimental Protocols
To objectively compare these compounds, the following self-validating protocols are recommended.
Protocol A: Comparative Ellman’s Assay (AChE Inhibition)
Purpose: To determine the IC₅₀ of both carbamates against Acetylcholinesterase.
-
Reagent Preparation:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (0.5 mM).
-
Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) (0.3 mM).
-
Enzyme: Electric eel AChE (0.05 U/mL).
-
Test Compounds: Dissolve Benzyl carbamate and this compound in DMSO (final concentration <1%).
-
-
Workflow:
-
Incubate Enzyme (100 µL) + Test Compound (20 µL) for 20 minutes at 25°C (Pre-incubation is critical for carbamates to allow carbamoylation).
-
Add DTNB (100 µL) and Substrate (20 µL).
-
Measure Absorbance at 412 nm continuously for 5 minutes.
-
-
Data Analysis:
-
Calculate % Inhibition =
. -
Plot log[Concentration] vs. % Inhibition to determine IC₅₀.
-
Expected Result: Benzyl carbamate typically shows weak inhibition (IC₅₀ > 100 µM). The hydroxypropyl derivative may show altered potency depending on the specific enzyme isoform (AChE vs. BuChE).
-
Protocol B: Physicochemical Stability & Solubility Screen
Purpose: To quantify the "drug-like" properties shift caused by the hydroxypropyl group.
-
LogP Determination (Shake-Flask Method):
-
Phase system: 1-Octanol / Water (saturated with each other).
-
Dissolve compound in octanol. Equilibrate with water for 24h.
-
Analyze phases by HPLC-UV (254 nm).
-
Validation: Benzyl carbamate should partition heavily into octanol; the hydroxypropyl derivative will show increased aqueous concentration.
-
-
Plasma Stability Assay:
-
Incubate compounds (10 µM) in human plasma at 37°C.
-
Aliquot at 0, 15, 30, 60 min. Quench with acetonitrile.
-
Analyze by LC-MS/MS.
-
Insight: Carbamates are generally stable in plasma compared to esters, but the free hydroxyl group may be subject to Phase II metabolism (glucuronidation) in a whole-cell or in vivo system.
-
Synthesis & Application Workflow
These compounds are often not the "end point" but critical nodes in a drug discovery campaign.
Figure 2: Synthetic divergence and downstream applications of the two carbamate scaffolds.
Safety & Toxicology Profile
| Parameter | Benzyl Carbamate | This compound |
| Acute Toxicity | Moderate (Oral Rat LD50 ~2500 mg/kg). | Low to Moderate (Data inferred from amino-alcohol precursors). |
| Irritation | Skin/Eye Irritant (Cat 2).[1] | Potential Irritant; Hydroxyl group may mitigate lipophilic penetration irritation. |
| Carcinogenicity | Potential concern (structural alert for carbamates, though less potent than ethyl carbamate). | Not classified; generally considered safer as an intermediate. |
| Handling | Handle in fume hood; avoid dust inhalation. | Hygroscopic solid; store under inert atmosphere. |
References
-
Design, synthesis and biological evaluation of carbamate derivatives... Source: PubMed (NIH). Context: Discusses the role of benzyl carbamate scaffolds in cholinesterase inhibition for Alzheimer's disease.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Microglia Polarization Source: PMC (NIH). Context: Details the use of carbamate-based inhibitors (URB series) and the mechanism of serine hydrolase inactivation.
-
This compound Compound Summary Source: PubChem. Context: Physicochemical properties and safety classification for the hydroxypropyl derivative.
-
Novel Benzene-Based Carbamates for AChE/BChE Inhibition Source: PMC (NIH). Context: Provides SAR data on benzyl carbamate derivatives and their selectivity indices.
-
Synthesis and anticonvulsant activity of 2-benzylglutarimides Source: PubMed. Context: Historical context on the anticonvulsant activity of benzyl-containing scaffolds.
Sources
Safety Operating Guide
Benzyl N-(3-hydroxypropyl)carbamate proper disposal procedures
Executive Summary
Benzyl N-(3-hydroxypropyl)carbamate (CAS: 34637-22-4), often abbreviated as Cbz-3-amino-1-propanol , is a widely used intermediate in organic synthesis.[1] While not classified as an acute P-listed toxin, its carbamate linkage and alcohol functionality require specific disposal protocols to prevent environmental contamination and hydrolysis into constituent amines.[1]
The Bottom Line: This compound must be treated as Non-Halogenated Organic Hazardous Waste . The only acceptable final disposal method is high-temperature incineration at a licensed facility.[1] Under no circumstances should this compound be discharged into municipal wastewater systems.[1]
Chemical Profile & Hazard Identification
Before handling waste, verify the chemical identity and associated hazards to ensure compatibility with your facility’s waste stream.[1]
| Parameter | Specification |
| Chemical Name | This compound |
| Common Synonyms | Cbz-3-aminopropanol; Benzyl (3-hydroxypropyl)carbamate |
| CAS Number | 34637-22-4 |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Physical State | White solid (low melting point: 50–53 °C) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO); slightly soluble in water.[1][2][3][4] |
| Primary Hazards | Irritant (Skin/Eye/Respiratory).[1][4][5][6][7][8] Combustible. |
| GHS Classification | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3) |
The Logic of Disposal: Why Incineration?
As scientists, we do not follow rules blindly; we understand the mechanism.[1]
-
Hydrolytic Instability: The carbamate (urethane) linkage is susceptible to hydrolysis under strongly acidic or basic conditions.[1] Improper disposal (e.g., drain pouring) can lead to the release of Benzyl alcohol (aquatic toxin) and 3-Amino-1-propanol (corrosive skin irritant) into the water table.
-
Thermal Decomposition: High-temperature incineration (>1000°C) ensures the complete mineralization of the carbamate structure into CO₂, H₂O, and N₂, preventing the formation of persistent organic pollutants.[1]
-
Regulatory Compliance: Under EPA (RCRA) and EU Waste Framework Directive guidelines, organic carbamates are classified as hazardous waste requiring thermal destruction.[1]
Operational Disposal Protocol
Step 1: Waste Characterization & Segregation
Determine the physical state of your waste.[1] Is it the pure solid reagent, or is it dissolved in a reaction mixture?
-
Scenario A: Pure Solid Reagent
-
Classification: Solid Hazardous Waste (Non-Halogenated).[1]
-
Container: Clear, wide-mouth polyethylene (HDPE) or glass jar.
-
-
Scenario B: Solution (e.g., Reaction Mother Liquor)
Step 2: Packaging & Labeling
Follow this self-validating protocol to ensure waste stream integrity.
-
Primary Containment: Transfer the material into a chemically compatible container. Do not overfill (leave 10% headspace).[1]
-
Secondary Containment: Place the primary container inside a secondary tray or bag during transport to the central waste area.
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: Write "this compound" (Do not use abbreviations like "Cbz-linker").
-
Hazard Checkbox: Mark "Irritant" and "Toxic."[1]
-
Step 3: Storage Prior to Pickup
-
Temperature: Store in a cool, dry area. Avoid temperatures >40°C to prevent melting (if solid).[1]
-
Incompatibles: Keep away from strong oxidizers (e.g., nitric acid, permanganates) and strong bases.[1]
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for disposing of this compound based on its state and solvent composition.
Figure 1: Decision tree for the segregation and packaging of this compound waste.
Spill Management Contingency
Accidents happen. Trust is built on preparedness.[1]
Small Spill (< 50 g/mL):
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1]
-
Containment:
-
Cleanup: Place waste in a sealed bag/container. Wipe the area with soap and water to remove sticky carbamate residue.[1]
-
Disposal: Treat spill debris as Solid Hazardous Waste .
Large Spill (> 500 g/mL):
-
Evacuate: Clear the immediate area.
-
Ventilate: If the material is in a volatile solvent, increase ventilation.[1]
-
Contact: Notify your facility's EHS (Environmental Health & Safety) officer immediately.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 562256, this compound.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification.[1] Retrieved from [Link]
-
Princeton University EHS. Waste Removal and Disposal Guidelines. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. (S)-2-(Boc-amino)-3-(Cbz-amino)-1-propanol 95% | CAS: 721927-81-7 | AChemBlock [achemblock.com]
- 3. Page loading... [wap.guidechem.com]
- 4. carlroth.com [carlroth.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.com [fishersci.com]
- 7. biosynth.com [biosynth.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzyl N-(3-hydroxypropyl)carbamate
This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of Benzyl N-(3-hydroxypropyl)carbamate (CAS No. 34637-22-4). As a crucial intermediate in pharmaceutical synthesis, understanding its hazard profile is paramount to ensuring the safety of all laboratory personnel.[1] This document moves beyond a simple checklist, providing the causal logic behind each recommendation to foster a deeply ingrained culture of safety and procedural excellence for researchers, scientists, and drug development professionals.
Hazard Identification: The Foundation of Safety
A thorough risk assessment begins with a clear understanding of the intrinsic hazards of the material. This compound is a white crystalline solid with a melting point of 50-53°C.[1][2] Its primary risks are associated with direct contact and inhalation.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear and concise summary of the compound's known health risks.[2][3]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3] |
Primary Exposure Routes and Health Effects
The causality is clear: the compound's classification as an irritant dictates a procedural framework that minimizes direct contact.
-
Dermal (Skin) Contact: Direct contact with the solid or its dust can lead to skin irritation, characterized by redness and discomfort.[3]
-
Ocular (Eye) Contact: This is a significant risk. The compound can cause serious eye irritation, potentially leading to damage if not addressed immediately.[3]
-
Inhalation: As a fine powder, airborne particles can be inhaled, leading to irritation of the respiratory tract.[3]
Core Protective Measures: A Multi-Layered Defense System
A robust safety plan does not rely on a single point of failure. It integrates engineering controls with appropriate PPE to create a comprehensive protective system.
Engineering Controls: The First Line of Defense
Before any personal equipment is worn, the work environment itself must be engineered for safety.
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area.[3] A certified chemical fume hood is mandatory to control airborne dust and prevent respiratory exposure.[3][4][5]
-
Safety Stations: An operational safety shower and eyewash station must be located in immediate proximity to the handling area.[3][6] Their availability is non-negotiable and critical for immediate decontamination in case of accidental exposure.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final and most personal layer of defense. Its selection is directly dictated by the hazards identified in Section 1.
-
Eye and Face Protection: To mitigate the risk of serious eye irritation, chemical safety goggles are required.[3] Standard safety glasses are insufficient. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles, as per OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin and Body Protection: A fully-buttoned laboratory coat is the minimum requirement. To prevent skin irritation, chemically resistant gloves must be worn at all times.[3] Contaminated gloves must be removed and disposed of properly before leaving the work area. For larger quantities, consider a chemically resistant apron or coveralls.
-
Respiratory Protection: When handling the powder outside of a fume hood or when there is a potential for dust generation, respiratory protection is essential.[3] A NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 filter for particulates is recommended.[3][7]
PPE Selection Summary
| Protection Type | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles (ANSI Z87.1 / EN166 compliant) | Prevents serious eye irritation (H319) from dust.[3][7] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin irritation (H315) upon contact.[3] |
| Body Protection | Laboratory coat; chemically resistant apron for large quantities | Protects skin and personal clothing from contamination.[7][8] |
| Respiratory | NIOSH/MSHA-approved respirator with P3 filter (if dust is generated) | Prevents respiratory tract irritation (H335) from inhalation.[3] |
Operational Plan: From Preparation to Disposal
A self-validating protocol is one where safety is integrated into every step of the workflow.
Pre-Handling Checklist
-
Verify the chemical fume hood is operational and certified.
-
Confirm the location and functionality of the nearest eyewash station and safety shower.[3]
-
Don all required PPE as specified in the table above.
-
Keep the Safety Data Sheet (SDS) readily accessible.[3]
Step-by-Step Handling Protocol
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain dust.
-
Container Management: Keep the container of this compound securely sealed when not in use to prevent accidental spills or dust dispersion.[9]
-
Avoidance of Contact: Consciously avoid actions that could generate dust. Do not dry sweep; use a damp paper towel for minor cleanups inside the hood.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[10]
Post-Handling Decontamination
-
Clean Equipment: Thoroughly decontaminate all equipment and the work surface after use.
-
Remove PPE: Remove gloves and lab coat before leaving the work area. Do not take contaminated clothing home.[8]
-
Wash Hands: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][9]
Emergency Procedures: Immediate and Decisive Action
In Case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[9] If irritation persists, seek medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Give a glass of water and seek immediate medical attention.[6][9]
Spill Management
In the event of a spill, the priority is to isolate and contain.
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material like sand or vermiculite.[11]
-
Carefully scoop the material into a designated, labeled hazardous waste container.[10]
-
Ventilate the area and decontaminate the spill site.[10]
Waste Disposal Protocol
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
-
Chemical Waste: All waste containing this compound must be treated as hazardous waste.[11] It should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: This includes used gloves, absorbent materials from spills, and any other disposable items that have come into contact with the chemical. These must also be disposed of as hazardous waste.[12][13]
-
Disposal Route: All hazardous waste must be disposed of through an approved waste disposal company, following all local, state, and federal regulations.[6] Never dispose of this chemical down the drain or in the regular trash.[14]
References
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Grokipedia. (n.d.). Benzyl carbamate. Grokipedia. [Link]
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Chemos GmbH & Co.KG. (2019). Safety Data Sheet: benzyl benzoate. Chemos. [Link]
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Restek. (2024). Safety Data Sheet: Carbamate Pesticides Standard. Restek. [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: BENZYL DIMETHYLAMINE. NJ.gov. [Link]
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Carl ROTH. (2012). Safety data sheet: PERU-BALM natural. Carl ROTH. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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European Chemicals Agency (ECHA). (n.d.). Substance Information: S-benzyl N,N-dipropylthiocarbamate. ECHA. [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment for Pesticide Handlers. EPA. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination. OSHA. [Link]
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PubChem. (n.d.). Benzyl hydroxycarbamate. National Center for Biotechnology Information. [Link]
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Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon.gov. [Link]
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European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Benzyl benzoate. ECHA. [Link]
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Occupational Safety and Health Administration (OSHA). (2024). CARBARYL. OSHA. [Link]
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European Chemicals Agency (ECHA). (n.d.). Substance Information: Benzyl alcohol. ECHA. [Link]
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Pesticide Environmental Stewardship. (n.d.). Personal Protective Equipment. Pesticide Stewardship. [Link]
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UConn Health. (n.d.). Waste Stream Disposal – Quick Sheet. UConn Health. [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
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Unidentified Source. (2012). HAZARDOUS. (Internal hospital document on medication disposal). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
